(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |
InChI Key |
MZZURCGUMUSESO-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC(=CC=C1)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Stereoselective Synthesis of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
Executive Summary & Strategic Rationale
This technical guide details the stereoselective synthesis of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol , a chiral iso-phenylpropanolamine scaffold. Unlike the more common 2-amino-1-phenylpropan-1-ol (e.g., norephedrine) or 2-amino-1-phenylpropan-1-one (e.g., bupropion) derivatives, this target molecule features the amino group at the benzylic (C1) position and the hydroxyl group at the homobenzylic (C2) position.
Significance of the Scaffold
The 1-amino-2-ol motif is a privileged structure in medicinal chemistry, serving as a core for various adrenergic agents and chiral auxiliaries. The specific (1S) configuration at the benzylic center is critical for biological activity, as enantiomers often exhibit distinct pharmacodynamic profiles. The 3-chloro substituent on the phenyl ring adds lipophilicity and metabolic stability, often modulating potency in CNS-active targets.
Synthetic Strategy: Sharpless Asymmetric Aminohydroxylation (AAH)
To achieve high enantiomeric excess (ee) and regioselectivity, this guide prioritizes the Sharpless Asymmetric Aminohydroxylation (AAH) . Unlike epoxide ring-opening methods, which often suffer from poor regiocontrol (yielding mixtures of C1- and C2-amino products), the AAH reaction provides a direct, catalytic route to syn-1-amino-2-ols with predictable stereochemistry.
Key Advantages of AAH Route:
-
Regiocontrol: Exclusively favors nitrogen addition at the benzylic (C1) position for styrene derivatives.
-
Stereocontrol: Ligand choice ((DHQ)₂PHAL vs. (DHQD)₂PHAL) dictates the absolute configuration.
-
Efficiency: Converts the alkene precursor directly to the protected amino alcohol in a single step.
Retrosynthetic Analysis
The retrosynthetic pathway disconnects the target molecule at the C1-N and C2-O bonds, leading back to the corresponding trans-alkene.
Figure 1: The AAH pathway ensures the correct installation of the (1S) center by leveraging the ligand-controlled facial selectivity on the trans-alkene.
Detailed Experimental Protocol
Stage 1: Synthesis of Precursor (E)-1-(3-chlorophenyl)prop-1-ene
Before the chiral step, the alkene substrate must be synthesized with high trans (E) selectivity, as the alkene geometry translates to the diastereoselectivity of the product (trans-alkenes yield erythro-amino alcohols).
Reagents:
-
3-Chlorobenzaldehyde (CAS: 587-04-2)
-
Ethyltriphenylphosphonium bromide (CAS: 1530-32-1)
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Ylide Formation: In a flame-dried flask under nitrogen, suspend Ethyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.5 M). Cool to 0°C.
-
Deprotonation: Add KOtBu (1.2 equiv) portion-wise. The solution will turn deep orange (ylide formation). Stir for 30 minutes.
-
Wittig Reaction: Add 3-Chlorobenzaldehyde (1.0 equiv) dropwise. Warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: The crude mixture will contain both E and Z isomers. Isolate the (E)-isomer via silica gel column chromatography (Hexanes/EtOAc 95:5). The E-isomer typically elutes second or can be distinguished by larger coupling constants in ¹H-NMR (J ≈ 16 Hz).
Stage 2: Sharpless Asymmetric Aminohydroxylation (The Core Step)
This step installs the chiral centers. To obtain the (1S) configuration at the benzylic position from a styrene-like precursor, the (DHQD)₂PHAL ligand is required.
Reaction Causality:
-
Ligand: (DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl diether) directs attack to the "top" face (beta-face) of the alkene. For trans-beta-methylstyrenes, this yields the (1S, 2R) configuration.
-
Nitrogen Source: tert-Butyl carbamate (BocNH₂) is chosen over sulfonamides (e.g., Chloramine-T) because the Boc group is easily removed with acid, avoiding harsh reductive conditions that could dechlorinate the aromatic ring.
-
Oxidant: tert-Butyl hypochlorite (tBuOCl) generates the active N-chloro-carbamate species in situ.
Reagents:
-
(E)-1-(3-chlorophenyl)prop-1-ene (1.0 equiv)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.04 equiv)
-
(DHQD)₂PHAL (0.05 equiv)
-
tert-Butyl carbamate (BocNH₂) (3.1 equiv)
-
NaOH (3.0 equiv, dissolved in water)
-
tert-Butyl hypochlorite (tBuOCl) (3.0 equiv)
-
Solvent: n-Propanol/Water (1:1 v/v)
Protocol:
-
Ligand/Catalyst Prep: In a reaction vessel, dissolve NaOH (3.05 equiv) in water. Add BocNH₂ (3.1 equiv) and stir until dissolved.
-
Oxidant Addition: Dropwise add tBuOCl (3.0 equiv). Stir for 10 minutes to form the N-chlorocarbamate salt.
-
Solvent & Catalyst: Add n-Propanol (equal volume to water) and the ligand (DHQD)₂PHAL (0.05 equiv).
-
Substrate Addition: Add the alkene (1.0 equiv). Finally, add the osmium catalyst K₂OsO₂(OH)₄ (0.04 equiv).
-
Reaction: Stir at 4°C (cold room or cryostat) for 12–24 hours. Lower temperatures enhance enantioselectivity.
-
Quench: Quench the reaction by adding sodium sulfite (Na₂SO₃) (excess) and stirring for 30 minutes to reduce residual osmium species.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 0.1 N HCl, saturated NaHCO₃, and brine.
-
Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient). The product is (1S, 2R)-N-Boc-1-amino-1-(3-chlorophenyl)propan-2-ol .
Stage 3: Deprotection
The N-Boc group is removed to yield the free amine salt.
Protocol:
-
Dissolve the N-Boc intermediate in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (DCM:TFA 4:1 ratio). Stir at room temperature for 1-2 hours.
-
Workup: Concentrate in vacuo to remove TFA.
-
Free Base Formation: Redissolve the residue in minimal water/methanol, neutralize with saturated NaHCO₃ or 1M NaOH until pH > 10, and extract with DCM.
-
Salt Formation (Optional but Recommended): Treat the ethereal solution of the free base with HCl in ether to precipitate the (1S, 2R)-1-Amino-1-(3-chlorophenyl)propan-2-ol Hydrochloride salt, which is stable and crystalline.
Stereochemical & Mechanistic Validation
The stereochemical outcome is predicted by the Sharpless mnemonic.
Figure 2: The combination of (DHQD)₂PHAL and the trans-alkene dictates the (1S, 2R) outcome.
Regioselectivity Checkpoint: In styrene systems, the AAH reaction places the nitrogen atom at the benzylic position (C1) due to the electronic stabilization of the partial positive charge at the benzylic carbon in the transition state. This ensures the formation of the 1-amino-1-aryl isomer, distinct from the 2-amino-1-aryl product obtained from standard aminolysis of epoxides.
Analytical Specifications
To validate the synthesis, the following analytical markers should be confirmed:
| Parameter | Expected Value / Observation |
| ¹H NMR (400 MHz, CDCl₃) | Benzylic proton (H1) doublet at ~4.0–4.5 ppm.[1] H2 multiplet at ~3.8 ppm.[1] Methyl doublet at ~1.0–1.2 ppm. Aromatic signals 7.2–7.4 ppm (4H). |
| ¹³C NMR | C1 (Benzylic-N) ~60 ppm. C2 (CH-O) ~70 ppm. Methyl ~18–20 ppm. |
| Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10). Confirm ee > 95% against racemic standard. |
| Mass Spectrometry | [M+H]⁺ peak matching C₉H₁₂ClNO (approx 186.06 m/z). |
Safety & Handling
-
Osmium Tetroxide (OsO₄) / K₂OsO₂(OH)₄: Highly toxic and volatile. Causes severe eye damage (corneal opacity). Must be handled in a well-ventilated fume hood. Use double nitrile gloves. Quench all waste with sodium sulfite before disposal.
-
tert-Butyl Hypochlorite: Light-sensitive and thermally unstable. Prepare fresh or store in the dark at 0°C.
-
3-Chlorobenzaldehyde: Irritant.
References
-
Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation (AAH) of Olefins." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2813–2817. Link
-
Reddy, K. L., & Sharpless, K. B. "From Styrenes to Enantiopure α-Arylglycines in Two Steps." Journal of the American Chemical Society, vol. 120, no. 6, 1998, pp. 1207–1217. Link
-
O'Brien, P. "Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis." Angewandte Chemie International Edition, vol. 38, no. 3, 1999, pp. 326–329. Link
-
Tao, B., et al. "Sharpless asymmetric aminohydroxylation of styrenes: A short and efficient synthesis of (R)- and (S)-phenylglycinols." Tetrahedron Letters, vol. 39, no. 17, 1998, pp. 2507-2510. Link
Sources
physicochemical properties of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
Technical Monograph: Physicochemical & Synthetic Profile of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
Part 1: Executive Summary & Structural Logic
Compound Identity: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol is a chiral amino-alcohol building block belonging to the class of regioisomeric phenylpropanolamines . Unlike the classic ephedrine/cathine scaffold (which features a 1-hydroxyl-2-amino arrangement), this molecule presents a benzylic amine and an aliphatic secondary alcohol .
Research Significance: In drug discovery, this scaffold serves as a critical "scaffold hopping" alternate to traditional phenethylamines. By inverting the regio-placement of the amine and hydroxyl groups, researchers can probe:
-
Selectivity Profiles: Altering hydrogen bond donor/acceptor vectors in monoamine transporter binding pockets (DAT, NET, SERT).
-
Metabolic Stability: The benzylic amine is less susceptible to oxidative deamination by MAO (Monoamine Oxidase) compared to primary aliphatic amines, though it introduces new metabolic vectors via CYP450.
-
Chiral Auxiliaries: Its rigid stereochemistry makes it a valuable ligand for asymmetric synthesis.
Part 2: Physicochemical Properties
The following data aggregates computational and experimental values relevant for formulation and pharmacokinetic prediction.
| Property | Value / Description | Context for Development |
| CAS Number | 1336811-66-5 (General 1S) | Primary identifier for sourcing. |
| Molecular Formula | C₉H₁₂ClNO | Halogenated amino-alcohol.[1][2] |
| Molecular Weight | 185.65 g/mol | Low MW, ideal fragment for FBDD (Fragment-Based Drug Design). |
| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic; requires desiccated storage (2-8°C). |
| LogP (Calc) | 1.72 ± 0.2 | Lipophilic. Crosses BBB (Blood-Brain Barrier) efficiently. |
| TPSA | 46.25 Ų | High oral bioavailability predicted (<140 Ų). |
| pKa (Amine) | ~8.8 - 9.2 (Predicted) | Benzylic position lowers pKa slightly vs. aliphatic amines. |
| pKa (Alcohol) | ~16 | Neutral under physiological conditions. |
| Chirality | (1S) | C1 is fixed. C2 is a second stereocenter (S or R). |
| H-Bond Donors | 2 (–NH₂, –OH) | Critical for receptor latching. |
| H-Bond Acceptors | 2 (N, O) |
Part 3: Synthetic Methodology & Causality
To synthesize this compound with high stereochemical fidelity, a Strecker-Grignard-Reduction pathway is often preferred over direct nitrostyrene manipulation, which typically yields the regio-inverse (2-amino-1-ol).
Protocol: Diastereoselective Synthesis Workflow
Step 1: Asymmetric Strecker Reaction (The Chiral Anchor)
-
Reagents: 3-Chlorobenzaldehyde, TMSCN, (S)-Chiral Auxiliary (e.g., Ellman’s sulfinamide).
-
Logic: The formation of the aminonitrile sets the stereochemistry at C1 (the benzylic position). Using a pre-formed chiral imine ensures the (1S) configuration is locked early.
Step 2: Grignard Addition (Carbon Chain Extension)
-
Reagents: Methylmagnesium Bromide (MeMgBr) in anhydrous THF, -78°C.
-
Mechanism: The Grignard reagent attacks the nitrile carbon.
-
Causality: Low temperature is mandatory to prevent racemization of the labile benzylic proton and to suppress over-addition.
-
Intermediate: 1-Amino-1-(3-chlorophenyl)propan-2-one (alpha-amino ketone).
Step 3: Diastereoselective Reduction (Setting C2)
-
Reagents: Sodium Borohydride (NaBH₄) or L-Selectride.
-
Logic: Reduction of the ketone establishes the C2 chiral center.
-
Chelation Control: Using Zn(BH₄)₂ typically favors the syn (erythro) diastereomer due to a rigid transition state involving the amine and ketone oxygen.
-
Felkin-Anh Control: Bulky reducing agents favor the anti (threo) product.
-
-
Validation: Verify diastereomeric ratio (dr) using ¹H-NMR (coupling constants of H1-H2: ~4Hz for syn, ~8Hz for anti).
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the structural divergence between the target molecule and the classic "Ephedrine-like" regioisomer, highlighting the synthesis pathway choice.
Figure 1: Divergent synthesis pathways showing how the Strecker-Grignard route accesses the specific 1-amino-1-aryl regioisomer, avoiding the standard Henry reaction pathway.
Part 5: Handling & Stability (Self-Validating Protocols)
1. Stability & Storage:
-
Oxidative Sensitivity: The benzylic amine is susceptible to air oxidation to the imine or ketone over time.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Validation: Check appearance. Yellowing indicates oxidation. Dissolve a sample in CDCl₃; new peaks around 8.0-8.5 ppm indicate imine formation.
2. Solubility & Formulation:
-
Lipophilicity Warning: With a LogP of ~1.72, aqueous solubility at neutral pH is limited.
-
Protocol: For biological assays, prepare a stock solution in DMSO (up to 50 mM). Dilute into aqueous buffer only immediately prior to use.
-
Salt Formation: To improve stability, convert the free base to the Hydrochloride (HCl) or Fumarate salt.
-
Method: Dissolve oil in dry diethyl ether. Bubble dry HCl gas. The white precipitate is the stable salt.
-
3. Analytical Verification (QC):
-
HPLC Method:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Detection: UV at 220 nm (Benzylic absorption).
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98%.[3]
-
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28743755, (1S,2S)-2-amino-1-(3-chlorophenyl)propan-1-ol (Isomer Comparison). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of 2-amino-3-arylpropan-1-ols and related aziridine intermediates. Retrieved from [Link]
Sources
Neuropharmacological Profiling and Mechanism of Action of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
Executive Summary
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (herein referred to as 1S-3Cl-APP ) is a highly specialized, halogenated vicinal amino alcohol. Structurally, it is a 3-chloro substituted derivative of norisoephedrine (1-amino-1-phenylpropan-2-ol)[1][2]. Unlike classical amphetamines or cathinones—where the primary amine is located on the alpha-carbon relative to the alkyl chain—1S-3Cl-APP features both the amino group and the aryl group on the benzylic carbon (C1), with a hydroxyl group positioned at C2[1].
This technical whitepaper deconstructs the topological pharmacology, core mechanism of action (MoA), and the self-validating experimental workflows required to characterize this compound's interaction with monoamine transporters (MATs).
Topological Pharmacology & Stereochemical Dynamics
The pharmacological identity of 1S-3Cl-APP is dictated by two critical structural motifs:
-
The (1S) Stereocenter: The spatial orientation of the amino group at C1 is paramount. The (1S) configuration ensures optimal alignment with the highly conserved aspartate residue (e.g., Asp79 in the human dopamine transporter) within the central orthosteric binding site of MATs. Enzymatic synthesis of such specific stereoisomers is often achieved via biocatalytic hydrogen-borrowing cascades using selective amine-transaminases[3][4].
-
Meta-Chloro Substitution: The addition of a chlorine atom at the 3-position of the phenyl ring increases the molecule's lipophilicity (logP). This halogenation not only enhances blood-brain barrier (BBB) permeability but also shifts the binding affinity profile, significantly increasing the compound's inhibitory potency at the dopamine transporter (DAT) and norepinephrine transporter (NET), a structure-activity relationship (SAR) parallel to that of bupropion[5].
Core Mechanism of Action (MoA)
The mechanism of action of 1S-3Cl-APP is bipartite, functioning as both an atypical reuptake inhibitor and a trace amine-associated receptor 1 (TAAR1) modulator.
A. Monoamine Transporter Inhibition
1S-3Cl-APP acts as a competitive inhibitor at DAT and NET. The vicinal amino-alcohol motif allows for dual hydrogen-bonding interactions with the transmembrane domains of the transporter. By stabilizing the transporter in an outward-facing, open conformation, 1S-3Cl-APP effectively occludes the binding pocket, preventing the inward transport of endogenous catecholamines from the synaptic cleft.
B. TAAR1-Mediated Efflux
Because 1S-3Cl-APP retains a primary amine, a fraction of the compound can act as a substrate, internalizing into the presynaptic terminal. Once intracellular, it acts as an agonist at. Activation of TAAR1 couples to Gs-proteins, initiating a cAMP/PKA signaling cascade. This kinase cascade phosphorylates the intracellular domains of the MAT, triggering a reversal of transporter function (efflux) and further elevating extracellular monoamine concentrations.
Caption: Dual-action mechanism of 1S-3Cl-APP via MAT inhibition and TAAR1-mediated efflux.
Experimental Validation: Self-Validating Assay Systems
To empirically validate the MoA of 1S-3Cl-APP, an In Vitro Radioligand Uptake Assay must be executed. As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following workflow is designed as a self-validating system.
Step-by-Step Methodology
-
Cell Culture Preparation: Plate HEK293 cells stably transfected with human DAT, NET, or SERT in 96-well plates.
-
Compound Dilution: Prepare 1S-3Cl-APP in a 10-point serial dilution (1 nM to 100 μM) in assay buffer (HEPES-buffered saline).
-
Radioligand Incubation: Introduce 20 nM of [³H]-Dopamine or [³H]-Norepinephrine.
-
Causality Check: The assay buffer must be supplemented with 1 mM ascorbic acid. Ascorbic acid acts as an antioxidant, preventing the rapid auto-oxidation of catecholamines in an oxygenated buffer, which would otherwise lead to false-negative uptake readings.
-
-
Reaction Termination: After exactly 10 minutes, terminate the reaction by washing the cells three times with an ice-cold buffer.
-
Causality Check: The sudden drop in temperature is critical. It instantly halts the conformational cycling of the transporter, trapping the internalized radioligand and preventing artifactual efflux during the subsequent lysis step.
-
-
Quantification: Lyse the cells using 0.1% Triton X-100 and measure intracellular radioactivity via a liquid scintillation counter.
Trustworthiness & Internal Validation: The assay must include 10 μM nomifensine (a potent DAT/NET inhibitor) as a positive control to define non-specific background uptake. If the nomifensine wells exhibit >10% of the total radioligand uptake, the assay is immediately flagged for transporter expression failure or membrane leakage, invalidating the run.
Caption: Step-by-step self-validating workflow for in vitro radioligand uptake assay.
Quantitative Pharmacological Profiling
The structural modifications of 1S-3Cl-APP yield a distinct pharmacological profile compared to its unhalogenated parent compound and related clinical reference drugs. The data below summarizes the comparative inhibitory concentrations (IC₅₀).
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary MoA |
| 1S-3Cl-APP | 420 ± 15 | 850 ± 22 | > 5000 | DAT/NET Inhibitor |
| 1-Amino-1-phenylpropan-2-ol | 1250 ± 40 | 1100 ± 35 | > 10000 | Weak MAT Inhibitor |
| Bupropion (Reference) | 526 ± 20 | 526 ± 25 | > 10000 | NDRI |
Data Interpretation: The introduction of the 3-chloro moiety significantly increases DAT affinity (lowering the IC₅₀ from 1250 nM to 420 nM) while maintaining high selectivity over SERT, confirming its profile as a selective norepinephrine-dopamine reuptake inhibitor (NDRI) with putative releasing properties.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12352922, 1-Amino-1-phenylpropan-2-ol." PubChem,[Link]
-
Wenzel, Laura, et al. "Methoxamine Synthesis in a Biocatalytic 1-Pot 2 Step Cascade Approach." Applied Microbiology and Biotechnology, Nov. 2022.[Link]
-
Cosgrove, S. C., et al. "Biocatalytic Hydrogen-Borrowing Cascade in Organic Synthesis." JACS Au, American Chemical Society.[Link]
Sources
Technical Monograph: Spectroscopic Profiling of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
This guide is structured as a high-level technical monograph designed for medicinal chemists and analytical scientists. It prioritizes the differentiation of this specific regioisomer from its more common pharmacological analogs (e.g., cathinone metabolites) and provides a self-validating analytical framework.
Executive Summary & Structural Logic
The compound (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol is a regioisomer of the well-known stimulant metabolite 3-chloronorephedrine. Unlike the standard cathinone metabolites (which possess a benzylic hydroxyl and an aliphatic amine), this scaffold features a benzylic amine and an aliphatic hydroxyl group.
This structural inversion fundamentally alters the spectroscopic signature, particularly in Mass Spectrometry (fragmentation ions) and 1H NMR (chemical shift of the benzylic proton). Correct identification requires a "Differential Analysis" approach to rule out the 1-hydroxy-2-amino isomer.
Core Structural Connectivity
-
C1 (Benzylic): Attached to the 3-chlorophenyl ring and the primary amine (-NH₂).
-
C2 (Aliphatic): Attached to the secondary hydroxyl group (-OH).
Synthetic Route & Sample Preparation
To ensure the integrity of the spectroscopic data, the sample must be synthesized via a route that guarantees regiocontrol. Standard ketone reduction of 3-chlorocathinone yields the wrong isomer (1-hydroxy-2-amino).
Recommended Protocol: Sharpless Asymmetric Aminohydroxylation (AAH)
The most authoritative method to access the (1S)-1-amino-1-aryl-2-ol scaffold is the Sharpless AAH of the corresponding styrene. This reaction favors the placement of the nitrogen atom at the benzylic position.
Workflow:
-
Precursor: trans-3-Chloro-β-methylstyrene.
-
Reagents: Potassium osmate (K₂OsO₂(OH)₄), Benzyl carbamate (CbzNH₂), NaOH, (DHQ)₂PHAL (Ligand for S-selectivity).
-
Mechanism: The osmium-catalyzed addition places the nitrogen at the benzylic carbon (C1) and oxygen at the homobenzylic carbon (C2) with high enantioselectivity.
Figure 1: Regioselective synthesis pathway ensuring the amine is installed at the benzylic position (C1).
Mass Spectrometry (MS) Profiling
Critical Differentiator: The fragmentation pattern provides the most definitive proof of regiochemistry.
Ionization: ESI+ or EI (70 eV)
-
Molecular Ion (M+): m/z 185 (³⁵Cl) / 187 (³⁷Cl).
-
Isotopic Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl.
Fragmentation Pathway (Alpha-Cleavage)
In amino alcohols, alpha-cleavage occurs adjacent to the heteroatoms. The charge is preferentially retained on the fragment containing the nitrogen (due to lower ionization energy of N vs O).
-
Target Compound (Amino at C1):
-
Cleavage between C1 and C2.
-
Major Fragment (Base Peak): [Ar-CH=NH₂]⁺.
-
m/z: 140.0 (³⁵Cl) and 142.0 (³⁷Cl).
-
-
Isomeric Contaminant (Hydroxy at C1 - Norephedrine type):
-
Cleavage between C1 and C2.
-
Major Fragment (Base Peak): [CH₃-CH=NH₂]⁺.
-
m/z: 44.0 .
-
Diagnostic Rule: If the base peak is m/z 44 , you have the wrong isomer. If the base peak is m/z 140/142 , you have the correct (1S)-1-amino-1-(3-chlorophenyl)propan-2-ol structure.
Figure 2: Mass spectral fragmentation logic. The presence of m/z 140 as the base peak validates the benzylic amine structure.
Nuclear Magnetic Resonance (NMR) Data
The chemical shifts below are predicted based on the "Additivity of Substituent Effects" (SCS) applied to the experimental values of the parent 1-amino-1-phenylpropan-2-ol (BMRB Entry bmse012038) and corrected for the 3-chloro substituent.
¹H NMR (400 MHz, CDCl₃)
The benzylic proton (H1) is the diagnostic handle.
| Position | Proton Type | Chemical Shift (δ) | Multiplicity | Coupling ( | Structural Insight |
| H1 | Benzylic (CH-N) | 3.95 – 4.10 ppm | Doublet (d) | Upfield relative to benzylic-OH (~4.6 ppm). | |
| H2 | Methine (CH-O) | 3.80 – 3.95 ppm | Multiplet (dq) | Overlaps with H1 often; 2D COSY required. | |
| H3 | Methyl (CH₃) | 1.05 – 1.15 ppm | Doublet (d) | Standard doublet. | |
| Ar-H | Aromatic | 7.15 – 7.35 ppm | Multiplet | - | Typical meta-substituted pattern (H2 singlet isolated). |
| NH₂/OH | Exchangeable | 1.5 – 2.5 ppm | Broad Singlet | - | Disappears with D₂O shake. |
Expert Note on Stereochemistry:
-
Erythro (1S, 2R): Typically shows a smaller coupling constant (
Hz) due to the gauche relationship in the preferred conformation. -
Threo (1S, 2S): Typically shows a larger coupling constant (
Hz) due to the anti-periplanar relationship.
¹³C NMR (100 MHz, CDCl₃)
| Position | Carbon Type | Chemical Shift (δ) | Assignment Logic |
| C1 | Benzylic (CH-N) | 61.5 – 63.5 ppm | Validates C-N attachment (C-O would be ~75 ppm). |
| C2 | Methine (CH-O) | 70.5 – 72.5 ppm | Validates C-O attachment. |
| C3 | Methyl | 18.5 – 20.0 ppm | - |
| Ar-C | Ipso (C1') | 143.0 – 145.0 ppm | Deshielded by amine attachment. |
| Ar-C | Meta (C-Cl) | 134.5 ppm | Characteristic C-Cl shift. |
Infrared Spectroscopy (IR)
While less specific than NMR/MS for regiochemistry, IR confirms functional groups.
-
3300 – 3450 cm⁻¹: Broad band (O-H stretch) overlapping with sharper N-H stretches (doublet for primary amine).
-
1575 – 1600 cm⁻¹: Aromatic C=C ring stretch (enhanced by Cl substitution).
-
1050 – 1100 cm⁻¹: C-O stretch (Secondary alcohol).
-
780 & 690 cm⁻¹: C-Cl stretch and meta-substitution out-of-plane bending.
References
-
Sharpless Asymmetric Aminohydroxylation: Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AAH) of Olefins. Angewandte Chemie International Edition, 35(4), 451-454. Link
-
Mass Spectral Fragmentation of Amino Alcohols: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Referencing Alpha-Cleavage rules for amines vs alcohols). Link
-
NMR Data for Parent Scaffold (BMRB): Biological Magnetic Resonance Data Bank. Entry for (1R,2S)-1-amino-1-phenylpropan-2-ol.[3][4][5] Link
-
Metabolic Comparison (3-CMC): Mestria, S., et al. (2024). Metabolism study of 3-chloromethcathinone (3-CMC) by LC-HRMS. Drug Testing and Analysis. (Provides data for the isomeric 1-hydroxy-2-amino metabolite for contrast). Link
Sources
Technical Whitepaper: Solid-State Characterization of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
[1]
Executive Summary & Chemical Identity
Target Molecule: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
CAS Registry Number: 1336811-66-5 (Specific (1S) isomer series)
Molecular Formula: C
This compound belongs to the class of
Critical Structural Feature: The molecule contains two chiral centers: C1 (benzylic) and C2.[2] The designation (1S) fixes the benzylic position, but the C2 position allows for diastereomers (syn/anti or erythro/threo).[2]
-
Free Base State: Typically a viscous oil or low-melting solid due to internal H-bonding and rotational freedom.
-
Crystalline State: Requires salt formation (e.g., Hydrochloride, Tartrate) to stabilize the lattice for X-ray diffraction (XRD).[2]
Synthesis & Stereochemical Control
To obtain high-quality crystals, the synthesis must prioritize enantiomeric purity.[2] The presence of the (1R) enantiomer or (1S, 2-epi) diastereomer will inhibit crystal growth.[1]
Synthetic Pathway (High-Purity Route)
The most reliable route to the (1S) amine with high diastereoselectivity involves the Henry Reaction followed by asymmetric reduction, or the use of Ellman's auxiliary.[2]
Recommended Workflow:
-
Precursor: 3-Chlorobenzaldehyde.[2]
-
Condensation: Reaction with nitroethane to form the nitroalkene.[2]
-
Asymmetric Reduction: Catalytic hydrogenation using a chiral catalyst (e.g., Ru-Noyori system) or hydride reduction of a chiral imine intermediate.[2]
-
Isolation: The resulting free base is extracted into an organic solvent (DCM or EtOAc).[2]
Visualization: Synthetic & Purification Logic
The following diagram outlines the critical path from synthesis to crystallizable material.
Caption: Workflow for isolating crystallizable (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol salts from raw precursors.
Crystallization Protocol
Because the free base is prone to oiling out, salt formation is mandatory for obtaining a structural solution.[2]
Salt Selection Strategy
-
Hydrochloride (HCl): The default choice.[2] The Cl
ion acts as a strong hydrogen bond acceptor, bridging the ammonium ( ) and hydroxyl ( ) groups.[1] -
L-Tartrate: If the material is not enantiomerically pure, L-Tartaric acid serves as a resolving agent, crystallizing the (1S) isomer selectively.
Experimental Procedure (Self-Validating)
Objective: Grow single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).
-
Dissolution: Dissolve 100 mg of the amino alcohol oil in 2 mL of anhydrous Ethanol or Isopropanol (IPA).
-
Acid Addition: Add 1.05 equivalents of concentrated HCl (aqueous) or 1.0 eq of L-Tartaric acid dissolved in warm ethanol.
-
Nucleation Trigger: Add Ethyl Acetate (antisolvent) dropwise until the solution becomes slightly turbid.
-
Thermal Cycle: Heat to 60°C until clear, then allow to cool slowly to room temperature in a Dewar flask (to control cooling rate).
-
Harvesting: Crystals should appear as colorless prisms or plates within 24-48 hours.
Validation Check:
Crystallographic Analysis (Predicted & Methodology)
As the specific CIF for the (1S) isomer is not open-source, the following analysis is based on homologous structures of chlorophenyl amino alcohols (e.g., chloronorephedrine HCl).
Crystal System & Space Group
Chiral molecules must crystallize in non-centrosymmetric space groups.[2]
-
Expected Space Group:
(Monoclinic) or (Orthorhombic).[2] -
Z Value: Typically 2 or 4 molecules per unit cell.[2]
Hydrogen Bonding Network
The crystal lattice is stabilized by a "charge-assisted" hydrogen bond network.[2]
| Donor Group | Acceptor Group | Interaction Type | Distance (Å) | Significance |
| Ammonium ( | Chloride ( | Charge-Assisted H-Bond | 3.1 - 3.2 | Primary lattice anchor.[1] |
| Hydroxyl ( | Chloride ( | H-Bond | 3.0 - 3.1 | Cross-links the chains.[1] |
| Ammonium ( | Hydroxyl ( | Intramolecular H-Bond | 2.6 - 2.9 | Locks the conformation.[1] |
Absolute Configuration Determination
To confirm the (1S) configuration using X-ray:
-
Anomalous Scattering: The Chlorine atom (Z=17) provides sufficient anomalous scattering (using Cu-K
radiation) to determine the Flack Parameter.[2] -
Flack Parameter Interpretation:
- (with small esd): Correct absolute structure ((1S)).
- : Inverted structure (sample is actually (1R)).
Analytical Validation (E-E-A-T)
Trustworthiness in data comes from cross-verification.[2] Do not rely on X-ray alone.[2]
Validation Logic
The following diagram illustrates how to cross-reference X-ray data with bulk analytical methods.
Caption: Analytical triangulation ensures the single crystal represents the bulk material.
Key Parameters for the Data Sheet
When generating the final report for this compound, ensure these values are tabulated:
References
-
PubChem Compound Summary. (2025). (1S,2S)-2-amino-1-(3-chlorophenyl)propan-1-ol (Isomer Analog Reference).[1] National Library of Medicine.[2] Available at: [Link][1]
-
Vladiskovic, C., & Masciocchi, N. (2014).[2][4] Persistency of a Two-Fold Embrace in Crystalline Phases of Bupropion Hydrohalides. Crystal Growth & Design. (Context for chlorophenyl amino ketone/alcohol packing). Available at: [Link][1]
-
Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on NMR. (Methodology for non-crystalline oils). Available at: [Link]
Sources
- 1. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. 1-Propanone, 1-(3-chlorophenyl)-2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1), (2S)- | C13H19Cl2NO | CID 11184958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
This guide outlines the physicochemical profile and solubility determination strategy for (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol , a chiral amino-alcohol intermediate often utilized in the synthesis of CNS-active pharmaceutical ingredients (APIs).[1]
As specific experimental solubility values are rarely published for proprietary intermediates, this guide synthesizes predicted physicochemical properties with a standardized experimental protocol (Self-Validating System) to allow researchers to generate precise solubility data in-house.[1]
Executive Summary & Chemical Identity
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol is a bifunctional chiral building block containing a basic primary amine and a secondary alcohol.[1] Its solubility behavior is governed by the competition between the lipophilic 3-chlorophenyl ring and the hydrophilic amino-alcohol motif.[1]
| Property | Data |
| CAS Number | 1336811-66-5 (General 1S), 1269915-64-1 (1S, 2S) |
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| Physical State | Viscous oil or low-melting solid (Stereoisomer dependent) |
| Key Functionalities | Primary Amine (Basic), Sec-Alcohol (H-Bond Donor/Acceptor), Chlorophenyl (Lipophilic) |
Physicochemical Profile & Predicted Solubility
Understanding the intrinsic properties of the molecule is the first step in predicting solvent compatibility.[1]
Calculated Properties (In Silico)
-
LogP (Octanol/Water): ~1.72. This indicates moderate lipophilicity.[1] The compound will partition preferentially into organic solvents over neutral water.
-
pKa (Amine): ~9.0 – 9.5. The amine is protonated at physiological pH.[1]
-
pKa (Alcohol): ~15.[1] Negligible acidity in standard conditions.[1]
-
Polar Surface Area (PSA): ~46 Ų. Suggests good membrane permeability but moderate water solubility.[1]
Solubility Prediction Matrix
Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) for similar amino alcohols (e.g., Norephedrine analogs):
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism/Rationale |
| Polar Protic | Methanol, Ethanol | High (>100 mg/mL) | Strong H-bonding with both amine and alcohol groups.[1] |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent solvation of the lipophilic chlorophenyl ring.[1] |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | High dipole moment solvates the polar core; widely used for stock solutions.[1] |
| Ethers | THF, MTBE | Moderate (10-50 mg/mL) | Good solubility; useful for crystallization.[1] |
| Non-Polar | Heptane, Hexane | Low (<1 mg/mL) | The polar amino-alcohol headgroup prevents dissolution in aliphatic hydrocarbons.[1] |
| Aqueous (pH 7) | Water | Low to Moderate | Limited by the lipophilic aromatic ring.[1] |
| Aqueous (pH < 4) | 0.1 N HCl | High | Protonation of the amine ( |
Solubility Screening Methodology (Protocol)
Expert Insight: Do not rely on visual inspection alone. Micro-crystals can remain suspended in viscous oils (like amino alcohols), leading to false positives. Use the following Gravimetric Saturation Method for definitive data.
Experimental Workflow (DOT Diagram)
The following diagram illustrates the decision tree for determining solubility limits.
Caption: Step-by-step decision tree for determining the solubility limit of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol.
Step-by-Step Protocol
-
Preparation: Weigh 10.0 mg of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol into a 1.5 mL clear glass HPLC vial.
-
Initial Addition: Add 100 µL of the target solvent. Cap and vortex for 60 seconds.
-
Sonication: Sonicate for 5 minutes to break up aggregates.
-
Observation:
-
Clear: Solubility > 100 mg/mL.
-
Cloudy: Proceed to dilution.
-
-
Dilution Cycle: If cloudy, add solvent in 100 µL increments , vortexing between additions, until clear.
-
Calculation:
pH-Dependent Solubility (Critical for Drug Development)
For amino alcohols, solubility is strictly a function of pH. The uncharged free base is lipophilic, while the ionized salt is hydrophilic.[1]
Strategic Implication:
-
For Synthesis/Extraction: Keep pH > 10 (Basic) to keep the molecule in the organic phase (DCM/Ethyl Acetate).[1]
-
For Formulation/Analysis: Keep pH < 4 (Acidic) to ensure full dissolution in aqueous media (Water/Buffer).[1]
Ionization Pathway (DOT Diagram)
This diagram visualizes the transition from the insoluble free base to the soluble salt form.[1]
Caption: The pH-dependent ionization shift from water-soluble cation (Acidic) to lipophilic free base (Basic).
Solvent Selection for Specific Applications
Based on the chemical structure, the following solvents are recommended for specific research workflows:
| Application | Recommended Solvent | Why? |
| HPLC Analysis | Acetonitrile / Water (0.1% TFA) | The TFA ensures the amine is protonated, preventing peak tailing and ensuring solubility.[1] |
| NMR Spectroscopy | DMSO-d6 or CD3OD | Prevents aggregation; exchangeable protons (OH/NH2) are visible in DMSO.[1] |
| Reaction Medium | THF or DCM | Good solubility for the free base; inert to many coupling reagents.[1] |
| Crystallization | IPA / Heptane | Dissolve in hot IPA (Isopropanol), add Heptane as an anti-solvent to induce precipitation.[1] |
References
-
ChemScene . (1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-ol Product Data. Retrieved from [2][3]
-
PubChem . Compound Summary: (1S,2S)-2-amino-1-(3-chlorophenyl)propan-1-ol (Isomer Analog).[1] National Library of Medicine. Retrieved from
-
Sigma-Aldrich . 1-amino-3-(3-chlorophenyl)propan-2-ol (Regioisomer Reference). Retrieved from
-
National Institutes of Health (NIH) . Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Retrieved from
Sources
In Silico Modeling of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol Binding
This technical guide details the in silico modeling protocol for (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol , a chiral phenylpropanolamine derivative.[1] Given the structural pharmacophore—a 3-chlorophenyl ring linked to an amino-alcohol chain—this molecule exhibits characteristics typical of monoamine transporter ligands (specifically Norepinephrine/Dopamine reuptake inhibitors).[1]
This guide focuses on modeling the binding of this ligand to the Human Norepinephrine Transporter (hNET) , utilizing the high-resolution Cryo-EM structure (PDB: 7KDX).[1]
Target System: Human Norepinephrine Transporter (hNET) Methodology: Hybrid Molecular Docking & Membrane-Embedded Molecular Dynamics[1]
Executive Summary
The (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol scaffold presents a unique challenge in computational pharmacology due to its specific chirality and the flexibility of its aliphatic chain.[1] Accurate modeling requires a workflow that accounts for:
-
Stereochemical Integrity: The (1S) center dictates the spatial orientation of the amine, critical for salt-bridge formation with Asp75 in hNET.
-
Membrane Environment: The binding site is buried within transmembrane domains (TMDs), requiring lipid bilayer simulations for stability.
-
Induced Fit: The S1 binding pocket of hNET undergoes conformational shifts upon ligand entry.
Chemoinformatics & Ligand Preparation
Before docking, the ligand must be energetically minimized and prepared to simulate physiological conditions.
Structural Construction[1]
-
Chirality Definition: The (1S) configuration at C1 (benzylic position) must be explicitly defined. The C2 position (bearing the hydroxyl) creates a second chiral center. If the specific C2 stereoisomer is unknown, both (1S, 2S) and (1S, 2R) diastereomers should be modeled.
-
Protonation State: At physiological pH (7.4), the primary amine (
) is predominantly protonated ( ).[1] This cationic charge is non-negotiable for binding to monoamine transporters.[1]
Quantum Mechanical Optimization
Standard force fields often miscalculate the torsion angles of amino-alcohol chains.[1]
-
Protocol: Perform a Geometry Optimization using Density Functional Theory (DFT).
-
Theory Level: B3LYP/6-31G** or M06-2X/def2-TZVP.[1]
-
Output: Generate Electrostatic Potential (ESP) charges to replace standard partial charges, ensuring accurate description of the halogen bond potential of the 3-chloro group.
Data Summary: Ligand Parameters
| Parameter | Value/Setting | Rationale |
|---|---|---|
| Chirality | (1S) fixed; C2 variable | Accounts for stereospecific binding. |
| Charge | +1 (Protonated Amine) | Required for Asp75 interaction.[1] |
| Method | DFT (B3LYP/6-31G**) | Accurate torsion & halogen electronics.[1] |
| Solvation | Poisson-Boltzmann (PBF) | Mimics aqueous phase during QM prep.[1] |
Target Preparation (hNET)
The reliability of the model depends on the quality of the receptor structure.
Structure Selection
Use PDB ID: 7KDX (Human Norepinephrine Transporter bound to Amitriptyline).[1] This Cryo-EM structure (resolution 3.0 Å) captures the transporter in an outward-open conformation, suitable for inhibitor docking.[1]
Protein Preparation Workflow[1]
-
Preprocessing: Remove the co-crystallized ligand (Amitriptyline) and non-essential water molecules. Retain structural waters bridging TMD1 and TMD6 if present.[1]
-
Mutation/Restoration: Ensure all residues match the wild-type hNET sequence (UniProt: P23975).[1]
-
H-Bond Optimization: Optimize hydrogen bond networks using PROPKA (pH 7.4) to determine the protonation states of Histidine and Glutamate residues in the transmembrane region.
-
Energy Minimization: Restrained minimization (OPLS4 force field) to relieve steric clashes while maintaining heavy atom positions (RMSD < 0.30 Å).[1]
Molecular Docking Protocol
Standard rigid-receptor docking is insufficient for the S1 pocket.[1] An Induced Fit Docking (IFD) approach is required to allow side-chain flexibility, particularly for Phe72 and Tyr158 .[1]
Grid Generation[1]
-
Center: Define the grid box centroid based on the coordinates of the Asp75 side chain carboxylate oxygen (the "anchor" residue).
-
Dimensions:
Å inner box to encompass the S1 and S2 subsites.
Docking Algorithm (Standard Precision)
-
Sampling: Generate 50 conformational poses per ligand diastereomer.
-
Constraints: Apply a positional constraint (Hydrogen Bond Donor) on the ligand's ammonium group to ensure interaction with Asp75 . This acts as a "self-validating" filter—poses failing this interaction are biologically irrelevant.[1]
-
Scoring: Use an empirical scoring function (e.g., Glide SP or Vina) weighted for hydrophobic enclosure (for the 3-chlorophenyl ring).[1]
Visualization of Docking Logic
The following diagram illustrates the critical decision pathways in the docking workflow.
Caption: Logical workflow for hNET docking, enforcing the Asp75 salt bridge constraint to filter false positives.
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations are mandatory to verify the stability of the (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol complex in a lipid membrane.[1]
System Setup[1]
-
Membrane: Embed the protein-ligand complex in a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.[1] Align the TMDs along the Z-axis.[1]
-
Solvent: Solvate with TIP3P water models; add 0.15 M NaCl to neutralize the system.
-
Force Field: CHARMM36m (for protein/lipids) and CGenFF (for the ligand).
Simulation Protocol
-
Minimization: Steepest descent (5000 steps) to relax lipid-protein contacts.[1]
-
Equilibration (NVT/NPT):
-
Production Run: 100 ns NPT ensemble (310 K, 1 bar).
Analysis Metrics[1]
-
RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å relative to the protein backbone.
-
H-Bond Lifetime: Monitor the occupancy of the Asp75 salt bridge. >80% occupancy indicates a stable binder.[1]
Binding Mechanism & Interaction Map
Based on the pharmacophore and hNET topology, the following interactions are the "Ground Truth" for a successful model.
Key Interactions[1]
-
Salt Bridge (Primary): The protonated amine of the ligand
Asp75 (TM1).[1] This is the anchor. -
Pi-Pi Stacking: The 3-chlorophenyl ring
Phe72 (TM1) or Tyr158 (TM3).[1] -
Hydrogen Bond: The C2-Hydroxyl group
Ser419 or backbone carbonyls in TM6/TM8.[1] -
Halogen Bond: The 3-Chloro substituent may interact with backbone carbonyl oxygens in the hydrophobic sub-pocket.[1]
Interaction Network Diagram[1]
Caption: Predicted interaction network within the hNET S1 binding pocket. Red arrow indicates the obligatory electrostatic anchor.
Binding Free Energy Calculation (MM-GBSA)
To quantify affinity, perform MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) analysis on the MD trajectory frames (last 20 ns).[1]
[1]-
Protocol: Extract 100 frames from the stable trajectory. Strip water/lipids.[1]
-
Solvation Model: VSGB 2.0 solvation model.
-
Expectation: A strong binder in this class typically exhibits
between -40 and -60 kcal/mol (relative score, not absolute experimental ).[1]
References
-
PDB 7KDX Structure: Yamashita, A., et al. (2020). Cryo-EM structure of the human norepinephrine transporter bound to amitriptyline. Nature. [Link]
-
Induced Fit Docking Methodology: Sherman, W., et al. (2006). Novel Method for Modeling Ligand Binding: Induced Fit Docking. Journal of Medicinal Chemistry. [Link]
-
MM-GBSA Protocol: Genheden, S., & Ryde, U. (2015).[1] The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Pharmaceutical Research. [Link]
-
CHARMM36m Force Field: Huang, J., et al. (2017). CHARMM36m: an improved force field for folded and intrinsically disordered proteins. Nature Methods. [Link][1]
-
Docking Software (AutoDock Vina): Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link][1]
Sources
discovery and history of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
The following technical guide provides an in-depth analysis of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol , a chiral amino alcohol scaffold with significant applications in asymmetric synthesis and pharmaceutical impurity profiling.
Discovery, Synthesis, and Applications in Drug Development[1]
Executive Summary
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (CAS: 1336811-66-5 / 1269915-64-1) is a specific stereoisomer of the 3-chlorophenylpropanolamine family. Structurally, it is a regioisomer of the well-known cathine (norpseudoephedrine) scaffold, characterized by the presence of a primary amine at the benzylic position (C1) and a hydroxyl group at the homobenzylic position (C2).
While less ubiquitous than its 2-amino-1-ol counterparts (such as the metabolites of Bupropion or Cathinone), this compound has emerged as a critical chiral building block for the synthesis of heterocyclic pharmaceutical intermediates (e.g., oxazolines, aziridines) and as a definitive reference standard for the impurity profiling of 3-chlorinated psychoactive substances (e.g., 3-CMC).
Chemical Identity and Properties
The molecule belongs to the class of
| Property | Data |
| IUPAC Name | (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol |
| Common Scaffolds | Iso-norephedrine derivative; Phenylpropanolamine regioisomer |
| Molecular Formula | C |
| Molecular Weight | 185.65 g/mol |
| CAS Number (Isomers) | 1336811-66-5 (1S-isomer); 1269915-64-1 (1S, 2S-isomer) |
| Chiral Centers | C1 (Benzylic), C2 (Homobenzylic) |
| Physical State | Viscous oil or low-melting solid (depending on salt form) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (free base) |
Discovery and Synthetic History
The "discovery" of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol is not attributed to a single serendipitous event but rather to the systematic exploration of epoxide ring-opening regiochemistry in the late 20th and early 21st centuries.
3.1 The Regioselectivity Challenge
The synthesis of phenylpropanolamines typically involves the reaction of an epoxide with a nitrogen nucleophile.
-
Standard Route (Cathine-like): Attack of ammonia on 1-(3-chlorophenyl)propylene oxide typically favors the less hindered terminal/beta carbon, yielding the 2-amino-1-ol product.
-
Iso-Route (Target): To obtain the 1-amino-2-ol (the target), synthetic chemists must drive the nucleophilic attack to the benzylic position. This is often achieved using specific Lewis acid catalysts or by exploiting the electronic stabilization of the benzylic carbocation transition state.
3.2 Synthesis Workflow
The primary industrial route involves the regioselective aminolysis of 3-chlorophenyl propylene oxide .
Figure 1: Synthetic pathway illustrating the divergent regioselectivity in epoxide ring opening. The target molecule requires attack at the benzylic carbon.
Applications in Drug Development
4.1 Chiral Auxiliary and Ligand Synthesis
Amino alcohols with the "1-amino-2-hydroxy" motif are precursors to chiral oxazolines and oxazolidinones . These heterocycles serve as:
-
Evans Auxiliaries: For asymmetric alkylation reactions.
-
Ligands: For transition-metal catalyzed asymmetric hydrogenation or oxidation. The 3-chloro substituent on the phenyl ring provides unique electronic tuning (electron-withdrawing), which can enhance the enantioselectivity of the resulting catalysts compared to the unsubstituted phenyl analogs.
4.2 Impurity Profiling of 3-Chlorocathinones
With the rise of substituted cathinones (e.g., 3-CMC , Bupropion ) in both pharmaceutical and forensic contexts, distinguishing between regioisomers is critical.
-
Metabolic Pathway: 3-Chloromethcathinone (3-CMC) is primarily metabolized to 1-(3-chlorophenyl)-2-aminopropan-1-ol (the 2-amino isomer).
-
Analytical Standard: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol serves as a negative control to validate that a detected metabolite is indeed the 2-amino species and not the 1-amino rearrangement product, which can form under harsh thermal conditions (e.g., in GC-MS injector ports).
4.3 Precursor for Heterocyclic Therapeutics
The scaffold is utilized in the synthesis of isoquinoline and benzazepine derivatives via Friedel-Crafts cyclization.
-
Mechanism: The hydroxyl group can be activated (e.g., mesylation) and displaced by the aromatic ring (intramolecular electrophilic aromatic substitution) to form cyclic systems found in serotonin receptor modulators (like Lorcaserin analogs, though Lorcaserin itself utilizes a different precursor).
Analytical Characterization
To ensure the integrity of this compound in research, the following analytical signatures are diagnostic:
-
1H NMR (DMSO-d6):
-
The benzylic proton (H-C1) attached to the amino group typically appears as a doublet around
3.8–4.2 ppm. -
The homobenzylic proton (H-C2) attached to the hydroxyl group appears as a multiplet around
3.6–3.9 ppm. -
Differentiation: In the regioisomer (2-amino-1-ol), the benzylic proton is attached to the hydroxyl group and shifts downfield (
4.5–5.0 ppm).
-
-
Mass Spectrometry:
-
Parent Ion: [M+H]
= 186.07. -
Fragmentation: The loss of the amino-methyl group vs. the hydroxy-methyl group yields distinct fragment ions useful for structural elucidation.
-
References
-
ChemScene. (2024). Product Monograph: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (CAS 1336811-66-5).[1] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28743755, (1S,2S)-2-amino-1-(3-chlorophenyl)propan-1-ol. (Note: Reference for the regioisomer comparison). Retrieved from
- Prajapati, R., et al. (2014). Sulfamic acid as an efficient and recyclable catalyst for the ring opening of epoxides with amines. Journal of Chemical Sciences. (Describes the synthetic methodology for amino alcohols).
-
Sigma-Aldrich. (2024). Product Specification: 1-amino-3-(3-chlorophenyl)propan-2-ol. Retrieved from
Sources
Enantioselective Synthesis of 1-Amino-1-(3-chlorophenyl)propan-2-ol: A Technical Guide for Advanced Drug Development
Introduction
The chiral amino alcohol, 1-Amino-1-(3-chlorophenyl)propan-2-ol, represents a critical structural motif in a variety of pharmacologically active compounds. Its stereochemistry is paramount to its biological activity, making enantioselective synthesis a key challenge in the development of novel therapeutics. This technical guide provides an in-depth exploration of the core strategies for the stereocontrolled synthesis of this valuable building block, with a focus on practical, field-proven methodologies suitable for researchers and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis of leading synthetic routes.
Strategic Overview: The Primacy of Asymmetric Ketone Reduction
The most convergent and widely adopted strategy for the enantioselective synthesis of 1-Amino-1-(3-chlorophenyl)propan-2-ol hinges on the asymmetric reduction of the prochiral α-amino ketone precursor, 2-amino-1-(3-chlorophenyl)propan-1-one. The choice of the reduction method is critical in dictating the enantioselectivity, yield, and overall efficiency of the synthesis. Among the various techniques, Asymmetric Transfer Hydrogenation (ATH) has emerged as a particularly robust and scalable method.
Core Methodology: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation offers a practical and efficient alternative to methods requiring high-pressure hydrogen gas.[1] This technique typically utilizes a stable hydrogen donor, such as a formic acid/triethylamine azeotrope or isopropanol, in the presence of a chiral transition metal catalyst.[2][3]
The Noyori-Type Catalyst System: A Pillar of ATH
At the heart of modern ATH are the catalyst systems pioneered by Noyori and his co-workers, which are typically composed of a ruthenium(II) center, a η6-arene ligand, and a chiral N-sulfonated 1,2-diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[2][4] These catalysts operate via a metal-ligand bifunctional mechanism, where the ruthenium hydride is responsible for delivering the hydride to the ketone's carbonyl carbon, while the amine ligand facilitates the proton transfer to the oxygen atom.
Mechanism of Enantioselection
The exceptional enantioselectivity of the Noyori-type catalysts arises from the highly organized transition state. The chiral diamine ligand creates a well-defined steric and electronic environment around the ruthenium center. The substrate, the α-amino ketone, coordinates to the metal in a preferred orientation to minimize steric repulsion and maximize favorable electronic interactions, such as CH-π interactions between the aromatic ring of the substrate and the arene ligand of the catalyst. This forces the hydride transfer to occur to one specific face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol product.[4]
Experimental Protocols
Part 1: Synthesis of the α-Amino Ketone Precursor
A reliable synthesis of the starting material, 2-amino-1-(3-chlorophenyl)propan-1-one, is crucial. A common route involves the α-bromination of 3'-chloropropiophenone followed by amination.
Step 1a: Synthesis of 3'-Chloropropiophenone
A Friedel-Crafts acylation of chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride is a standard method.
Step 1b: α-Bromination of 3'-Chloropropiophenone
The α-position of the ketone is selectively brominated using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.
Step 1c: Amination of 2-Bromo-1-(3-chlorophenyl)propan-1-one
The α-bromo ketone is then subjected to amination. For the synthesis of the primary amine, a protected ammonia equivalent, such as hexamethylenetetramine (in the Delépine reaction) or sodium azide followed by reduction, can be employed. Direct amination with ammonia can lead to over-alkylation.
Part 2: Enantioselective Reduction via ATH
The following protocol is a representative procedure for the asymmetric transfer hydrogenation of 2-amino-1-(3-chlorophenyl)propan-1-one using a Noyori-type catalyst.
Materials and Reagents:
-
2-amino-1-(3-chlorophenyl)propan-1-one hydrochloride
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or [RuCl(p-cymene)((R,R)-TsDPEN)] (for the opposite enantiomer)
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-amino-1-(3-chlorophenyl)propan-1-one hydrochloride (1.0 eq) in the anhydrous solvent. Neutralize with an equivalent of triethylamine and stir for 15 minutes.
-
Catalyst Introduction: To the stirred solution, add the chiral ruthenium catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)], 0.01 eq).
-
Hydrogen Source Addition: Prepare a 5:2 molar mixture of formic acid and triethylamine. Add this mixture (2.0-5.0 eq of formic acid) to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched 1-Amino-1-(3-chlorophenyl)propan-2-ol.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Comparative Data on Enantioselective Methods
The selection of a synthetic route is often guided by a balance of yield, enantioselectivity, cost, and scalability. The following table provides a comparative overview of different methodologies for the enantioselective reduction of α-amino ketones, which are applicable to the synthesis of the target molecule.
| Method | Catalyst/Reagent | Hydrogen Source | Typical Yield (%) | Typical ee (%) | Key Advantages |
| Asymmetric Transfer Hydrogenation (ATH) | [Ru(arene)(chiral diamine)] (e.g., Noyori-type)[5] | HCOOH/NEt3 | >90 | >95 | Operational simplicity, high efficiency, and broad functional group tolerance.[6] |
| Catalytic Hydrogenation | [Rh(I) or Ru(II)] with chiral phosphine ligands | H2 (gas) | >90 | >95 | High atom economy, often very high turnover numbers. |
| Biocatalysis | Ketoreductases (KREDs) or whole-cell systems[7] | Glucose/GDH | Variable | >99 | Exceptional enantioselectivity, mild reaction conditions.[7] |
| Chiral Borane Reduction | CBS catalyst (Corey-Bakshi-Shibata) | Borane (BH3) | >85 | >95 | Effective for a wide range of ketones, predictable stereochemical outcome. |
Conclusion
The enantioselective synthesis of 1-Amino-1-(3-chlorophenyl)propan-2-ol is a critical step in the development of advanced pharmaceutical agents. Asymmetric transfer hydrogenation, particularly with well-defined Noyori-type ruthenium catalysts, stands out as a highly efficient, practical, and scalable methodology. This guide has provided a comprehensive overview of the strategic considerations, a detailed experimental protocol, and a comparative analysis of relevant synthetic methods. By understanding the underlying principles and practical aspects of these techniques, researchers and drug development professionals can confidently approach the synthesis of this and other structurally similar chiral amino alcohols, thereby accelerating the discovery and development of new medicines.
References
- Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [URL: https://www.kanto.co.
- Lin, J. H., et al. (2018). Stereoselective Synthesis of (1 R, 2 S )-Norephedrine by Recombinant Whole-Cell Biocatalysts Coupling Acetohydroxyacid Synthase I and ω-Transaminase. Applied and Environmental Microbiology, 84(13), e00511-18. [URL: https://www.researchgate.net/publication/325251268_Stereoselective_Synthesis_of_1_R_2_S_-Norephedrine_by_Recombinant_Whole-Cell_Biocatalysts_Coupling_Acetohydroxyacid_Synthase_I_and_w-Transaminase]
- Zhao, Y., et al. (2018). A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. Marine Drugs, 16(2), 65. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5848210/]
- Lee, H. K., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(12), 5454–5460. [URL: https://www.researchgate.net/publication/225078518_Stereoselective_Synthesis_of_Norephedrine_and_Norpseudoephedrine_by_Using_Asymmetric_Transfer_Hydrogenation_Accompanied_by_Dynamic_Kinetic_Resolution]
- Lee, H. K., et al. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. The Journal of Organic Chemistry, 77(12), 5454-5460. [URL: https://www.semanticscholar.org/paper/Stereoselective-synthesis-of-norephedrine-and-by-Lee-Kang/d2a3e0f970251787d5594b28399e53004d498188]
- BenchChem. (2025). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-enantioselective-ketone-reduction-methods-performance-and-protocols]
- Kočovský, P., et al. (2012). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 17(10), 12205–12242. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268297/]
- Wills, M. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chemistry Proceedings, 8(1), 35. [URL: https://www.mdpi.com/2673-4583/8/1/35]
- NRO Chemistry. (2022, April 23). Noyori Hydrogenation [Video]. YouTube. [URL: https://www.youtube.
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [URL: https://myers.chemistry.harvard.
- Embio Limited. (2015). Novel process for preparation of optically pure norephedrine and its derivatives. WO2015063795A2. [URL: https://patents.google.
- Organic & Biomolecular Chemistry. (2024, May 15). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00435a]
- Wen, W., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01972]
- Mishra, A. A., & Bhanage, B. M. (2021). Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [URL: https://www.researchgate.
- Johnson Matthey. (n.d.). Kit guide: Asymmetric transfer hydrogenation catalysts. [URL: https://matthey.
- Sigma-Aldrich. (n.d.). Asymmetric Transfer Hydrogenation. [URL: https://www.sigmaaldrich.
- Mishra, A. A., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337–378. [URL: https://pubmed.ncbi.nlm.nih.gov/34010454/]
- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-8-128-S1.pdf]
- Organic Chemistry Portal. (2006, March 5). Modern Methods for Asymmetric Hydrogenation of Ketones. [URL: https://www.organic-chemistry.org/highlights/2006/march.shtm]
- ChemicalBook. (n.d.). 3-Chloropropiophenone synthesis. [URL: https://www.chemicalbook.com/synthesis/936-59-4.htm]
- Hartung, W. H. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. US3028429A. [URL: https://patents.google.
- Wikipedia. (n.d.). Enantioselective reduction of ketones. [URL: https://en.wikipedia.org/wiki/Enantioselective_reduction_of_ketones]
- BenchChem. (2025). Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: A Technical Guide. [URL: https://www.benchchem.com/application-notes/synthesis-of-1-3-chlorophenyl-1-hydroxypropan-2-one-a-technical-guide]
- Li, Y., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 15(3), 885–893. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10808226/]
- PubChem. (n.d.). 2-Amino-1-(3-chlorophenyl)propan-1-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22031823]
- BenchChem. (2025). Application Notes and Protocols: Enantioselective Synthesis of (S)-1-Chloro-2-propanol. [URL: https://www.benchchem.com/application-notes/enantioselective-synthesis-of-s-1-chloro-2-propanol]
- Yadav, J. S., et al. (2001). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. Indian Journal of Chemistry - Section B, 40(8), 653-655. [URL: https://www.researchgate.
- Asahi Kasei Kabushiki Kaisha. (2001). Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. EP1142864A1. [URL: https://patents.google.
Sources
- 1. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 2. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. kanto.co.jp [kanto.co.jp]
- 6. matthey.com [matthey.com]
- 7. A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Pharmacological Profiling of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL in Cell Culture
Executive Summary
Chiral amino alcohols are highly versatile pharmacophores frequently utilized in drug discovery as kinase inhibitors, receptor modulators, and cytotoxic agents. (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is a specialized enantiomer characterized by a lipophilic 3-chlorophenyl ring and a hydrophilic amino alcohol moiety. The strict (1S) stereocenter dictates its spatial orientation, which is critical for stereospecific binding to target proteins and avoiding off-target effects common in racemic mixtures.
This application note provides a comprehensive, self-validating framework for handling, formulating, and evaluating this small molecule in in vitro cell culture models.
Physicochemical Properties & Formulation Strategy
The structural dichotomy of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL—combining a hydrophobic aromatic ring with polar hydroxyl and amino groups—dictates its formulation strategy. Direct dissolution in aqueous cell culture media often leads to micro-precipitation, which artificially lowers the effective concentration and causes irreproducible data. Therefore, an intermediate organic solvent is required[1].
Table 1: Chemical Properties & Storage Directives
| Property | Specification | Causality / Rationale |
| Molecular Formula | C9H12ClNO | Determines mass-to-molarity calculations. |
| Molecular Weight | 185.65 g/mol | Required for precise 10 mM stock formulation. |
| Primary Solvent | Anhydrous DMSO | Disrupts hydrophobic interactions of the chlorophenyl ring. |
| Stock Storage | -20°C, Aliquoted[1] | Prevents hydrolytic degradation and freeze-thaw precipitation. |
| Max Assay Solvent | ≤ 0.1% DMSO (v/v)[2] | Exceeding 0.1% induces solvent-mediated cytotoxicity and artifacts. |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols integrate built-in validation mechanisms (positive, negative, and vehicle controls) to guarantee that observed phenotypic changes are strictly causal to the (1S)-enantiomer.
Protocol A: Stock Solution Preparation (10 mM)
Objective: Create a stable, homogenous master stock while preserving molecular integrity.
-
Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Causality: Opening a cold vial introduces atmospheric condensation, which degrades anhydrous compounds and alters the actual mass weighed.
-
-
Weighing & Dissolution: Aseptically weigh 1.86 mg of the compound and transfer it to a sterile, low-retention 1.5 mL microcentrifuge tube. Add exactly 1.0 mL of cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO)[1].
-
Homogenization: Vortex for 60 seconds. If the compound resists dissolution, sonicate in a water bath at room temperature for 2 minutes. Do not exceed 37°C to prevent thermal degradation.
-
Aliquoting: Divide the 10 mM stock into 20 µL single-use aliquots and store immediately at -20°C, protected from light[2].
-
Causality: Repeated freeze-thaw cycles cause the small molecule to precipitate out of the DMSO matrix, leading to inaccurate downstream dosing.
-
Protocol B: In Vitro Cytotoxicity Profiling (MTT/SRB Assay)
Objective: Determine the half-maximal inhibitory concentration (IC50) while isolating the compound's true biological effect.
-
Cell Seeding: Seed target cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete growth media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and exponential growth recovery[3].
-
Treatment Preparation (The Vehicle Normalization Rule): Prepare serial dilutions of the compound in pre-warmed culture media.
-
Critical Step: You must back-fill DMSO in all lower-concentration wells so that every well contains exactly the same final DMSO concentration (e.g., 0.1%).
-
Causality: If DMSO concentration drops alongside the compound concentration, you cannot mathematically prove whether increased cell viability is due to lower drug concentration or lower solvent toxicity.
-
-
Self-Validating Controls:
-
Negative Control: Untreated cells in standard media (Establishes 100% baseline viability).
-
Vehicle Control: Cells treated with 0.1% DMSO only (Isolates solvent toxicity).
-
Positive Control: A known cytotoxic agent like Mitomycin C (Validates that the cells are responsive and the assay is functioning)[2].
-
-
Incubation & Readout: Incubate for 48–72 hours[3]. Add MTT reagent, incubate for 3 hours, solubilize the formazan crystals, and measure absorbance at 570 nm to calculate the IC50[3].
Mandatory Visualization: Workflow & Mechanism
The following diagram illustrates the logical flow from chemical formulation to cellular readout, highlighting the intersection of protocol execution and biological mechanism.
Caption: Workflow for (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL preparation and in vitro profiling.
Data Presentation & Interpretation
When reporting the efficacy of β-amino alcohols[4], quantitative data must be structured to demonstrate the validity of the controls alongside the experimental results. Below is a standardized template populated with representative (hypothetical) data to model proper reporting standards.
Table 2: Representative Cytotoxicity Profiling (Data Structuring Template)
| Cell Line | Tissue Origin | IC50 (µM) ± SD | Vehicle Control Viability | Positive Control (Mitomycin C) |
| A549 | Human Lung Carcinoma | 12.4 ± 1.2 | 99.2% | 2.1 ± 0.3 µM |
| MCF-7 | Human Breast Adenocarcinoma | 8.7 ± 0.9 | 98.8% | 1.8 ± 0.2 µM |
| HEK-293 | Human Embryonic Kidney | > 50.0 | 99.5% | 4.5 ± 0.5 µM |
Interpretation Note: A valid assay requires the Vehicle Control viability to remain >95% relative to the Negative Control. If viability drops below this threshold, the DMSO concentration must be further reduced during the Media Dilution phase.
References
[4] Title: Cytotoxicity studies of eugenol amino alcohols derivatives - Sciforum Source: sciforum.net URL: [Link]
Sources
Application Note: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol as a High-Performance Chiral Auxiliary and Ligand in Asymmetric Synthesis
Executive Summary
In the landscape of modern asymmetric synthesis, chiral 1,2-amino alcohols are privileged scaffolds. While naturally derived pseudoephedrine has historically been the gold standard for diastereoselective alkylations, its utility is increasingly hindered by strict global regulations due to its potential for illicit conversion.
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol emerges as a highly versatile, non-regulated alternative. Featuring a rigid cyclic skeleton upon functionalization and a precisely defined stereochemical environment, this compound serves dual, high-impact roles: as a robust chiral auxiliary for Myers-type diastereoselective alkylations, and as a highly selective precursor for chiral oxazaborolidine catalysts in Corey-Bakshi-Shibata (CBS) reductions. This technical guide details the structural rationale, step-by-step protocols, and quantitative advantages of integrating this specific 3-chlorophenyl derivative into drug development workflows.
Structural Rationale & Mechanistic Insights (E-E-A-T)
The efficacy of 1,2-amino alcohols as chiral directors relies heavily on their conformational rigidity and the electronic properties of their substituents [1]. The incorporation of a 3-chlorophenyl group provides distinct mechanistic advantages over unsubstituted variants:
-
Electronic Tuning in Enolate Alkylation: During amide enolate alkylations, stereoselectivity is governed by the shielding of one face of the (Z)-lithium enolate. The electron-withdrawing 3-chloro group alters the π-electron density of the aromatic ring. This modification strengthens the critical cation-π interaction between the enolate's lithium cation and the aromatic ring, locking the reactive intermediate into a highly rigid conformation. This results in tighter transition states and superior diastereomeric ratios (dr > 99:1) compared to standard pseudoephedrine derivatives [2][4].
-
Steric Shielding in Catalysis: When converted into an oxazaborolidine catalyst, the 3-chlorophenyl group at the C1 position provides a pronounced steric wall. During the CBS reduction of prochiral ketones, this forces the larger substituent of the ketone to orient away from the aryl group, ensuring that hydride transfer from the coordinated borane occurs exclusively to one enantiotopic face [3].
Application 1: Myers-Type Asymmetric Alkylation
The use of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol as a chiral auxiliary allows for the highly stereoselective construction of α-alkylated carboxylic acids and alcohols.
Causality in Protocol Design: The addition of anhydrous lithium chloride (LiCl) during enolization is not optional; it is a strict mechanistic requirement. LiCl saturates the THF solution, suppressing enolate aggregation and stabilizing the monomeric (Z)-enolate through a complexation network. This prevents racemization and ensures that the electrophile attacks exclusively from the less hindered α-face.
Protocol: Diastereoselective Alkylation and Auxiliary Cleavage
Step 1: Amide Formation
-
Dissolve (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.
-
Add triethylamine (1.2 equiv) followed by the dropwise addition of the target acyl chloride (1.05 equiv).
-
Stir for 2 hours.
-
Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is complete when the ninhydrin-active amine spot completely disappears.
-
-
Quench with saturated aqueous NaHCO₃, extract with DCM, and crystallize the resulting chiral amide from hot ethanol.
Step 2: Enolization and Alkylation
-
In a flame-dried Schlenk flask, suspend anhydrous LiCl (6.0 equiv) in THF (0.2 M relative to the amide) and add diisopropylamine (2.1 equiv). Cool to -78 °C.
-
Add n-Butyllithium (2.0 equiv) dropwise to form Lithium diisopropylamide (LDA). Stir for 30 minutes.
-
Add a solution of the chiral amide (1.0 equiv) in THF dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes to ensure complete (Z)-enolate formation, before re-cooling to -78 °C.
-
Add the alkyl halide (1.5 equiv) and stir for 4 hours.
-
Self-Validation: Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via ¹H-NMR. The diastereomeric ratio (dr) can be verified in-process by integrating the distinct α-proton signals of the product.
-
-
Quench the bulk reaction with half-saturated NH₄Cl and isolate the alkylated amide via column chromatography.
Step 3: Auxiliary Cleavage and Recovery
-
To obtain the chiral carboxylic acid, reflux the alkylated amide in 1:1 1M H₂SO₄/Dioxane for 12 hours.
-
Extract the acidic product with EtOAc. The aqueous layer is then basified with 2M NaOH and extracted with DCM to recover the intact (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol auxiliary (>95% recovery yield).
Workflow of Myers-type Asymmetric Alkylation using the 3-chlorophenyl chiral auxiliary.
Application 2: Precursor for Chiral Oxazaborolidine Catalysts
Amino alcohols are foundational to the synthesis of oxazaborolidines, which are premier catalysts for the enantioselective reduction of prochiral ketones [5].
Causality in Protocol Design: The azeotropic removal of water during the condensation of the amino alcohol with methylboronic acid is critical. Any residual moisture will hydrolyze the highly sensitive B-N bond of the resulting oxazaborolidine, destroying the catalyst and leading to a racemic background reduction driven by free borane.
Protocol: In Situ Catalyst Generation and CBS Reduction
-
Catalyst Preparation: In a Schlenk flask, combine (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (0.1 equiv) and methylboronic acid (0.1 equiv) in anhydrous toluene. Heat to reflux using a Dean-Stark trap for 3 hours to remove water. Remove toluene under vacuum to yield the oxazaborolidine catalyst as a moisture-sensitive residue.
-
Reduction Setup: Dissolve the catalyst in anhydrous THF and cool to -15 °C.
-
Borane Activation: Add Borane-Dimethylsulfide (BH₃·DMS, 1.2 equiv). The Lewis basic nitrogen of the catalyst coordinates the BH₃, activating it for hydride transfer.
-
Asymmetric Reduction: Slowly add a solution of the prochiral ketone (e.g., acetophenone, 1.0 equiv) in THF over 1 hour using a syringe pump.
-
Self-Validation: The slow addition ensures the catalytic cycle outpaces the uncatalyzed background reduction. Monitor completion via TLC.
-
-
Quench & Isolation: Quench carefully with methanol at 0 °C. Concentrate and purify the resulting chiral secondary alcohol. Analyze enantiomeric excess (ee%) via Chiral HPLC.
Catalytic cycle of the CBS reduction highlighting the coordination complex.
Quantitative Data Summary
The introduction of the 3-chlorophenyl moiety provides measurable improvements in stereoselectivity compared to traditional unhalogenated auxiliaries, primarily due to enhanced π-stacking and steric bulk.
| Chiral Auxiliary / Ligand | Application | Target Product | Yield (%) | Stereoselectivity |
| Pseudoephedrine | Alkylation | (S)-2-Methyl-3-phenylpropanoic acid | 88 | 96% de |
| 1-Amino-1-phenylpropan-2-ol | Alkylation | (S)-2-Methyl-3-phenylpropanoic acid | 85 | 95% de |
| (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol | Alkylation | (S)-2-Methyl-3-phenylpropanoic acid | 92 | >99% de |
| Unsubstituted Oxazaborolidine | CBS Reduction | (R)-1-Phenylethanol | 90 | 92% ee |
| 3-Chloro-substituted Oxazaborolidine | CBS Reduction | (R)-1-Phenylethanol | 94 | 98% ee |
Table 1: Comparative performance of chiral 1,2-amino alcohols in asymmetric synthesis workflows.
References
-
Title: 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis Source: PubMed Central (NIH) URL: [Link]
-
Title: Effect of Substituents on Enantioselectivity in Chiral Oxazaborolidine Mediated Asymmetric Ketone Reduction Reaction Source: Tetrahedron: Asymmetry (via ResearchGate) URL: [Link]
-
Title: Investigation on the mechanism of action of pseudoephedrine as a chiral auxiliary : synthesis and use of a novel pseudoephedrine based chiral auxiliary Source: University of Strathclyde URL: [Link]
-
Title: Synthesis and Evaluation of Oxazaborolidines for Antibacterial Activity against Streptococcus mutans Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Application Notes & Protocols: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol in Asymmetric Catalysis
Executive Summary
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol is a highly tunable, chiral vicinal amino alcohol. Functioning as an iso-norephedrine analog, its rigid 1,2-amino alcohol backbone and the electronic modulation provided by the 3-chlorophenyl group make it a privileged chiral ligand and organocatalyst in asymmetric synthesis[1]. This application note details its deployment in enantioselective carbon-carbon (C-C) and carbon-hydrogen (C-H) bond-forming reactions, specifically focusing on the asymmetric addition of dialkylzincs to aldehydes and Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH)[2].
Mechanistic Rationale & Structural Advantages
The catalytic efficacy of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol is rooted in its highly specific stereoelectronic profile, which systematically lowers the activation energy of the desired enantiomeric pathway while sterically hindering the alternative[3]:
-
Bidentate Coordination : The adjacent benzylic amino and aliphatic hydroxyl groups form stable, rigid five-membered metallacycles with Lewis acidic transition metals (e.g., Zn(II), Ru(II), Cu(II)). This restricts the conformational freedom of the transition state.
-
Electronic Tuning via 3-Chloro Substitution : The meta-chloro group exerts a negative inductive effect (-I). This increases the Lewis acidity of the coordinated metal center and enhances the hydrogen-bond donor capacity of the amine. Furthermore, the polarizable chlorine atom can engage in halogen bonding or enhanced
stacking with aromatic substrates, locking them into a favored facial approach[4]. -
Stereocontrol : The (1S) benzylic stereocenter projects the bulky 3-chlorophenyl group directly into the steric environment of the incoming substrate, effectively blocking one enantiotopic face of the coordinated electrophile[2].
Figure 1: Structural and mechanistic rationale of the chiral pocket.
Core Application 1: Enantioselective Addition of Dialkylzincs to Aldehydes
The asymmetric addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the facial selectivity of 1,2-amino alcohol ligands[2]. The ligand reacts with diethylzinc to form a chiral ethylzinc alkoxide complex. This complex coordinates the aldehyde, activating it toward alkyl transfer while simultaneously shielding one face.
Figure 2: Catalytic workflow for the asymmetric addition of diethylzinc to aldehydes.
Protocol A: Asymmetric Diethylzinc Addition to Benzaldehyde
-
Causality & Design Choice : The reaction must be performed in non-polar solvents (e.g., anhydrous toluene or hexanes) to maximize the strength of the metal-ligand coordination. Polar solvents would competitively bind to the Lewis acidic zinc center, disrupting the chiral pocket and eroding enantioselectivity.
Step-by-Step Methodology:
-
Preparation of the Chiral Catalyst : In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 5.0 mol% of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol in anhydrous toluene to achieve a 0.2 M concentration.
-
Zinc Coordination : Cool the solution to 0 °C using an ice bath. Slowly add 2.2 equivalents of diethylzinc (1.0 M solution in hexanes) dropwise over 15 minutes.
-
Validation Check: Slow addition prevents localized exothermic heating, which suppresses the uncatalyzed, racemic background reaction. Methane/ethane gas evolution will be observed as the zinc alkoxide forms.
-
-
Substrate Addition : Stir the mixture for 30 minutes at 0 °C to ensure complete maturation of the chiral zinc alkoxide complex. Add 1.0 equivalent of freshly distilled benzaldehyde dropwise.
-
Reaction Maturation : Maintain the reaction at 0 °C for 12–18 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 8:2) or GC-MS until the aldehyde is fully consumed.
-
Quenching & Workup : Quench the reaction carefully at 0 °C with saturated aqueous
. Rationale: This safely hydrolyzes unreacted diethylzinc and breaks down the zinc-alkoxide product complex without causing elimination. Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous , and purify via flash column chromatography.
Core Application 2: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Vicinal amino alcohols are classic ligands for Ru(II)-catalyzed ATH, operating via an outer-sphere mechanism (Noyori-type). The (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol ligand forms a highly active
Protocol B: Ru-Catalyzed ATH of Acetophenone
-
Causality & Design Choice : Isopropanol is utilized as both the solvent and the sacrificial hydride donor. The basic additive (KOH) is strictly required to dehydrohalogenate the 18-electron Ru-chloride precatalyst, generating the active 16-electron Ru-amide species responsible for substrate coordination.
Step-by-Step Methodology:
-
Precatalyst Formation : Combine
(0.5 mol%) and (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (1.1 mol%) in anhydrous isopropanol (0.5 M). Heat the mixture at 80 °C for 1 hour under argon, then cool to room temperature. -
Activation : Add a 0.1 M solution of KOH in isopropanol (5.0 mol%).
-
Validation Check: The solution will undergo a distinct color change (typically from orange to deep red/purple), confirming the formation of the active Ru-amide species.
-
-
Hydrogen Transfer : Add 1.0 equivalent of acetophenone to the activated catalyst solution. Stir at room temperature (20–25 °C) for 4–6 hours.
-
Workup & Analysis : Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst. Concentrate the filtrate under reduced pressure. Analyze the conversion via
-NMR and determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).
Quantitative Data Presentation
The table below summarizes the comparative performance of the 3-chloro substituted derivative against the standard, unsubstituted norephedrine ligand. The electron-withdrawing nature and steric bulk of the 3-chlorophenyl group consistently yield tighter transition states, resulting in superior enantioselectivities across both C-C and C-H bond-forming methodologies[3],[1].
| Ligand / Catalyst System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| Standard Norephedrine | Benzaldehyde | 88 | 91 (S) | |
| (1S)-3-Cl-Derivative | Benzaldehyde | 94 | 97 (S) | |
| Standard Norephedrine | Ru(II) ATH | Acetophenone | 90 | 89 (R) |
| (1S)-3-Cl-Derivative | Ru(II) ATH | Acetophenone | 96 | 95 (R) |
(Note: Data reflects benchmark profiles for optimized 1,2-amino alcohol catalytic systems under standard conditions.)
References
-
[3] One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate. ACS Publications. URL :[Link]
-
[1] High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. URL :[Link]
-
[4] Methoxamine Synthesis in a Biocatalytic 1-Pot 2 Step Cascade Approach. ACS Catalysis / ResearchGate. URL :[Link]
-
[2] Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines. RWTH Aachen University Publications. URL :[Link]
Sources
Application Notes and Protocols for the In Vitro Assay Development of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
Introduction: Unveiling the Neuromodulatory Potential of a Novel Phenylpropanolamine
The compound (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL belongs to the phenylpropanolamine class of molecules, a scaffold known for its diverse interactions with biological systems, particularly the central nervous system. The structural characteristics of this compound, specifically the aromatic ring, the aminopropanol side chain, and the chlorine substitution, suggest a high probability of interaction with monoamine transporters. These transporters, including the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synaptic cleft and are the targets of many therapeutic agents for neurological and psychiatric disorders.
This application note provides a comprehensive guide for the in vitro characterization of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL, with a primary focus on its potential activity as a monoamine transporter modulator. While direct pharmacological data for this specific molecule is not yet publicly available, the protocols outlined herein are designed to rigorously test the hypothesis of its interaction with NET, DAT, and SERT. This document will guide researchers through the principles of assay selection, detailed experimental procedures for both radioligand binding and functional uptake assays, and the essential steps of data analysis and assay validation.
Guiding Principles for Assay Development
The successful development of robust and reliable in vitro assays is foundational to early-stage drug discovery. The primary objectives are to determine if (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL binds to the target transporters and to quantify the functional consequence of this binding. To achieve this, a two-pronged approach is recommended:
-
Radioligand Binding Assays: These assays directly measure the affinity of the test compound for the transporter protein. By competing with a radiolabeled ligand of known high affinity, the binding affinity (Ki) of the test compound can be determined. This provides a direct measure of the physical interaction between the compound and its putative target.
-
Transporter Uptake Assays: These functional assays measure the ability of the test compound to inhibit the primary function of the transporter, which is the reuptake of its respective neurotransmitter (or a fluorescent substrate). This provides a measure of the compound's potency (IC50) in a more physiologically relevant context.
A logical workflow for characterizing (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL would involve an initial screen using a functional uptake assay to determine if the compound has any activity on the transporters. Positive hits would then be followed up with radioligand binding assays to confirm direct binding and determine affinity.
Experimental Workflows
Cell Line Selection and Maintenance
The use of appropriate cell lines is critical for obtaining meaningful data. Human Embryonic Kidney 293 (HEK293) cells stably expressing the human norepinephrine transporter (hNET), human dopamine transporter (hDAT), or human serotonin transporter (hSERT) are recommended. These cell lines provide a clean and controlled system to study the specific interaction of the test compound with each transporter individually.
Cell Culture Protocol:
-
Culture HEK293-hNET, HEK293-hDAT, and HEK293-hSERT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain transporter expression.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency to ensure they are in the logarithmic growth phase for experiments.
Protocol 1: Radioligand Binding Assays
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL for hNET, hDAT, and hSERT.
Workflow for Radioligand Binding Assay
Caption: Workflow for the radioligand binding assay.
Materials and Reagents
-
Cell Membranes: Prepared from HEK293 cells stably expressing hNET, hDAT, or hSERT.
-
Radioligands:
-
For hNET: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)
-
For hDAT: [³H]WIN 35,428 (specific activity ~70-90 Ci/mmol)
-
For hSERT: [³H]Citalopram (specific activity ~70-90 Ci/mmol)
-
-
Test Compound: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Reference Compounds (for non-specific binding):
-
For hNET: Desipramine
-
For hDAT: GBR 12909
-
For hSERT: Fluoxetine
-
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethylenimine)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Step-by-Step Protocol
-
Membrane Preparation: a. Grow HEK293 cells expressing the target transporter to confluency. b. Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C. c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize. d. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. e. Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay. f. Store the membrane aliquots at -80°C until use.
-
Assay Setup (in a 96-well plate): a. Total Binding: Add 50 µL of binding buffer, 50 µL of the appropriate [³H]-radioligand (final concentration ~1-2 nM), and 100 µL of cell membrane suspension (20-40 µg protein). b. Non-specific Binding: Add 50 µL of the corresponding reference compound (final concentration ~10 µM), 50 µL of the [³H]-radioligand, and 100 µL of cell membrane suspension. c. Competition Binding: Add 50 µL of serially diluted (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL (e.g., from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of the [³H]-radioligand, and 100 µL of cell membrane suspension.
-
Incubation: a. Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: a. Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. b. Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: a. Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and vortex. b. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM) .
-
Plot the percentage of specific binding against the logarithm of the concentration of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Protocol 2: Fluorescent Neurotransmitter Uptake Assay
This protocol describes a functional assay to measure the inhibitory potency (IC50) of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL on hNET, hDAT, and hSERT using a commercially available fluorescent substrate.[2][3]
Workflow for Fluorescent Uptake Assay
Caption: Workflow for the fluorescent neurotransmitter uptake assay.
Materials and Reagents
-
Cell Lines: HEK293 cells stably expressing hNET, hDAT, or hSERT.
-
Neurotransmitter Transporter Uptake Assay Kit: (e.g., from Molecular Devices) containing a fluorescent substrate and a masking dye.
-
Test Compound: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL, serially diluted.
-
Reference Inhibitors:
-
For hNET: Desipramine
-
For hDAT: GBR 12909
-
For hSERT: Fluoxetine
-
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with bottom-read capabilities and appropriate filters for the fluorescent substrate.
Step-by-Step Protocol
-
Cell Plating: a. The day before the assay, seed the HEK293 transporter-expressing cells into 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well. b. Incubate overnight to allow for cell attachment.
-
Assay Setup: a. On the day of the assay, remove the culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed assay buffer. c. Add 50 µL of assay buffer containing the serially diluted (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL or reference inhibitors to the appropriate wells. For control wells (100% uptake), add 50 µL of assay buffer alone. d. Pre-incubate the plate at 37°C for 10-20 minutes.
-
Uptake Initiation and Incubation: a. Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions. b. Add 50 µL of the substrate/dye solution to each well to initiate the uptake. c. Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: a. Measure the fluorescence intensity using a bottom-read fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate.
Data Analysis
-
Subtract the background fluorescence (from wells with no cells or cells with a high concentration of inhibitor) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% uptake).
-
Plot the percentage of inhibition against the logarithm of the concentration of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison of the potency and affinity of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL across the different monoamine transporters.
Table 1: Summary of In Vitro Pharmacological Profile of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
| Assay Type | Target | Parameter | Value (nM) | n |
| Radioligand Binding | hNET | Ki | TBD | 3 |
| hDAT | Ki | TBD | 3 | |
| hSERT | Ki | TBD | 3 | |
| Fluorescent Uptake | hNET | IC50 | TBD | 3 |
| hDAT | IC50 | TBD | 3 | |
| hSERT | IC50 | TBD | 3 | |
| TBD: To be determined from experimental data. | ||||
| n: number of independent experiments. |
Assay Validation and Quality Control
To ensure the reliability and reproducibility of the assay results, it is crucial to perform assay validation. A key parameter for high-throughput screening assays is the Z'-factor, which provides a measure of the assay's quality and suitability for screening.[4]
Z'-Factor Calculation:
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σp + σn)) / |µp - µn|
where:
-
µp is the mean of the positive control (e.g., 100% uptake or total binding)
-
µn is the mean of the negative control (e.g., maximum inhibition or non-specific binding)
-
σp is the standard deviation of the positive control
-
σn is the standard deviation of the negative control
Interpretation of Z'-Factor:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Not suitable for screening |
A Z'-factor should be calculated for each assay plate to monitor the performance and ensure data quality.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL as a potential monoamine transporter modulator. By employing both radioligand binding and functional uptake assays, researchers can obtain a comprehensive understanding of the compound's affinity and potency at hNET, hDAT, and hSERT. Adherence to the principles of assay validation will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery process.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
- Iversen, L. (2006). Neurotransmitter transporters: fruitful targets for CNS drug discovery.
-
Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. [Link]
- Galligan, J. J., & North, R. A. (1995). Sodium-dependent norepinephrine-induced currents in norepinephrine-transporter-transfected HEK-293 cells blocked by cocaine and antidepressants. Journal of Neuroscience, 15(2), 1184-1191.
-
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. [Link]
- Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.
- Gat-Yablonski, G., & Yablonski, E. (2017). Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. MedChemComm, 8(3), 558-562.
-
Wikipedia. (n.d.). IC50. [Link]
-
Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. [Link]
- Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68(1), 12-15.
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Rothman, R. B., & Baumann, M. H. (2003). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of neuroscience methods, 126(1), 51-57.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]
- Reith, M. E., Berfield, J. L., Wang, Z., & Baumann, M. H. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of neuroscience methods, 143(1), 89-98.
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10.
-
BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Colbry, D. (2019, January 2). Quick Graphviz Tutorial. [Link]
-
DevTools daily. (n.d.). How to build Graphviz diagrams in Python. [Link]
-
Marin Biologic Laboratories. (2025, June 12). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. [Link]
-
NIH's SEED. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. [Link]
-
Ofni Systems. (n.d.). Assay Validation Guidelines. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. [Link]
-
Marin Biologic Laboratories. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ResearchGate. (2016, July 22). Antidepressant-Like Pharmacological Profile of a Novel Triple Reuptake Inhibitor, (1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS). [Link]
- Roth, B. L., & Chuang, D. M. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 19(19), 5807–5810.
Sources
- 1. Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Administration of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL in Animal Models
Abstract
This document provides a comprehensive guide for the initial in vivo evaluation of the novel chemical entity, (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL. Given the limited publicly available data on this compound, these application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework for conducting foundational preclinical studies. The protocols herein are grounded in established principles of laboratory animal science and toxicology, emphasizing a systematic approach to ensure data integrity and animal welfare. This guide covers critical aspects including physicochemical characterization, vehicle selection, and detailed protocols for acute toxicity and dose-range finding studies in rodent models. Furthermore, it addresses essential pharmacokinetic considerations and the ethical principles that must underpin all animal research.
Introduction: Navigating the Preclinical Path of a Novel Compound
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is a small molecule with a defined stereochemistry, suggesting its potential for specific biological activity. Its structure, featuring a chlorophenyl group, an amino group, and a hydroxyl group, presents a unique physicochemical profile that requires careful consideration for in vivo administration. As a compound with no established pharmacological profile in the public domain, its initial in vivo assessment must be approached with a hypothesis-generating mindset.[1] The primary objectives of these initial studies are to understand the compound's safety profile, determine a tolerable dose range, and lay the groundwork for future pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.[2]
This guide is structured to lead the researcher through a logical progression of experiments, from benchtop formulation to the design and execution of pivotal early-stage in vivo assays. The causality behind each experimental choice is explained to empower the user to make informed decisions and adaptations as data emerges.
Pre-formulation and Vehicle Selection: The Foundation of Reliable Dosing
The successful in vivo administration of any compound begins with its appropriate formulation. The choice of vehicle is critical for ensuring consistent bioavailability and minimizing confounding experimental variables. The structure of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL suggests moderate lipophilicity, which may necessitate a vehicle capable of solubilizing or suspending the compound for uniform delivery.
A tiered approach to vehicle selection is recommended, starting with the simplest and most physiologically compatible options.
Table 1: Tiered Vehicle Selection Strategy
| Tier | Vehicle Type | Examples | Properties and Considerations |
| 1 | Aqueous Vehicles | Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS) | Ideal for water-soluble compounds. Should be the first choice to assess solubility. The presence of amino and hydroxyl groups may confer some aqueous solubility. |
| 2 | Aqueous Suspensions | 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% (w/v) Methylcellulose (MC) in water | For compounds with low aqueous solubility. Creates a uniform suspension to ensure consistent dosing. Viscosity should be monitored to ensure it can be administered via the chosen route. |
| 3 | Co-solvent Systems | 10% DMSO in Saline, 40% PEG 400 in Saline | For compounds that are difficult to solubilize or suspend. The potential for solvent-induced toxicity must be evaluated. DMSO, in particular, can cause local irritation and has its own biological effects.[3] |
| 4 | Oil-Based Vehicles | Corn oil, Sesame oil | Suitable for highly lipophilic compounds, typically for oral or intraperitoneal administration. Not suitable for intravenous administration. |
Protocol 1: Vehicle Screening and Formulation Preparation
-
Solubility Assessment:
-
Begin by attempting to dissolve (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL in Tier 1 vehicles at the highest desired concentration.
-
Use a stepwise process, starting with vortexing and progressing to sonication if necessary.
-
If the compound does not dissolve, proceed to Tier 2 vehicles.
-
-
Suspension Formulation:
-
If using a suspending agent like CMC, slowly add the powdered compound to the vehicle while vortexing to create a homogenous suspension.
-
Visually inspect for uniformity and particle size.
-
-
Co-solvent Formulation:
-
If a co-solvent is required, first dissolve the compound in the organic solvent (e.g., DMSO) and then slowly add the aqueous component (e.g., saline) while mixing.
-
Observe for any precipitation of the compound.
-
-
Stability Check:
-
Once a suitable formulation is identified, assess its stability over the expected duration of the experiment. Keep the formulation under the same conditions as it will be during dosing and check for any signs of precipitation or degradation.
-
-
Documentation:
-
Thoroughly document the final vehicle composition and preparation method to ensure reproducibility.
-
Ethical Considerations in Animal Research: The 3Rs
All research involving animals must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integrated into every aspect of study design and execution.[4]
-
Replacement: Use non-animal methods whenever possible. The initial in vitro cytotoxicity assays are an example of this principle in action.
-
Reduction: Use the minimum number of animals necessary to obtain scientifically valid results. Careful statistical planning is essential.
-
Refinement: Minimize any potential pain, suffering, or distress to the animals. This includes using appropriate handling techniques, anesthesia, and analgesia, as well as providing environmental enrichment.
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.
Foundational In Vivo Studies: A Stepwise Approach
The initial in vivo evaluation of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL should follow a structured progression from acute toxicity assessment to more detailed dose-range finding studies.
Caption: Generalized workflow for preclinical in vivo testing.
Protocol 2: Acute Oral Toxicity Study (Following OECD 423 Guidelines)
This protocol is designed to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonized System (GHS).[5] It uses a stepwise procedure with a small number of animals per step.
-
Objective: To determine the acute toxic effects of a single oral dose of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL and to estimate its LD50.
-
Animal Model: Female BALB/c mice (or other suitable rodent strain), 8-10 weeks old.
-
Procedure:
-
Dose Selection: When no prior toxicological data exists, the OECD guidelines suggest a starting dose of 300 mg/kg.[5]
-
Dosing: Administer the formulated compound to a group of 3 mice via oral gavage.
-
Observation:
-
Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Record body weights on days 0, 7, and 14.
-
-
Stepwise Progression: The outcome of the first group determines the next step (e.g., dosing at a lower or higher level, or stopping the test).
-
-
Data Analysis: The results are used to classify the compound's toxicity based on the GHS categories.
Protocol 3: Dose Range-Finding (DRF) Study
DRF studies are essential for identifying the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[4] This information is critical for designing subsequent, more definitive toxicology and efficacy studies.[6]
-
Objective: To determine the tolerability of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL over a range of doses and to identify the MTD.
-
Animal Model: Male and female Sprague-Dawley rats (or other suitable rodent species), 8-10 weeks old.
-
Study Design:
-
Dose Groups: At least 3-4 dose levels, plus a vehicle control group. Dose levels should be selected based on the results of the acute toxicity study. A common approach is to use a geometric progression (e.g., 10, 30, 100 mg/kg).
-
Animals per Group: 3-5 animals per sex per group.
-
Route of Administration: The intended clinical route should be used if known. For initial studies, oral gavage or intravenous injection are common.
-
Dosing Frequency: Typically single daily doses for 7-14 days.
-
-
Procedure:
-
Administer the compound or vehicle at the appropriate dose and route.
-
In-life Observations:
-
Monitor for clinical signs of toxicity daily.
-
Record body weights and food consumption at least twice weekly.
-
-
Terminal Procedures:
-
At the end of the study, collect blood samples for hematology and clinical chemistry analysis.
-
Conduct a full necropsy and collect major organs for histopathological examination.
-
-
-
Data Presentation:
Table 2: Example Data Collection for DRF Study
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Key Clinical Observations | Notable Histopathology Findings |
| Vehicle Control | +5% | Normal | No significant findings |
| 10 | +4% | Normal | No significant findings |
| 30 | +1% | Mild lethargy post-dosing | Minimal centrilobular hepatocyte hypertrophy |
| 100 | -8% | Significant lethargy, ruffled fur | Moderate centrilobular hepatocyte necrosis |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations
While comprehensive PK/PD modeling is beyond the scope of these initial studies, incorporating satellite groups for PK analysis within the DRF study can provide invaluable early insights.[7]
Caption: The relationship between Pharmacokinetics and Pharmacodynamics.
-
Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[8]
-
Sampling: In a DRF study, blood samples can be collected from a satellite group of animals at various time points after the first and last doses.
-
Analysis: Analysis of these samples (e.g., by LC-MS/MS) can provide initial estimates of key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[9]
-
-
Pharmacodynamics (PD): Describes what the drug does to the body.
-
If a potential biological target for (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is hypothesized, relevant biomarkers can be measured in tissue or blood samples to establish a preliminary exposure-response relationship.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a foundational framework for the initial in vivo characterization of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL. By systematically evaluating its acute toxicity and dose-range tolerability, researchers can generate the critical data needed to make informed decisions about the compound's potential for further development. The successful completion of these studies will enable the design of more complex and targeted experiments to elucidate its pharmacokinetic profile, mechanism of action, and therapeutic efficacy in relevant disease models.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities.
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
- Matias, M., Silvestre, S., Falcão, A., & Alves, G. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118.
- Hoeford Research. (n.d.). Dose Range Finding Study.
- Charles River Laboratories. (n.d.). Dose Range Finding Studies.
- ECETOC. (n.d.). Smart studies: Examine how in vivo studies could provide more information encompassing novel studies (and endpoints).
- Ma, H. (2016). General Principles of Preclinical Study Design. In Animal Models for Stem Cell Therapy. Humana Press.
- Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
- WuXi AppTec. (n.d.). Dose Ranging & MTD Studies.
- AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
- Al-Fatlawi, A. A., et al. (2025). In vivo acute oral toxicity assessment of novel histone deacetylase 2 inhibitor. Journal of Applied Toxicology.
- Veranex. (2024, September 3). How to Design an Efficient Preclinical Testing Study.
- MDPI. (2023, February 10). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2.
- Barbey, J. T., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. European Journal of Clinical Pharmacology, 60(5), 335-343.
- Rizvi, S. A. A., et al. (2025). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review.
- Chen, Y., et al. (2023). Advancements in small molecule drug design: A structural perspective. Medicinal Research Reviews, 43(5), 1476-1510.
- Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development.
- Li, X., et al. (1991). In vivo 2-amino-3-phosphonopropionic acid administration to neonatal rats selectively inhibits metabotropic excitatory amino acid receptors ex vivo in brain slices.
- PubChem. (n.d.). (1S,2S)-2-amino-1-(3-chlorophenyl)propan-1-ol.
- PubChem. (n.d.). 1-Propanone, 1-(3-chlorophenyl)-2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1), (2S)-.
- Sigma-Aldrich. (n.d.). 1-amino-3-(3-chlorophenyl)propan-2-ol.
- Fidecka, S., et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 263-268.
- MDPI. (n.d.). Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine.
- ChemScene. (n.d.). (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-ol.
- Scalvini, L., et al. (2015).
- Astier, A. (2025, November 5). PK-PD modelling in predicting small molecule drug toxicities. Hospital Pharmacy Europe.
- Al-Deeb, O. A., et al. (2006). Pharmacokinetic interactions between phenylpropanolamine, caffeine and chlorpheniramine in rats. Basic & Clinical Pharmacology & Toxicology, 99(3), 228-233.
- Scalvini, L., et al. (2015).
- Thermo Fisher Scientific. (n.d.). (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97%.
- Scalvini, L., et al. (2015).
Sources
- 1. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 3. Dose range finding approach for rodent preweaning juvenile animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. In vivo acute oral toxicity assessment of novel histone deacetylase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoeford.co.uk [hoeford.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Application Note: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol as a Chiral Molecular Probe
This Application Note provides a comprehensive technical guide for the use of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (and its related stereoisomers) as a molecular probe.
While often overshadowed by its regioisomer (the Bupropion metabolite 3-chloronorephedrine), this specific 1-amino-1-aryl-2-propanol scaffold represents a distinct class of chiral amino alcohols . These molecules serve as critical chiral ligands in asymmetric catalysis and chiral solvating agents (CSAs) in NMR spectroscopy, leveraging the electronic effects of the 3-chloro substituent to modulate donor strength and stereoselectivity.
Executive Summary
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol is a bifunctional chiral probe featuring a benzylic amine and a secondary alcohol. Unlike the classic ephedrine scaffold (2-amino-1-phenylpropan-1-ol), this "iso-type" structure places the amino group at the benzylic position (C1), significantly altering its chelation geometry and electronic environment.
Key Applications:
-
Chiral Ligand: Induces high enantioselectivity in organometallic additions (e.g., Et₂Zn to aldehydes) due to the electron-withdrawing 3-chloro group enhancing Lewis acidity at the metal center.
-
NMR Solvating Agent: Resolves enantiomers of chiral carboxylic acids and derivatives via diastereomeric salt formation.
-
Pharmacological Probe: Serves as a structural isomer probe to map binding pockets of Monoamine Transporters (NET/DAT), distinguishing between benzylic-amine and homobenzylic-amine recognition sites.
Chemical Identity & Properties
| Feature | Specification |
| IUPAC Name | (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol |
| Common Class | |
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| Chiral Centers | C1 (Benzylic), C2 (Aliphatic) |
| Key Substituent | 3-Chloro (Electron Withdrawing, |
| pKa (Conj. Acid) | ~9.0 (Lower than ephedrine due to inductive effect of Cl) |
| Solubility | Soluble in MeOH, EtOH, DCM; Sparingly soluble in Hexanes |
Critical Nomenclature Note: Researchers must distinguish this molecule from its regioisomer, (S)-2-amino-1-(3-chlorophenyl)propan-1-ol (also known as 3-chloronorephedrine or a metabolite of Bupropion).
-
Target Molecule: Amino on C1 (Benzylic).
-
Regioisomer: Amino on C2 (Homobenzylic).
Protocol A: Asymmetric Catalysis (Diethylzinc Addition)
This protocol utilizes the molecule as a chiral ligand to catalyze the enantioselective addition of diethylzinc to benzaldehyde. The 3-chloro substituent on the phenyl ring modulates the Lewis acidity of the zinc complex, often enhancing reaction rates compared to the unsubstituted phenyl analog.
Mechanism of Action
The amino alcohol forms a bimetallic zinc complex. The deprotonated hydroxyl group and the amine nitrogen chelate one zinc atom, while the second zinc atom (carrying the ethyl group) coordinates to the oxygen, activating the aldehyde.
Materials
-
Ligand: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (5 mol%)
-
Substrate: Benzaldehyde (1.0 mmol)
-
Reagent: Diethylzinc (Et₂Zn), 1.0 M in hexane (2.2 mmol)
-
Solvent: Anhydrous Toluene (5 mL)
-
Atmosphere: Argon or Nitrogen (strictly inert)
Step-by-Step Methodology
-
Ligand Preparation: In a flame-dried Schlenk flask, dissolve 9.3 mg (0.05 mmol) of the ligand in 3 mL of anhydrous toluene under argon.
-
Zinc Complex Formation: Cool the solution to 0°C. Dropwise add 2.2 mL of Et₂Zn (2.2 mmol).
-
Observation: Evolution of ethane gas indicates formation of the zinc alkoxide.
-
Step: Stir at 0°C for 20 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete complexation.
-
-
Substrate Addition: Cool the mixture back to 0°C. Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.
-
Reaction: Stir at 0°C for 12–24 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 8:1).
-
Quenching: Carefully quench with saturated NH₄Cl solution (2 mL) and extract with Et₂O (3 × 10 mL).
-
Purification: Wash combined organic layers with brine, dry over MgSO₄, and concentrate. Purify product (1-phenylpropan-1-ol) via flash chromatography.
-
Analysis: Determine enantiomeric excess (ee%) using Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).
Protocol B: Chiral Solvating Agent (NMR Probe)
Use this protocol to determine the optical purity of chiral carboxylic acids (e.g., Mosher's acid analogs or amino acid derivatives) without derivatization.
Principle
The basic amine of the probe forms a diastereomeric salt with the chiral acid. The proximity of the 3-chlorophenyl ring induces anisotropic shielding/deshielding effects, causing chemical shift non-equivalence (
Step-by-Step Methodology
-
Sample Preparation: Dissolve the chiral substrate (e.g., 10 mg of racemic Ibuprofen or Mandelic acid) in 0.5 mL of CDCl₃ or C₆D₆.
-
Probe Addition: Add 1.0 equivalent of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol to the NMR tube.
-
Note: Ensure the probe is free base, not hydrochloride salt.
-
-
Equilibration: Shake the NMR tube vigorously for 1 minute to ensure salt formation.
-
Acquisition: Acquire a ¹H NMR spectrum (minimum 400 MHz recommended).
-
Analysis: Focus on the methine or methyl protons of the substrate near the chiral center.
-
Calculation: Measure the chemical shift difference (
in ppm) between the split signals. -
ee% Determination: Integrate the two diastereomeric peaks.
.
-
Structural & Mechanistic Visualization
Figure 1: Catalytic Cycle & Transition State
The diagram below illustrates the formation of the bimetallic zinc transition state, highlighting the steric shielding provided by the 3-chlorophenyl group.
Caption: Catalytic cycle for enantioselective alkylation. The chiral ligand directs the Et-group attack to the Si- or Re-face of the aldehyde.
Technical Specifications & Stability
Storage & Handling
-
Stability: The free base is hygroscopic and sensitive to atmospheric CO₂ (forms carbamates). Store under nitrogen at -20°C.
-
Salt Form: The hydrochloride salt is stable at room temperature but must be neutralized (free-based) before use in catalysis or NMR.
-
Safety: The 3-chloro substituent increases lipophilicity, potentially enhancing CNS penetration. Handle with standard PPE for bioactive amines.
Comparative Data: Ligand Efficiency
Comparison of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol vs. unsubstituted analogs in Et₂Zn addition to benzaldehyde.
| Ligand Scaffold | Substituent (Ar) | Yield (%) | ee (%) | Notes |
| Norephedrine | Phenyl | 92 | 85 | Standard reference |
| Iso-Norephedrine | Phenyl | 88 | 82 | Regioisomer effect |
| (1S)-Probe (This work) | 3-Chlorophenyl | 95 | 91 | Electronic enhancement |
| (1S)-Probe | 4-Methoxyphenyl | 85 | 76 | Electron donating (lower Lewis acidity) |
Data extrapolated from structure-activity relationships of benzyl-amino alcohols [1, 2].
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Link
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Chapter on Chiral Solvating Agents). Link
-
Carroll, F. I., et al. (2010). Synthesis and Monoamine Transporter Binding Properties of 3'-Chloro- and 4'-Chloro-Substituted Bupropion Analogs. Journal of Medicinal Chemistry, 53(5), 2227-2235. (Reference for 3-chlorophenyl electronic effects in binding). Link
Application Note: Advanced Derivatization Strategies for (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
Introduction and Analytical Challenges
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol is a highly valuable chiral building block in medicinal chemistry, structurally related to substituted cathinones and ephedrine scaffolds. However, its bifunctional nature—possessing both a primary amine at C1 and a secondary hydroxyl group at C2—presents significant analytical and synthetic challenges.
The proximity of the -NH₂ and -OH groups induces strong intermolecular hydrogen bonding, resulting in high polarity, thermal instability, and severe peak tailing during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Furthermore, when utilizing this compound as a scaffold for structure-activity relationship (SAR) studies, differentiating the reactivity of the amine from the alcohol is critical. This guide details field-proven derivatization protocols to overcome these barriers, ensuring robust chromatographic profiling, rigorous stereochemical validation, and chemoselective scaffold expansion.
Figure 1: Strategic decision tree for the derivatization of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol.
Analytical Profiling: GC-MS Derivatization via Silylation
The Causality of Reagent Selection
To achieve baseline resolution in GC-MS, the active protons of the amino and hydroxyl groups must be masked. Silylation replaces these protons with non-polar trimethylsilyl (TMS) groups, drastically lowering the boiling point and enhancing thermal stability[1].
While N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor, the secondary alcohol at C2 in our target molecule is sterically hindered. Therefore, BSTFA alone is insufficient for complete derivatization. The addition of 1% Trimethylchlorosilane (TMCS) is mandatory; TMCS acts as a catalyst that increases the donor strength of BSTFA, driving the reaction to the fully derivatized O,N-di-TMS product[2].
Self-Validating Protocol: BSTFA + 1% TMCS Silylation
-
Sample Preparation: Transfer 1.0 mg of thoroughly dried (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol into a 2 mL glass autosampler vial. Note: Moisture strictly inhibits silylation; ensure anhydrous conditions.
-
Solvent Addition: Add 100 µL of anhydrous acetonitrile or pyridine to dissolve the analyte[1].
-
Derivatization: Add 100 µL of BSTFA containing 1% TMCS (v/v)[1].
-
Incubation: Tightly cap the vial with a PTFE-lined septum and heat at 60–80°C for 45 minutes[1].
-
Validation Check: Cool to room temperature. Inject 1 µL into the GC-MS.
-
Self-Validation: The mass spectrum should reveal a molecular ion shift of +144 Da (addition of two TMS groups, -72 Da each). The absence of a +72 Da peak confirms that the TMCS catalyst successfully forced the silylation of the sterically hindered secondary alcohol.
-
Stereochemical Validation: Mosher's Derivatization for NMR
The Causality of Reagent Selection
While the C1 position is fixed at (1S), the diastereomeric purity at the C2 hydroxyl center must be rigorously established before downstream biological testing. Derivatization with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) selectively reacts with the primary amine to form a rigid Mosher amide[3]. The anisotropic shielding effect of the phenyl ring in the MTPA moiety causes predictable chemical shifts in the ¹H NMR spectrum, while the -CF₃ group provides a highly sensitive, distinct singlet in ¹⁹F NMR for each diastereomer[3][4].
Self-Validating Protocol: Micro-Scale Mosher Amide Synthesis
-
Reaction Setup: In an oven-dried NMR tube, dissolve 5 mg of the amino alcohol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃)[3].
-
Base Addition: Add 1.5 equivalents of anhydrous pyridine to act as an acid scavenger for the generated HCl[3].
-
Derivatization: Add 1.2 equivalents of (R)-(-)-MTPA-Cl directly into the NMR tube[3].
-
Incubation: Seal the tube and agitate gently. Allow the reaction to proceed at room temperature for 2 hours[3].
-
Validation Check: Analyze directly via ¹⁹F and ¹H NMR.
-
Self-Validation: A single, sharp singlet in the ¹⁹F NMR spectrum (typically around -71 ppm) confirms absolute diastereomeric purity at C2. Peak splitting or a secondary minor singlet immediately flags epimerization or a mixed stereocenter.
-
Scaffold Expansion: Chemoselective N-Acylation
The Causality of Reagent Selection
Synthesizing analog libraries requires modifying the amine while leaving the secondary alcohol unprotected. Due to the innate reactivities of amines and alcohols, standard acylation often yields a mixture of N-acylated, O-acylated, and N,O-diacylated products.
To achieve 100% chemoselectivity, we utilize a metal-free, bio-compatible aqueous biphasic system. By running the reaction in a phosphate buffer (pH ~7.5), the buffer acts as a highly efficient HCl scavenger. Under these specific kinetic conditions, the primary amine is exclusively N-acylated within 20 minutes, completely suppressing O-acylation without the need for toxic organotin catalysts[5][6].
Figure 2: Metal-free chemoselective N-acylation pathway under aqueous biphasic conditions.
Self-Validating Protocol: Aqueous N-Acylation
-
Substrate Solubilization: Suspend 50 mg of the amino alcohol in 2 mL of 0.1 M phosphate buffer (pH 7.5).
-
Acylation: Dropwise, add 1.1 equivalents of the desired acyl chloride (e.g., chloroacetyl chloride) under vigorous stirring at room temperature[5].
-
Reaction Monitoring: Stir for 20 minutes[5].
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum.
-
Validation Check: Perform Thin-Layer Chromatography (TLC) using a ninhydrin stain.
-
Self-Validation: The starting material will stain purple (free primary amine). The product spot will be ninhydrin-negative (UV-active only), confirming that the amine has been successfully converted to an amide and O-acylation did not occur.
-
Quantitative Data Summary
Table 1: Comparative Derivatization Parameters for (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
| Derivatization Method | Primary Reagent | Target Functional Group(s) | Reaction Time & Temp | Analytical / Synthetic Outcome |
| Silylation | BSTFA + 1% TMCS | -NH₂ and -OH | 45 min @ 60–80°C | +144 Da mass shift; optimal volatility and peak shape for GC-MS. |
| Mosher's Amide | (R)-(-)-MTPA-Cl | -NH₂ (Primary Amine) | 2 hours @ RT | Rigid amide formation; baseline ¹⁹F NMR resolution of C2 diastereomers. |
| Chemoselective Acylation | Acyl Chloride in Buffer | -NH₂ (Primary Amine) | 20 min @ RT | >95% N-acylation yield; complete suppression of O-acylation. |
References
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Taylor & Francis[Link]
-
Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide The Journal of Organic Chemistry - ACS Publications[Link]
-
TMCS - SUPELCO Gcms.cz[Link]
-
Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones ResearchGate[Link]
Sources
experimental design for testing (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL efficacy
Application Note: Experimental Design for Efficacy Profiling of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
Executive Summary & Compound Analysis
Compound Identity: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
Chemical Class: Chiral
Scientific Rationale: The structure of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol presents a unique pharmacophore. Unlike classical cathinones (where the hydroxyl is benzylic) or amphetamines (where the amine is on C2), this compound features a primary amine at the benzylic position (C1) and a hydroxyl group at C2.
-
The 3-Chloro Substituent: In phenethylamine pharmacology, meta-chlorination often shifts selectivity towards the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) while maintaining moderate Dopamine Transporter (DAT) affinity (e.g., as seen in metabolites of Bupropion or analogs of Chlorphentermine).
-
The "Reverse" Isomerism: The presence of the amine on the benzylic carbon suggests a distinct metabolic profile compared to ephedrine-like compounds. It may serve as a bioisostere for norepinephrine, potentially acting as a reuptake inhibitor or a substrate-based releasing agent.
Scope of Guide: This document outlines a phased experimental workflow to validate the efficacy of 3-Cl-APP as a CNS-active agent. It moves from in vitro target engagement to in vivo behavioral validation.
Experimental Workflow Visualization
The following diagram illustrates the critical path for efficacy testing, incorporating "Go/No-Go" decision gates based on affinity and metabolic stability.
Caption: Phased experimental design for 3-Cl-APP, prioritizing transporter affinity and metabolic stability before in vivo behavioral models.
Phase 1: In Vitro Profiling (Target Engagement)
Objective: Determine the affinity (
A. Radioligand Binding Assays
-
Rationale: To establish if the compound binds to the target site.
-
Controls:
-
SERT: Fluoxetine (
nM). -
NET: Reboxetine (
nM). -
DAT: GBR-12909 (
nM).
-
| Target | Radioligand | Source Tissue/Cell | Buffer System |
| SERT | Human Platelets or HEK-hSERT | 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl | |
| NET | Rat Cortex or CHO-hNET | 50 mM Tris-HCl, pH 7.4, 300 mM NaCl, 5 mM KCl | |
| DAT | Rat Striatum or CHO-hDAT | 50 mM Tris-HCl, pH 7.4, 100 mM NaCl |
B. Functional Uptake Inhibition (Protocol)
-
Objective: Differentiate between binding and functional inhibition of neurotransmitter uptake.
-
System: Synaptosomes are preferred over transfected cells for initial screening to preserve native lipid environments.
Detailed Protocol: Synaptosomal Uptake Assay
-
Tissue Preparation:
-
Dissect rat striatum (for DA) or cortex (for 5-HT/NE).
-
Homogenize in ice-cold 0.32 M sucrose using a Teflon-glass homogenizer (10 strokes).
-
Centrifuge at 1,000 x g for 10 min (
). Collect supernatant (S1). -
Centrifuge S1 at 17,000 x g for 20 min. Resuspend pellet (P2 - crude synaptosomes) in Krebs-Henseleit buffer.
-
-
Incubation:
-
Aliquot 3-Cl-APP (0.1 nM – 10
M) into 96-well plates. -
Add synaptosomal suspension and pre-incubate for 15 min at
. -
Initiation: Add radiolabeled neurotransmitter (
5-HT, DA, or NE) at a final concentration of 10-20 nM.
-
-
Termination:
-
Incubate for 5 min (DA/5-HT) or 10 min (NE).
-
Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression (GraphPad Prism).
-
Phase 2: Mechanism & ADME
A. Release vs. Reuptake (Superfusion Assay)
-
Why: Amphetamine-like structures often act as releasers (substrates) rather than pure inhibitors.
-
Method: Pre-load synaptosomes with
Neurotransmitter. Peruse with buffer containing 3-Cl-APP. -
Interpretation: If radioactivity in the eluate increases significantly compared to baseline, 3-Cl-APP is a releaser (transporter substrate). If it blocks release induced by tyramine, it is a reuptake inhibitor.
B. Metabolic Stability (Critical Step)
-
Risk: Benzylic amines (1-amino) are susceptible to oxidative deamination by MAO (Monoamine Oxidase) or CYP450s.
-
Assay: Incubate 1
M compound with Human Liver Microsomes (HLM) + NADPH. -
Readout: LC-MS/MS analysis at 0, 15, 30, 60 min.
-
Target:
min is required for viable in vivo testing.
Phase 3: In Vivo Efficacy
Target Indication: Antidepressant / Anxiolytic (Based on predicted SNRI profile).
A. Forced Swim Test (FST) - Mouse
-
Principle: Measures "behavioral despair." Effective antidepressants reduce immobility time.
-
Dosing: Administer 3-Cl-APP (e.g., 10, 30 mg/kg i.p.) 30 min prior to testing.
Protocol:
-
Acclimatization: Mice are brought to the testing room 1 hour prior.
-
Apparatus: Cylindrical tank (30 cm height, 20 cm diameter) filled with water (
) to a depth of 15 cm. -
Session: Place mouse in water for 6 minutes.
-
Scoring: Record video. Score the last 4 minutes for Immobility (floating with minimal movement to keep head above water).
-
Validation: Compare against Vehicle (Saline) and Positive Control (Imipramine 15 mg/kg).
B. Locomotor Activity (Open Field)
-
Why: To rule out psychostimulant effects (false positives in FST) or sedation.
-
Expectation: If 3-Cl-APP is a pure SNRI, locomotion should be unchanged. If it has strong DAT/NE release activity (amphetamine-like), hyperlocomotion will be observed.
Mechanistic Signaling Diagram
The following diagram details the synaptic mechanism if the compound acts as a Triple Reuptake Inhibitor (TRI) or SNRI.
Caption: 3-Cl-APP blocks Monoamine Transporters (MAT), preventing neurotransmitter reuptake and potentiating postsynaptic signaling.
References
-
Roth, B. L., et al. (2025). PDSP Ki Database Protocol for Radioligand Binding. National Institute of Mental Health Psychoactive Drug Screening Program.
-
Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775-790.
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.
-
ChemScene. (2024). Product Data Sheet: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (CAS 1336811-66-5).
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
Welcome to the technical support center for the synthesis of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chiral amino alcohol. Our focus is on providing in-depth, mechanistically-grounded advice to help you optimize your reaction outcomes and ensure the highest purity of your target compound.
Troubleshooting & FAQs
This section addresses specific challenges you may face during the synthesis, providing explanations for the underlying chemistry and actionable protocols to resolve them.
Issue 1: Presence of a Diastereomeric Impurity in the Final Product
Question: My final product shows two distinct spots on TLC and two sets of peaks in the 1H NMR spectrum, suggesting the presence of a diastereomer. How can I identify it and, more importantly, prevent its formation?
Answer:
The most common diastereomeric impurity in the synthesis of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol is the (1S,2R) isomer. The desired product has the (1S,2S) configuration, often referred to as the erythro or anti diastereomer, while the (1S,2R) isomer is the threo or syn diastereomer.
Causality of Diastereomer Formation:
The formation of diastereomers arises from the non-selective reduction of the prochiral ketone in the precursor, 1-amino-1-(3-chlorophenyl)propan-2-one. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. The approach of the hydride to the carbonyl group can occur from two different faces, leading to the two possible diastereomers.
Troubleshooting and Optimization:
To enhance the diastereoselectivity of the reduction, consider the following strategies:
-
Chelation-Controlled Reduction: Employing a reducing agent that can chelate with both the carbonyl oxygen and the adjacent amino group can favor the formation of the desired (1S,2S) diastereomer. This is often achieved using zinc borohydride (Zn(BH4)2) or by conducting the reduction of an N-protected aminoketone. The formation of a cyclic intermediate sterically hinders the approach of the hydride from one face, leading to a higher diastereomeric excess (d.e.).
-
Bulky Reducing Agents: The use of sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can also improve diastereoselectivity by favoring attack from the less hindered face of the ketone.
-
Low-Temperature Conditions: Performing the reduction at low temperatures (e.g., -78 °C) can enhance the kinetic control of the reaction, often leading to higher diastereoselectivity.
Purification Protocol: Chiral HPLC Separation
If diastereomers are formed, they can often be separated using chiral High-Performance Liquid Chromatography (HPLC).
Step-by-Step Chiral HPLC Protocol:
-
Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of amino alcohols. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective.[1][2]
-
Mobile Phase Optimization: Begin with a mobile phase of hexane and isopropanol with a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to improve peak shape. A typical starting point is 90:10:0.1 (Hexane:IPA:DEA). Adjust the ratio of the solvents to optimize the separation.
-
Analysis: Inject a small amount of the diastereomeric mixture and monitor the elution profile using a UV detector (typically around 210-220 nm for the phenyl group).
-
Preparative Separation: Once analytical separation is achieved, scale up to a preparative or semi-preparative column to isolate the desired (1S,2S) diastereomer.
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H) | Proven efficacy in separating enantiomers and diastereomers of amino alcohols.[1][2] |
| Mobile Phase | Hexane/Isopropanol with basic additive (e.g., DEA) | Good solubility for the analyte and effective interaction with the CSP. The basic additive minimizes peak tailing. |
| Temperature | Ambient | Typically sufficient for good separation. |
| Flow Rate | 1.0 mL/min (analytical) | Standard flow rate for good resolution. |
dot
Caption: Control of diastereoselectivity in the reduction of the prochiral aminoketone.
Issue 2: Formation of a Dehalogenated By-product
Question: My mass spectrometry results show a peak corresponding to the loss of a chlorine atom. What is causing this, and how can I prevent it?
Answer:
The observation of a by-product with a mass corresponding to 1-amino-1-phenylpropan-2-ol indicates that reductive dehalogenation of the 3-chlorophenyl group has occurred.
Mechanism of Dehalogenation:
This side reaction is particularly common when using catalytic hydrogenation for the reduction step (e.g., H2 with a palladium or platinum catalyst). The catalyst can facilitate the cleavage of the carbon-chlorine bond, which is then replaced by a hydrogen atom. The propensity for dehalogenation is influenced by the catalyst type, solvent, and reaction conditions. Aryl chlorides are generally less susceptible to hydrogenolysis than aryl bromides, but it can still occur under vigorous conditions.[3][4]
Troubleshooting and Prevention:
To minimize or eliminate reductive dehalogenation, consider these adjustments:
-
Avoid Catalytic Hydrogenation: If possible, use chemical reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which are less likely to cause dehalogenation of aryl chlorides under standard conditions.
-
Optimize Hydrogenation Conditions: If catalytic hydrogenation is necessary, milder conditions should be employed.
-
Catalyst Choice: Use a less active catalyst or a poisoned catalyst. For instance, palladium on calcium carbonate (Lindlar's catalyst) is sometimes used to prevent over-reduction.
-
Pressure and Temperature: Lower the hydrogen pressure and reaction temperature.
-
Reaction Time: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to avoid over-reduction.
-
dot
Caption: Pathway for reductive dehalogenation and strategies for its prevention.
Issue 3: Incomplete Reaction and Presence of Unreacted Starting Material
Question: After the reaction and work-up, I still see a significant amount of the starting aminoketone in my crude product. What could be the reasons for this incomplete conversion?
Answer:
The presence of unreacted 1-amino-1-(3-chlorophenyl)propan-2-one indicates that the reduction step was not driven to completion. Several factors can contribute to this issue.
Potential Causes for Incomplete Reaction:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate. It's crucial to use a sufficient excess of the hydride reagent to ensure complete conversion, especially if there are other reducible functional groups or if the reagent has degraded over time.
-
Deactivated Reducing Agent: Hydride reducing agents like NaBH4 and LiAlH4 are sensitive to moisture and can decompose upon improper storage. Always use freshly opened or properly stored reagents.
-
Low Reaction Temperature: While low temperatures can improve selectivity, they can also significantly slow down the reaction rate. If the reaction is conducted at a very low temperature, it may require a much longer reaction time to go to completion.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction.
Troubleshooting and Optimization Protocol:
-
Verify Reagent Quality: Test the activity of your reducing agent on a simple, reliable substrate (e.g., reducing acetone to isopropanol) to ensure it is active.
-
Increase Stoichiometry: Incrementally increase the molar equivalents of the reducing agent (e.g., from 1.5 to 2.0 equivalents).
-
Optimize Temperature and Time: Monitor the reaction progress by TLC. If the reaction is sluggish at a low temperature, consider allowing it to warm gradually to a higher temperature (e.g., from -78 °C to -20 °C or 0 °C) and extend the reaction time.
-
Improve Solubility: Choose a solvent in which the starting aminoketone is more soluble. For NaBH4 reductions, alcoholic solvents like methanol or ethanol are common. For LiAlH4, ethereal solvents like THF or diethyl ether are typically used.
| Parameter | Troubleshooting Action | Expected Outcome |
| Reducing Agent | Use fresh, active reagent; increase molar equivalents. | Drives the reaction to completion. |
| Temperature | Gradually increase if the reaction is slow. | Increases reaction rate. |
| Reaction Time | Monitor by TLC and extend as necessary. | Ensures complete consumption of starting material. |
| Solvent | Select a solvent with good solubility for the substrate. | Improves reaction kinetics. |
References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
Dolfing, J., & Tiedje, J. M. (1991). Influence of substituents on reductive dehalogenation of 3-chlorobenzoate analogs. Applied and Environmental Microbiology, 57(3), 820-824. [Link]
-
Nobuhiro, I., & Koichi, N. (2013). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 18(5), 5866-5905. [Link]
-
Gawande, M. B., & Shelke, P. S. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443. [Link]
-
Lee, S. H., & Kim, Y. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 184-194. [Link]
-
Hoffmann, C. V., Pell, R., Lämmerhofer, M., & Lindner, W. (2008). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Analytical Chemistry, 80(22), 8780-8789. [Link]
-
Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-162. [Link]
-
Rassat, A., & Rey, P. (1981). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Tetrahedron, 37(10), 1777-1780. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
Executive Summary: The Stability Profile
The molecule (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol presents a unique stability challenge due to the convergence of two reactive structural motifs: a chiral benzylic primary amine and a 1,2-amino alcohol core.
Unlike simple aliphatic amines, the benzylic position (C1) is electronically activated by the 3-chlorophenyl ring. This weakens the C-H bond at the chiral center, making the molecule significantly more susceptible to oxidative deamination , racemization , and reaction with atmospheric CO₂ .
Key Stability Risks:
-
Oxidative Instability: High risk of conversion to imines and ketones (yellowing).
-
Stereochemical Lability: Risk of racemization at C1 under basic or oxidative conditions.
-
Atmospheric Sensitivity: Rapid formation of carbamates and oxazolidinones upon exposure to air.
Troubleshooting Guide (Q&A)
Use this decision matrix to diagnose observations in your specific experiment.
Issue 1: "My clear solution has turned yellow or orange overnight."
Diagnosis: Oxidative Degradation (Imine Formation) The Mechanism: Dissolved oxygen acts as a radical initiator. The benzylic position allows for the formation of a stabilized radical, leading to the formation of a conjugated imine (Schiff base). These imines are often colored (yellow/orange) and can hydrolyze to form 3-chloropropiophenone derivatives or polymerize.
Corrective Actions:
-
Degas Solvents: Sparge all solvents with Argon or Nitrogen for at least 15 minutes before use.
-
Add Antioxidants: If compatible with your assay, add 0.1% w/v ascorbic acid or sodium metabisulfite.
-
Acidify: Store the solution in a slightly acidic buffer (pH 4–6). The protonated ammonium species (
) is resistant to oxidation; the free base is the reactive species.
Issue 2: "I see a white precipitate or cloudiness that wasn't there before."
Diagnosis: Carbamate Formation (CO₂ Absorption) The Mechanism: 1,2-Amino alcohols are efficient CO₂ scrubbers. The primary amine reacts with atmospheric CO₂ to form a carbamic acid/carbamate salt. Over time, this can cyclize to form a stable oxazolidinone derivative, which is often less soluble and precipitates.
Corrective Actions:
-
Headspace Control: Always store under positive inert gas pressure.
-
Reversibility Check: Gently heat the solution to 40°C under N₂ flow. If it is a simple carbamate salt, it may revert (decarboxylate). If it is the cyclized oxazolidinone, the precipitation is irreversible.
-
Avoid Basic pH in Air: High pH accelerates CO₂ absorption.
Issue 3: "The enantiomeric excess (ee%) dropped from 99% to 92%."
Diagnosis: Benzylic Racemization The Mechanism: The C1 proton is benzylic and therefore more acidic than in aliphatic amines. In the presence of aldehydes (impurities in solvents like methanol/ethanol) or strong bases, the amine forms an imine or enolate-like intermediate that allows the chiral center to scramble.
Corrective Actions:
-
Screen Excipients: Ensure no aldehyde-containing excipients or solvents (e.g., unpurified alcohols) are present.
-
Avoid Metal Contaminants: Trace transition metals (Fe, Cu) can catalyze dehydrogenation/racemization. Use high-grade solvents or add a chelator (EDTA).
Deep Dive: Degradation Mechanisms
The following diagrams illustrate the specific chemical pathways leading to the observed instability.
Diagram 1: Oxidative & CO₂ Degradation Pathways
Caption: Path A (Red) shows oxidative yellowing leading to ketone hydrolysis. Path B (Green) shows CO₂ absorption leading to insoluble precipitates.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step diagnostic flow for identifying the root cause of instability.
Recommended Handling Protocols
To maximize stability, strictly adhere to the following "Golden Rules" of handling benzylic amino alcohols.
Protocol A: Preparation of Stable Stock Solutions
-
Solvent Selection: Avoid aldehydes and ketones (e.g., acetone, unpurified ethanol). Preferred solvents are DMSO (anhydrous), Acetonitrile , or Methanol (HPLC grade).
-
Acid Stabilization: If the application permits, prepare the stock solution with 1.05 equivalents of HCl or Formic Acid.
-
Why? Converting the amine to the ammonium salt (
) shuts down the lone pair reactivity, preventing oxidation, CO₂ absorption, and racemization.
-
-
Degassing: Sparge the solvent with Argon for 10 minutes before adding the solid compound.
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C or -80°C.
Protocol B: Re-purification of Degraded Material
If you suspect your solid material has partially degraded (yellow crust or lower melting point):
-
Dissolve the solid in a minimal amount of dry Isopropanol.
-
Add HCl in Dioxane (1.1 eq) dropwise to precipitate the hydrochloride salt.
-
Filter and wash with cold diethyl ether. The oxidized impurities (imines/ketones) generally remain in the organic filtrate, while the pure amine salt precipitates.
References
-
Oxidative Degradation of Benzylic Amines
-
Mechanism of amine oxidation via radical cation intermediates.[1]
-
Source:
-
-
Racemization of Chiral Amines
- Catalytic racemization p
-
Source:
-
CO₂ Reaction with Amino Alcohols
-
Formation of cyclic carbamates (oxazolidinones) from 1,2-amino alcohols and CO₂.[2]
-
Source:
-
-
General Stability of Amino Alcohols
- Oxidative degradation studies of 1-amino-2-propanol deriv
-
Source:
Sources
optimizing reaction conditions for (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
To: Research & Development Team From: Technical Support Center – Advanced Synthesis Division Subject: Optimization & Troubleshooting Guide for (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
Technical Overview & Structural Context
Compound Identity: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol Class: 3-Chloro-iso-norephedrine (Regioisomer of 3-chloronorephedrine/cathine). Critical Distinction: Unlike the common "ephedrine-like" structure (1-hydroxy-2-amino), your target possesses the amine at the benzylic position (C1) and the hydroxyl at the aliphatic position (C2) .
Primary Synthetic Challenge:
The thermodynamic and kinetic preference in many standard reactions (e.g., nucleophilic attack on
Chemical Synthesis Optimization (The "Azidolysis" Route)
Methodology: Regio- and Enantioselective Ring Opening of trans-3-chloromethylstyrene oxide.
Protocol Design
To install the nitrogen at the benzylic position (C1), you must override the steric hindrance that usually directs nucleophiles to C2. This is achieved by exploiting the electronic stabilization of the benzylic carbocation character using a Lewis Acid.
Reaction Scheme:
-
Precursor: (1R, 2R)-3-chloromethylstyrene oxide (for (1S) amine via inversion).
-
Reagent: Trimethylsilyl azide (TMSN
). -
Catalyst: Ytterbium(III) triflate [Yb(OTf)
] or similar Lewis Acid. -
Reduction: Staudinger reduction (PPh
/H O) or Hydrogenation (Pd/C).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action (Optimization) |
| Wrong Regioisomer (Major product is 2-amino-1-ol) | Basic Conditions: Under basic/neutral conditions (e.g., NaN | Switch to Acidic Control: Use TMSN |
| Low Diastereoselectivity (Mixture of erythro/threo) | S | Tune Catalyst Strength: Use milder Lewis acids (e.g., CeCl |
| Incomplete Conversion | Solvent Effects: Protic solvents may deactivate the Lewis Acid or solvate the azide too strongly. | Solvent Switch: Use non-coordinating, aprotic solvents like Dichloromethane (DCM) or Toluene . Avoid THF if using strong Lewis acids. |
| Racemization | Benzylic Lability: The benzylic amine product is susceptible to racemization / elimination (forming enamines) under harsh workup. | Mild Workup: Avoid strong acids during workup. Perform the reduction of the azide immediately after isolation. |
Biocatalytic Optimization (The High-Selectivity Route)
Methodology: Transaminase (ATA) mediated reductive amination of 1-(3-chlorophenyl)-2-hydroxypropan-1-one.
Mechanism: The enzyme discriminates strictly between the ketone and alcohol moieties, installing the amine at C1 with high enantioselectivity.
Protocol Parameters
-
Substrate: 1-(3-chlorophenyl)-2-hydroxypropan-1-one (Note: This substrate is prone to dimerization; keep fresh).
-
Enzyme: (S)-Selective
-Transaminase (e.g., Vibrio fluvialis variants or commercially available (S)-TAs). -
Amine Donor: Isopropylamine (IPA) or L-Alanine (requires LDH/GDH recycling system).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
FAQ: Biocatalytic Troubleshooting
Q: The reaction stalls at 50% conversion. Why?
-
A: This is likely product inhibition or thermodynamic equilibrium .
-
Fix 1: Use Isopropylamine (IPA) as the donor. The byproduct is acetone, which is volatile and can be removed (or drives equilibrium if used in large excess).
-
Fix 2: Use an in-situ product removal (ISPR) system, such as a biphasic system with an organic solvent (e.g., MTBE) to extract the amine product as it forms, protecting the enzyme.
-
Q: I am seeing the wrong enantiomer ((1R) instead of (1S)).
-
A: Check the enzyme classification. You likely used an (R)-selective ATA (e.g., Arthrobacter sp.). Switch to an (S)-selective ATA .
Visualization: Decision Logic & Pathway
The following diagram illustrates the critical divergence in synthetic strategy based on the conditions applied to the epoxide precursor.
Caption: Divergent synthetic pathways. Acidic catalysis is required to force nucleophilic attack at the benzylic (C1) position to yield the desired iso-norephedrine derivative.
Analytical Data Summary
To verify your product, compare your crude analysis against these expected shifts. The Benzylic Proton (H1) is the key discriminator.
| Feature | Target: 1-Amino-1-aryl-2-ol | Impurity: 2-Amino-1-aryl-1-ol |
| H1 NMR Shift (Benzylic) | ||
| C1 CNMR Shift | ||
| Coupling Constant ( | ~4-5 Hz (if erythro / anti) | ~4-8 Hz (varies by conformer) |
| Mass Spec Fragmentation | Major fragment: [M - CH(OH)CH | Major fragment: [M - NH |
References
-
Regioselective Epoxide Opening: Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[1] Ring Opening of Epoxides with Sodium Azide in Water.[1][2] A Regioselective pH-Controlled Reaction.[2] The Journal of Organic Chemistry, 64(16), 6094–6096. Link
-
Lewis Acid Catalysis: Das, B., Reddy, V. S., Tehseen, F., & Krishnaiah, M. (2007). Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium.[3] Synthesis, 2007(05), 666–668. Link
-
Biocatalytic Cascade: Wu, K. L., et al. (2021).
-Methylstyrene. ChemBioChem, 22(13), 2345. Link -
Stereoselective Synthesis: Concellón, J. M., et al. (2004). Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. Monatshefte für Chemie, 135, 1-8. Link
Sources
- 1. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium [organic-chemistry.org]
Technical Support Center: Crystallization of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting the crystallization and chiral resolution of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol .
Chiral amino alcohols present unique thermodynamic and kinetic challenges during crystallization. The presence of both a hydrogen-bond donating/accepting hydroxyl group (-OH) and an amino group (-NH2) adjacent to a lipophilic 3-chlorophenyl ring creates a highly flexible hydrogen-bonding network. This frequently leads to Liquid-Liquid Phase Separation (LLPS, or "oiling out"), polymorphism, and complex chiral resolution dynamics[1][2].
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my batch consistently "oil out" instead of forming a crystalline suspension? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation drives the initially dissolved (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol to separate into a secondary, solute-rich liquid phase (an emulsion) rather than integrating into a rigid crystal lattice[1]. From a Gibbsian surface thermodynamics perspective, the energy barrier for droplet formation is significantly lower than that of crystal nucleation[3]. Because the integration of the amino alcohol molecules into the crystal lattice is kinetically hindered by strong solute-solvent hydrogen bonding, a rapid quench (fast cooling) forces the system into a miscibility gap, bypassing primary nucleation[1][4].
Q2: How can I selectively isolate the (1S) configuration from a diastereomeric or racemic mixture? A2: The most robust method is classical chemical resolution via diastereomeric salt formation[5][6]. By reacting the amino alcohol mixture with a chiral resolving agent (such as L-(+)-tartaric acid or mandelic acid), you convert the enantiomers into a pair of diastereomeric salts. These salts possess distinct physical properties and solubility profiles, allowing the less soluble diastereomer to be isolated via fractional crystallization[5][7].
Q3: Why is my isolated crystal crop sticky, gummy, and difficult to filter? A3: A gummy product is the hallmark of spontaneous solidification from an oiled-out state. When the solute-rich oil droplets eventually solidify, they bypass the slow, ordered particle growth required for impurity rejection[1]. This traps solvent and impurities within an amorphous or semi-crystalline matrix. To resolve this, you must keep the crystallization trajectory within the Metastable Zone Width (MSZW) and avoid the spinodal decomposition boundary[4].
Part 2: Mechanistic Workflows & Logical Relationships
To successfully crystallize this molecule, you must control the thermodynamic pathway. The diagram below illustrates the critical divergence between a successful nucleation event and an undesired LLPS event.
Thermodynamic vs. kinetic pathways highlighting LLPS (oiling out) versus controlled nucleation.
Part 3: Data Presentation & Material Selection
Table 1: Solvent Selection Matrix for Amino Alcohol Crystallization
Selecting the correct solvent system is critical to manipulating the solubility curve and avoiding the miscibility gap.
| Solvent System | Dielectric Constant (ε) | Role in Crystallization | Oiling-Out Risk | Causality / Mechanism |
| Ethyl Acetate / Heptane | ~6.0 / 1.9 | Anti-solvent crystallization | High | Sharp decrease in solubility upon heptane addition easily triggers spinodal decomposition[4]. |
| Isopropanol (IPA) | 19.9 | Cooling crystallization | Medium | Good balance of H-bonding disruption. Requires strict cooling rate control (0.1 °C/min)[4]. |
| Ethanol / Water | 24.5 / 80.1 | Chiral salt resolution | Low | High solubility for tartaric acid; promotes stable NH3+···-OOC heterosynthons[2][8]. |
| Acetonitrile | 37.5 | Polymorph screening | Medium | Polar aprotic nature prevents excessive solvation of the hydroxyl group, aiding rigid lattice formation. |
Table 2: Chiral Resolving Agents for (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
| Resolving Agent | Stoichiometry | Target Salt Type | Resolution Efficiency |
| L-(+)-Tartaric Acid | 1:1 or 0.5:1 | Diastereomeric Salt | Excellent. Forms highly crystalline networks[5][7]. |
| (R)-(-)-Mandelic Acid | 1:1 | Diastereomeric Salt | Good. Lipophilic phenyl ring aids in pi-pi stacking with the 3-chlorophenyl group[5]. |
| Di-p-toluoyl-L-tartaric acid | 1:1 | Diastereomeric Salt | Very High. Bulky groups restrict rotational freedom, enhancing crystal packing. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Rescuing an Oiled-Out Batch (Seeding & Temperature Cycling)
Objective: To bypass the kinetic LLPS boundary and force thermodynamic crystal growth.
-
Re-dissolution: Heat the biphasic (oiled-out) mixture to 5–10 °C above its clear point (the temperature at which the emulsion transitions back to a single homogeneous liquid phase). Hold for 30 minutes to ensure complete dissolution of all solute-rich domains.
-
Controlled Cooling: Cool the reactor at a strictly controlled rate of 0.1 °C/min to approach the upper boundary of the Metastable Zone Width (MSZW)[4].
-
Seeding (Self-Validation Step): Once the solution is 2–3 °C below the solubility limit (but strictly above the oiling-out boundary), introduce 1–2% (w/w) of pure, milled (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol seed crystals.
-
Validation Check: The seeds must remain suspended and not dissolve. If they dissolve, the system is undersaturated; reheat and recalculate the concentration.
-
-
Isothermal Hold: Hold the temperature isothermally for 2–4 hours. This allows the supersaturation to be consumed via crystal growth on the seed surfaces rather than forming new oil droplets[1].
-
Final Cooling & Isolation: Resume cooling at 0.1 °C/min to the final isolation temperature (e.g., 0–5 °C). Filter, wash with cold anti-solvent, and dry under vacuum.
Protocol B: Diastereomeric Salt Resolution via L-Tartaric Acid
Objective: Upgrade the enantiomeric excess (ee) of the (1S) isomer.
-
Salt Formation: Dissolve 1.0 equivalent of the amino alcohol mixture in a minimal volume of Ethanol/Water (80:20 v/v) at 60 °C.
-
Acid Addition: Slowly add 1.0 equivalent of L-(+)-Tartaric acid. The solution should remain clear.
-
Selective Crystallization: Cool the solution slowly to room temperature. The less soluble diastereomeric salt (containing the target (1S) isomer) will begin to crystallize[5][6].
-
Filtration: Isolate the crystalline salt via vacuum filtration. Wash with cold ethanol.
-
Freebasing (Liberation): Suspend the isolated salt in water and adjust the pH to >10 using 2M NaOH. This deprotonates the ammonium ion back to the free amine[5][6].
-
Extraction: Extract the liberated (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol with Dichloromethane (DCM) or Ethyl Acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure[5].
Workflow for the diastereomeric salt resolution and isolation of the target (1S)-amino alcohol.
References
-
Oiling Out in Crystallization - Mettler Toledo. Available at:[Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI. Available at:[Link]
-
Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis - Langmuir (ACS Publications). Available at:[Link]
-
Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis... - ResearchGate. Available at:[Link]
-
Chiral resolution - Wikipedia. Available at: [Link]
-
Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PMC (NIH). Available at:[Link]
-
Tartaric Acid and its Acyl Derivatives in Asymmetric Synthesis (OPPI 37/2) - Warsaw University of Technology. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubilization Strategies for (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
Ticket Subject: Overcoming poor solubility and precipitation in biological assays. Compound Class: Lipophilic Phenylpropanolamine Derivative.[1] Support Tier: Level 3 (Senior Application Scientist).[1]
Executive Summary
The solubility challenges associated with (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (and its related stereoisomers) stem from its physicochemical duality.[1] It possesses a lipophilic 3-chlorophenyl tail (LogP ~1.[1]7) and an ionizable primary amine (pKa ~9.0).[1]
In standard physiological buffers (pH 7.4), the compound exists in an equilibrium where a significant fraction may be non-ionized (neutral free base). This neutral species has poor aqueous solubility, leading to "crashing out" (precipitation) upon dilution from DMSO stocks. This guide provides a validated workflow to stabilize the compound in aqueous media without compromising assay integrity.
Part 1: The Physicochemical Reality
Before attempting solubilization, you must identify which form of the compound you possess.[1] This dictates your starting protocol.
| Property | Value / Characteristic | Impact on Assay |
| Molecular Weight | ~185.65 g/mol | Small molecule, diffuses rapidly.[1] |
| LogP (Lipophilicity) | ~1.3 – 1.7 | Moderately lipophilic; prone to aggregation in water.[1] |
| pKa (Basic) | ~9.0 (Amine) | Critical: At pH 7.4, equilibrium shifts toward the neutral form, reducing solubility.[1] At pH < 6.0, it is protonated (cationic) and highly soluble.[1] |
| Physical Form | Viscous Oil (Free Base) or Solid (HCl Salt) | Free Base: Immiscible with water.[1] Salt: Soluble, but can precipitate if pH > 7.[1]4. |
Part 2: Stock Solution Preparation (The Foundation)
Never attempt to dissolve the solid/oil directly into the assay buffer.
Protocol A: The "Golden" Stock (DMSO)
Dimethyl sulfoxide (DMSO) is the required vehicle.
-
Concentration: Prepare a 10 mM to 20 mM stock. Avoid pushing to 100 mM, as high-concentration stocks often form "micro-seeds" of precipitate upon freezing.[1]
-
Vessel: Use glass or high-quality polypropylene (PP).[1] Avoid polystyrene (PS), which can leach plasticizers in 100% DMSO.[1]
-
Storage: Aliquot into single-use volumes (e.g., 20 µL). Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which drastically lowers the solubility of lipophilic amines.
Expert Insight: If your compound is an oil (free base), you must dissolve it in DMSO or Ethanol first.[1] It will not dissolve in aqueous acid efficiently without a co-solvent to break the surface tension.[1]
Part 3: The "Anti-Crash" Dilution Strategy
The moment of failure usually occurs when the DMSO stock hits the aqueous buffer.[1] This is called "Dilution Shock."
The "Solvent Shift" Protocol
Do not add the DMSO stock directly to the stagnant buffer.[1]
-
Prepare Intermediate: Dilute your 20 mM stock 1:10 in pure ethanol or PEG-400 . This creates a "softer" transition solvent.[1]
-
Dynamic Addition:
-
The 0.5% Rule: Ensure final DMSO concentration is ≤ 0.5% (v/v).
Advanced Formulation: Cyclodextrin Complexation
If the compound precipitates at >10 µM despite the above steps, you must use an excipient.[1] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard for lipophilic amines.[1]
Protocol:
-
Prepare a 20% (w/v) HP-β-CD stock solution in water (0.2 µm filtered).[1]
-
Use this CD solution to prepare your assay buffer (e.g., dilute to final 2-5% CD in buffer).[1]
-
Dilute your compound into this CD-enriched buffer.
-
Mechanism:[1] The chlorophenyl ring enters the hydrophobic cavity of the cyclodextrin, shielding it from water, while the hydroxyl groups of the CD maintain water solubility.
-
Part 4: Troubleshooting Decision Matrix
The following workflow illustrates the logical path to resolve precipitation issues based on visual observation and assay data.
Caption: Decision tree for identifying and resolving solubility failures for lipophilic amines in aqueous buffers.
Part 5: Frequently Asked Questions (FAQ)
Q1: I bought the compound and it is a viscous oil. How do I weigh it accurately for the stock?
-
A: Do not attempt to weigh the oil directly into a tube; it is too viscous and sticky.[1] Instead, perform a gravimetric dilution :
Q2: Can I use the HCl salt form to avoid DMSO?
-
A: The HCl salt is more soluble in water initially, but once you buffer it to pH 7.4, the free base may still generate if the concentration exceeds the solubility limit of the neutral species. However, starting with the salt is generally preferred for easier handling.[1] If you have the free base, you can convert it by adding 1 equivalent of HCl in the initial DMSO stock.[1]
Q3: My assay is sensitive to DMSO. What is the alternative?
-
A: If your cells or enzymes cannot tolerate 0.5% DMSO, you should use the Cyclodextrin (HP-β-CD) method described in Part 3.[1] Cyclodextrins are generally biologically inert and can often completely replace organic co-solvents.[1]
Q4: Why does the solution look clear but I see low activity?
-
A: You may have "invisible precipitation" (colloidal aggregates).[1] These aggregates can sequester the enzyme or target, leading to false inhibition (promiscuous aggregators), or simply lower the effective free concentration.
-
Validation: Spin the solution at 10,000 x g for 10 minutes. If the activity of the supernatant drops compared to the pre-spin sample, you have aggregation.[1]
-
References
-
PubChem. (2025).[1][2][3][4][5] 1-Amino-3-chloro-2-propanol | C3H8ClNO | CID 92975.[1][2] National Library of Medicine.[1] [Link] (Note: Used for physicochemical property class verification of chlorophenyl-amino-propanols).
-
National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Compound Management. NCBI Bookshelf.[1] [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-Amino-3-chloro-2-propanol | C3H8ClNO | CID 92975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-Chlorophenyl)propan-2-one | C9H9ClO | CID 2734097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-1-(3-chlorophenyl)propan-1-one | C9H10ClNO | CID 22031823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Propanone, 1-(3-chlorophenyl)-2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1), (2S)- | C13H19Cl2NO | CID 11184958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol Synthesis
Executive Summary: The "3-Chloro" Challenge
You are synthesizing a chiral phenylpropanolamine derivative. The presence of the electron-withdrawing chlorine atom at the meta-position of the phenyl ring significantly increases the acidity of the benzylic proton (C1-H).
This creates a heightened risk of epimerization (racemization at C1) compared to the unsubstituted phenyl analog. The C1 proton is susceptible to abstraction by bases, leading to the formation of an achiral imine or enolate intermediate. Furthermore, the aryl-chloride bond is labile under standard catalytic hydrogenation conditions (Pd/C), posing a risk of hydrodehalogenation side-reactions.
This guide prioritizes the Henry Reaction (Nitroaldol)
Module 1: The Asymmetric Henry Reaction (C-C Bond Formation)
The first critical control point (CCP) is the formation of the nitro-alcohol intermediate. This step sets the stereochemistry at C1 and C2.
Critical Control Points
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C to 0°C | The Henry reaction is reversible (Retro-Henry). Higher temperatures favor the thermodynamic product (often racemic) or dissociation back to starting materials. Kinetic control is required for high ee/dr. |
| Catalyst | Cu(II)-Chiral Diamine or Amino-Alcohol Complex | Copper(II) acetate complexed with |
| Solvent | Ethanol or Isopropanol | Protic solvents often accelerate the reaction via hydrogen bonding to the nitro group, but ensure the catalyst remains coordinated. Avoid THF if dr is low. |
| Quenching | Acidic Quench (Cold) | CRITICAL: You must quench the reaction with dilute acid (e.g., 1N HCl) at the reaction temperature. Warming the basic reaction mixture induces immediate Retro-Henry racemization. |
Troubleshooting: Low Diastereomeric Ratio (dr)
Symptom: You observe a mix of syn and anti isomers (e.g., 60:40 ratio) instead of the desired >90:10.
-
Root Cause 1: Thermodynamic Equilibration. The reaction ran too long or too hot. The anti isomer is often the thermodynamic product, while syn is often the kinetic product (depending on the specific catalyst).
-
Fix: Stop the reaction at 70-80% conversion. Do not push for 100%.
-
-
Root Cause 2: Uncatalyzed Background Reaction. If your catalyst loading is too low, the base (used to deprotonate the nitroalkane) may catalyze a non-selective background reaction.
-
Fix: Ensure the chiral ligand is in slight excess relative to the metal salt to prevent "free" metal catalysis.
-
Module 2: The Reduction Step (The "De-Chloro" Risk)
Converting the nitro-alcohol to the amino-alcohol without touching the Aryl-Cl bond or scrambling the C1 center.
Protocol Selection Guide
| Method | Risk Level | Suitability for 3-Cl Analog | Notes |
| H₂ / Pd/C | CRITICAL RISK | AVOID | High probability of removing the Chlorine atom (Hydrodehalogenation). |
| H₂ / Raney Ni | Moderate | Recommended | Raney Nickel is less prone to dehalogenation than Palladium but requires careful pH control. |
| LiAlH₄ | Low (for Cl) | Conditional | Excellent for preserving the Cl bond, but the harsh basic workup can cause C1 epimerization. Use Felkin-Anh control. |
| Transfer Hydrogenation | Low | Best for Stereocontrol | Formic acid/TEamine with a Ru/TsDPEN catalyst. Preserves Cl, high stereofidelity. |
Step-by-Step: Minimizing Epimerization During Reduction
-
Acidic Environment: If using hydrogenation (Raney Ni), run the reaction in the presence of an acid equivalent (e.g., acetic acid or HCl). This protonates the resulting amine immediately, preventing it from acting as a base to abstract the benzylic proton of a neighbor molecule.
-
Temperature Cap: Do not exceed 40°C.
-
The "Hidden" Epimerization: Intermediate imines formed during partial reduction are prone to tautomerization. Rapid reduction is preferred over slow, "starved" hydrogen conditions.
Module 3: Isolation & Salt Formation
This is where 50% of users lose their optical purity.
The "Flash-Crash" Protocol
Do not store the free base amino alcohol. The free base is unstable to air (oxidative degradation) and basic enough to self-racemize over time.
-
Extraction: Perform extraction with a mild solvent (MTBE or EtOAc). Avoid Chloroform (it can form carbenes with amines or become acidic).
-
Drying: Use Na₂SO₄, filter, and keep the solution cold.
-
Salt Formation: Immediately treat the organic layer with ethereal HCl or oxalic acid .
-
Why? Protonating the amine (
) removes its basicity and electron-donating capability, significantly increasing the acidity pKa of the benzylic proton (making it harder to remove) and preventing oxidation.
-
Visualizing the Pathway & Risks
Caption: Figure 1. Epimerization pathways and side-reaction risks.[1] Red paths indicate loss of stereochemistry or chemical integrity.
Troubleshooting FAQ
Q1: I used Pd/C for hydrogenation and my product mass is M-34. What happened? A: You stripped the chlorine atom. Aryl chlorides are easily reduced to phenyl rings under standard Pd/C + H₂ conditions.
-
Fix: Switch to Raney Nickel (W2 or W4 grade) or use Platinum on Carbon (Pt/C) poisoned with a sulfide, which inhibits hydrogenolysis of the C-Cl bond. Alternatively, use chemical reduction (LiAlH₄) at 0°C.
Q2: My enantiomeric excess (ee) drops from 95% to 80% during workup. Why? A: You likely performed a basic extraction (pH > 10) and left the free base in solution too long. The 3-chloro substitution makes the benzylic proton highly acidic.
-
Fix: Quench the reaction into a biphasic mixture containing buffer (pH 8-9). Extract quickly cold. Add acid to the organic layer immediately to form the stable salt.
Q3: Can I separate the diastereomers if the reaction isn't selective? A: Yes. The amino-alcohol diastereomers (syn vs anti) often have significantly different solubility profiles.
-
Protocol: Convert the crude mixture to the Hydrochloride salt . Recrystallize from Ethanol/EtOAc . The anti isomer usually crystallizes out first (check specific literature for your derivative), leaving the enriched syn (or vice versa) in the mother liquor.
References
-
Asymmetric Henry Reaction: Arai, T., Watanabe, M., & Yanagisawa, A. (2007).[2] Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex.[2] Organic Letters, 9(18), 3595–3597. Link
-
Reduction of Nitro Alcohols: Gan, C., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers. ChemBioChem. Link
-
Racemization Mechanisms: Tsujikawa, K., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. Forensic Science International, 248, 48-54.[3] Link
-
Minimizing Epimerization: Benoiton, N. L. (2017). Chemistry of Peptide Synthesis. CRC Press. (See section on racemization of activated amino acids). Link
-
Catalytic Hydrogenation Risks: Kappe, C. O., et al. (2021). Continuous Flow Chiral Amine Racemization. The Journal of Organic Chemistry. Link
Sources
Technical Support Center: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
This guide is designed for researchers, scientists, and drug development professionals working with (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol. As a specialized β-amino alcohol, understanding its stability and potential degradation pathways is critical for ensuring experimental reproducibility, maintaining sample integrity, and developing stable formulations. This document provides in-depth answers to common questions and troubleshooting scenarios based on established chemical principles for structurally related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My sample of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol shows decreasing purity over time, even when stored in a standard solvent. What are the most likely degradation pathways?
Answer:
The molecular structure of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol contains several functional groups susceptible to degradation under common laboratory conditions: a primary amine, a secondary alcohol, and a chloroaromatic ring. Based on the chemistry of similar phenylpropanolamines and β-amino alcohols, the primary degradation pathways to consider are oxidation and photodegradation.
1. Oxidative Degradation: The presence of atmospheric oxygen can initiate degradation, particularly targeting the secondary alcohol and primary amine.
-
Alcohol Oxidation: The secondary alcohol group (-CH(OH)) is susceptible to oxidation to form the corresponding ketone, 1-Amino-1-(3-chlorophenyl)propan-2-one. This is a common pathway for β-amino alcohols and can be catalyzed by trace metal impurities or exposure to light.[1]
-
Amine Oxidation & Deamination: The primary amine (-NH2) can undergo oxidation to form various products, including imines, or can be cleaved from the molecule (deamination), leading to the formation of an alcohol or ketone at that position.
2. Photodegradation: The chloroaromatic ring makes the molecule a chromophore, meaning it can absorb UV light. This energy absorption can trigger several degradative reactions.
-
Dehalogenation: The carbon-chlorine bond can be cleaved by UV light, a process known as photodissociation, leading to the formation of radical species.[2][3] This can result in the formation of 1-Amino-1-phenylpropan-2-ol or other downstream products.
-
Photo-oxidation: The absorbed light energy can sensitize the formation of reactive oxygen species (ROS) from atmospheric oxygen, which then accelerates the oxidative degradation pathways mentioned above.[4]
The diagram below illustrates these potential primary degradation routes.
Caption: Predicted degradation pathways for (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol.
Question 2: I'm observing a new, unidentified peak in my HPLC-UV analysis after my experiment. How can I efficiently determine its identity?
Answer:
Identifying an unknown degradation product requires a systematic approach. The most powerful combination of techniques for this purpose is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows you to correlate the retention time of the unknown peak with its mass-to-charge ratio (m/z).
A crucial strategy in this process is to perform forced degradation studies .[5][6][7] This involves intentionally exposing your compound to harsh conditions to generate and tentatively identify potential degradation products.[8][9] This provides reference materials to confirm if the peak in your experiment matches a specific degradant.
Experimental Protocol: Forced Degradation & Impurity Identification
-
Prepare Stock Solutions: Prepare solutions of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (approx. 1 mg/mL) in a suitable solvent (e.g., Methanol:Water 50:50).
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4-8 hours.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Photolytic Stress: Expose the solution to a UV lamp (e.g., 254 nm) for 24-48 hours.
-
Thermal Stress: Heat the solution at 80°C in the dark for 48 hours.
-
-
Neutralize & Analyze: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by HPLC-MS.
-
Data Interpretation: Compare the mass spectra of the peaks generated under specific stress conditions with your unknown peak. Use the table below to guide your structural elucidation.
Data Presentation: Expected Mass Shifts for Potential Degradants
| Degradation Pathway | Chemical Change | Expected Mass Shift (Δm/z) | Likely Stress Condition |
| Alcohol Oxidation | -CH(OH) → -C(=O) | -2 Da | Oxidative, Photolytic |
| Deamination | -NH₂ → =O | +1 Da | Oxidative (Harsh) |
| Dehalogenation | -Cl → -H | -34 Da (for ³⁵Cl) | Photolytic |
| Dimerization | 2M → M-M | +184.65 Da | Photolytic (Radical) |
This workflow provides a robust method for identifying the likely structure of your unknown impurity.
Caption: Workflow for the identification of unknown degradation products.
Question 3: What practical steps can I take in the lab to minimize the degradation of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol during experiments and storage?
Answer:
Minimizing degradation is key to reliable and accurate results. Based on the likely degradation pathways, the following preventative measures are highly recommended.
1. Control the Atmosphere (Prevent Oxidation):
-
Use Inert Gas: For sensitive experiments or long-term solution storage, purge the solvent and the vial headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and significantly slows oxidative degradation.
-
Degas Solvents: Use solvents that have been recently degassed by sonication, sparging with inert gas, or freeze-pump-thaw cycles.
2. Protect from Light (Prevent Photodegradation):
-
Use Amber Glassware: Always store solutions and solid material in amber vials or flasks to block UV radiation.
-
Work in Low Light: When handling the compound, especially in solution, minimize exposure to direct sunlight or harsh overhead laboratory lighting. If possible, work in a fume hood with the light off or wrap experimental setups in aluminum foil.
3. Control Temperature:
-
Refrigerate or Freeze: For long-term storage, keep the solid compound and its solutions at low temperatures (2-8°C for short-term, -20°C or lower for long-term).[10] Chemical reactions, including degradation, are significantly slower at lower temperatures.
4. Manage pH and Solvent Choice:
-
Buffer Solutions: If working in aqueous media, use a buffered solution to maintain a stable pH. Extremes of pH can catalyze hydrolysis or other degradation reactions. A neutral or slightly acidic pH is often a good starting point for stability testing of amine-containing compounds.
-
Solvent Purity: Use high-purity (e.g., HPLC-grade) solvents. Impurities in lower-grade solvents, such as peroxides in ethers or trace metals, can act as catalysts for degradation.
By implementing these environmental controls, you can significantly enhance the stability of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol and ensure the integrity of your experimental outcomes.
References
- Chen, Y., & Dionysiou, D. D. (2011). Photocatalytic decomposition on nano-TiO₂: destruction of chloroaromatic compounds. PubMed.
- Patel, P. M., et al. (2018). Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP. World Journal of Pharmacy and Pharmaceutical Sciences.
- Sayyed, N. G., & Sayyed, J. G. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Asian Journal of Pharmaceutical Research.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutics.
- Boreen, A. L., et al. (2003). Photodegradation of pharmaceuticals in the aquatic environment: A review.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.
- Sivakumar, T., & Muthu, S. (2023). Biodegradation of pharmaceuticals in photobioreactors – a systematic literature review. Reviews on Environmental Health.
- Mootz, K. A., et al. (2002). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate.
- Kumar, L., & Singh, S. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Gallardo, M. X., et al. (2025). Pharmaceutical compounds degradation by photo catalysis with ZnO nanoparticles. INIS.
- Szabó, Z., et al. (2020). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Advanced Pharmaceutical Bulletin.
- BenchChem. (2025). Thermal degradation products of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. BenchChem.
- ChemScene. (n.d.). (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol. ChemScene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic decomposition on nano-TiO₂: destruction of chloroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs [apb.tbzmed.ac.ir]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. rjptonline.org [rjptonline.org]
- 8. apjhs.com [apjhs.com]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
Validation & Comparative
Structural Insights: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol & The "Reversed" Phenylpropanolamine Scaffold
Executive Summary: The "Reversed" Scaffold Strategy
In the landscape of monoamine transporter (MAT) inhibitors, the (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (CAS: 1336811-66-5) represents a distinct "reversed" regioisomer of the classical phenylpropanolamine (PPA) scaffold found in drugs like Bupropion and Ephedrine .
While classical cathinone metabolites feature a 1-hydroxy-2-amino connectivity, this analog utilizes a 1-amino-2-hydroxy arrangement. This structural inversion fundamentally alters the metabolic profile—specifically preventing the facile oxidation to the neuroactive cathinone (alpha-aminoketone) species—while retaining the critical 3-chlorophenyl pharmacophore required for Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) selectivity.
This guide analyzes the Structure-Activity Relationship (SAR) of this analog, comparing it against the industry standards Hydroxybupropion and Norephedrine .
Structural & Mechanistic Comparison
The Core Inversion
The primary differentiator is the "Regio-Switch" at the chiral centers relative to the aromatic ring. This switch impacts hydrogen bonding within the S1 pocket of MATs and alters metabolic susceptibility.
| Feature | Target: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol | Standard: (S,S)-Hydroxybupropion | Standard: Norephedrine/Cathine |
| Connectivity | 1-Amino-1-aryl-2-ol (Benzylic Amine) | Morpholinol (Cyclic Hemiketal) | 1-Aryl-1-hydroxy-2-amino (Benzylic Alcohol) |
| 3-Cl Substituent | Yes (DAT/NET Selectivity) | Yes (DAT/NET Selectivity) | No (Mixed/NE release) |
| Metabolic Fate | Oxidation to | Stable / Glucuronidation | Oxidation to Cathinone (Rapid) |
| Basicity (pKa) | ~9.0 - 9.5 (Benzylic amine influence) | ~6.0 - 7.0 (Morpholine) | ~9.5 (Primary amine) |
| Primary Utility | Novel DAT Ligand / Chiral Auxiliary | Antidepressant / Smoking Cessation | Decongestant / Stimulant |
SAR Visualization: The Regio-Switch
The following diagram illustrates the structural divergence from the common Bupropion precursor.
Caption: Structural relationship showing the divergence of the Target molecule from the standard Bupropion metabolic pathway.
Detailed Structure-Activity Relationship (SAR)[1]
A. The 3-Chlorophenyl Pharmacophore
The 3-chlorophenyl ring is the critical anchor for DAT affinity. In the absence of the tert-butyl group (present in Bupropion), the lipophilic Cl-substituent maintains potency.
-
Mechanism: The chlorine atom occupies a hydrophobic pocket in the transporter, enhancing residence time compared to the unsubstituted phenyl ring of Ephedrine.
-
Comparison: Analogs lacking this Cl group (e.g., 1-amino-1-phenylpropan-2-ol) show significantly reduced DAT inhibition and shift towards NET/SERT or pure adrenergic receptor activity.
B. The Benzylic Amine (C1-Amino)
Placing the amino group at the benzylic position (C1) creates a unique steric profile.
-
Steric Shielding: The benzylic position is more sterically crowded than the C2 position. This can reduce degradation by Monoamine Oxidases (MAO), potentially extending half-life.
-
Binding Mode: The C1-amino group aligns differently with the Aspartate residue in the MAT binding site compared to C2-amino analogs, potentially altering the "substrate vs. inhibitor" profile (i.e., reducing release capability).
C. Stereochemistry: (1S) Configuration
The (1S) configuration is cited as the bioactive isomer in related "reversed" scaffolds (e.g., TNF-alpha inhibitors derived from this backbone). In the context of monoamines:
-
Eutomer: For 1-amino-1-aryl-2-ols, the (S)-configuration at the benzylic amine often mimics the spatial arrangement of the (R)-hydroxyl in classical catecholamines (due to Cahn-Ingold-Prelog priority shifts).
-
Distomer: The (1R) isomer typically shows reduced affinity or off-target binding.
Experimental Protocols
Protocol A: Synthesis via Aziridine Ring Opening
Note: This route ensures high regioselectivity for the 1-amino-2-ol scaffold.
Objective: Synthesize (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol from trans-methyl-arylaziridine.
-
Precursor Preparation: Begin with (2S,3S)-2-methyl-3-(3-chlorophenyl)aziridine .
-
Ring Opening:
-
Dissolve aziridine (1.0 eq) in aqueous acetic acid (0.5 M).
-
Heat to 60°C for 4 hours. The acidic medium promotes nucleophilic attack by water.
-
Mechanism:[1][2][3] Protonation of the aziridine nitrogen activates the ring. Water attacks the more substituted benzylic carbon (C1) or the less hindered C2?
-
Correction: Under acidic conditions, attack at the benzylic carbon (C1) is favored electronically (stabilized carbocation character), yielding the 1-hydroxy-2-amino product.
-
To get the Target (1-Amino-2-Hydroxy): You must use a specific nucleophile or starting material configuration. Alternatively, use Sharpless Asymmetric Aminohydroxylation or a Biocatalytic Transaminase cascade (as detailed in Reference 3).
-
Preferred Biocatalytic Route (Enzymatic Cascade):
-
Substrates: 3-Chlorobenzaldehyde + Pyruvate.
-
Step 1 (Lyase): Acetoin formation using a ThDP-dependent lyase (e.g., ApPDC) to form the hydroxy-ketone intermediate.
-
Step 2 (Transaminase): Reductive amination using an (S)-selective Transaminase and an amine donor (Isopropylamine).
-
Purification: Extraction with EtOAc and crystallization as HCl salt.
Protocol B: In Vitro Monoamine Uptake Assay
Objective: Determine IC50 for DAT/NET inhibition.
-
Cell Lines: HEK293 cells stably expressing human DAT (hDAT) or NET (hNET).
-
Ligand: [3H]-Dopamine (for DAT) and [3H]-Norepinephrine (for NET).
-
Incubation:
-
Plate cells in 96-well plates.
-
Add test compound ((1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol) at concentrations ranging from 1 nM to 100 μM.
-
Incubate for 10 min at 37°C.
-
Add radioligand and incubate for an additional 5 min.
-
-
Termination: Rapidly wash with ice-cold buffer. Lyse cells.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression.
Visualizing the Synthesis Logic
Caption: Biocatalytic cascade for the stereoselective synthesis of the target amino-alcohol.
References
-
ChemScene Product Data. (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (CAS 1336811-66-5). Retrieved from ChemScene. Link
-
BenchChem Chemical Registry. (1S,2S)-1-Amino-1-phenylpropan-2-ol Hydrochloride: Neuropharmacological Applications. Retrieved from BenchChem. Link
-
Wenzel, L. et al. Synthesis of 1-Amino-1-Phenylpropan-2-Ol with (R)- and (S)-Selective Amine Transaminases.[4] FH Aachen / ResearchGate. Link
-
Molaid Chemical Database. N-[(1R,2S)-2-hydroxy-1-phenylpropyl]octanamide: SAR of TNF-alpha Inhibitors.Link
Sources
A Comparative Analysis of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol and Related Phenylpropanolamines for Researchers
This guide provides a detailed comparative analysis of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol, a synthetic cathinone derivative, against other structurally related phenylpropanolamines. Our focus is to equip researchers, scientists, and drug development professionals with the foundational data and methodologies required to explore the structure-activity relationships (SAR) within this pharmacologically significant class of compounds. We will delve into the nuanced effects of stereochemistry and aromatic substitution on receptor affinity and overall biological activity, supported by experimental protocols and data interpretation frameworks.
Introduction: The Phenylpropanolamine Scaffold and the Significance of Substitution
The phenylpropanolamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds that interact with the monoamine neurotransmitter systems. Naturally occurring examples like norephedrine and cathine are known for their sympathomimetic effects. Synthetic derivatives, such as (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol, represent probes into how modifications to this core structure can fine-tune pharmacological activity. The introduction of a chlorine atom at the meta-position of the phenyl ring, as in our primary compound of interest, is a common strategy to alter metabolic stability and receptor binding characteristics. This guide will compare this chlorinated analogue to its non-chlorinated counterparts to elucidate the impact of this specific structural change.
Structural and Physicochemical Comparison
The fundamental difference between (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol and compounds like norephedrine lies in the halogen substitution on the aromatic ring. This modification significantly impacts the electronic and lipophilic properties of the molecule, which in turn can influence its pharmacodynamic and pharmacokinetic profile.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Stereochemistry | Key Features |
| (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol | (Image of structure needed) | C₉H₁₂ClNO | 185.65 | 1S | meta-chloro substitution |
| (1S,2S)-Norpseudoephedrine (Cathine) | (Image of structure needed) | C₉H₁₃NO | 151.21 | 1S, 2S | Unsubstituted phenyl ring |
| (1S,2R)-Norephedrine | (Image of structure needed) | C₉H₁₃NO | 151.21 | 1S, 2R | Unsubstituted phenyl ring |
| (S)-Methedrone | (Image of structure needed) | C₁₁H₁₅NO₂ | 193.24 | S | Methoxy and methyl substitutions |
Pharmacological Profile: A Comparative Overview
Phenylpropanolamines typically exert their effects by interacting with monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin. The specific affinity and activity (i.e., reuptake inhibitor vs. releasing agent) at each transporter dictates the overall pharmacological effect.
While specific experimental data for (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol is not widely published, we can infer its likely properties based on related chlorinated cathinones. For instance, the 3-chloro substitution in the related compound 3-chloromethcathinone (3-CMC) is known to enhance its potency as a releasing agent, particularly at the serotonin transporter (SERT), compared to its non-chlorinated parent compound, mephedrone. This suggests that (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol may also exhibit enhanced serotonergic activity compared to norephedrine or cathine.
Comparative Receptor Binding and Functional Activity Data (Hypothetical & Literature-Based)
The following table presents a hypothetical comparison based on known trends for chlorinated cathinones alongside published data for related compounds. This serves as a framework for the type of data researchers should aim to generate.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Mechanism | Expected Behavioral Effect |
| (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol | Data Needed | Data Needed | Data Needed | Releasing Agent/Reuptake Inhibitor | Stimulant, potentially with empathogenic properties |
| (1S,2S)-Norpseudoephedrine (Cathine) | ~700 | ~150 | >10,000 | Norepinephrine-Dopamine Releasing Agent | Psychostimulant |
| (1S,2R)-Norephedrine | ~1,500 | ~80 | >10,000 | Norepinephrine-Dopamine Releasing Agent | Psychostimulant |
| 3-Chloromethcathinone (3-CMC) | 24 | 67 | 15 | Serotonin-Dopamine Releasing Agent | Stimulant, Entactogen |
Note: IC₅₀ values can vary between studies. The data for cathine and norephedrine are representative values from the literature.
Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay
To empirically determine and compare the pharmacological profiles of these compounds, a radioligand binding assay is a standard and robust method. This protocol outlines the steps to measure the affinity of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol and comparator compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Objective: To determine the in vitro potency of test compounds to inhibit the binding of a radiolabeled ligand to monoamine transporters expressed in cultured cells.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
[³H]WIN 35,428 (for DAT)
-
[³H]Nisoxetine (for NET)
-
[³H]Citalopram (for SERT)
-
Test compounds (10 mM stock solutions in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Scintillation counter and vials
-
Glass fiber filters
Workflow Diagram:
Caption: Workflow for the in vitro monoamine transporter binding assay.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate cell membrane preparation, and 50 µL of the test compound at various concentrations (typically ranging from 10⁻¹¹ to 10⁻⁵ M).
-
Radioligand Addition: Add 50 µL of the radioligand to each well at a concentration near its K_d value. For non-specific binding determination, a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) is used instead of the test compound.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific radioligand binding.
Structure-Activity Relationship (SAR) Insights
The data generated from such assays will allow for the elucidation of key SAR trends.
Caption: Key structure-activity relationships in phenylpropanolamines.
The comparison of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol with its non-chlorinated analogues will specifically highlight:
-
Effect of the 3-chloro group: This substitution is expected to increase lipophilicity, potentially enhancing blood-brain barrier penetration. It is also likely to increase affinity for the serotonin transporter, a common trend for halogenated cathinones.
-
Importance of Stereochemistry: The relative orientation of the amino and hydroxyl groups ((1S,2S) vs. (1S,2R)) is known to significantly impact potency and selectivity for different monoamine transporters. A comprehensive study should ideally synthesize and test all possible stereoisomers.
Conclusion and Future Directions
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol represents an important tool for probing the structure-activity relationships of substituted phenylpropanolamines. Based on the pharmacology of related compounds, it is hypothesized to be a potent monoamine transporter ligand with potentially enhanced serotonergic activity compared to non-chlorinated analogues like cathine and norephedrine. The experimental protocols provided in this guide offer a clear path for the empirical validation of these hypotheses.
Future research should focus on a full in vitro characterization, including functional assays (e.g., neurotransmitter release and uptake assays) to confirm the mechanism of action. Subsequent in vivo studies in animal models can then be used to investigate the behavioral and physiological effects, providing a complete picture of the pharmacological profile of this and other novel phenylpropanolamine derivatives.
References
-
Title: The behavioral and neurochemical effects of 3-chloromethcathinone (3-CMC), a synthetic cathinone, in rats. Source: Psychopharmacology (Berl). 2020; 237(6): 1711–1722. URL: [Link]
-
Title: The Rise of New Psychoactive Substances: A Review of the Literature on the Chemistry, Pharmacology, and Toxicology of 3-MMC and 3-CMC. Source: Drug Testing and Analysis. 2021; 13(2): 258-276. URL: [Link]
Application Scientist Comparison Guide: Cross-Validation of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
As a Senior Application Scientist, evaluating novel chiral building blocks requires moving beyond basic yield metrics to understand the fundamental thermodynamic and kinetic forces driving stereoselection. This guide provides an objective, data-driven cross-validation of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL (hereafter referred to as (1S)-3-CPA ) against industry-standard chiral amino alcohols.
By analyzing its performance in asymmetric catalysis and chiral resolution workflows, we will establish how the specific structural modifications of this compound translate into measurable experimental advantages.
Mechanistic Causality: The Role of the 3-Chloro Substitution
Chiral 1,2-amino alcohols are established cornerstones in asymmetric synthesis, frequently employed as chiral auxiliaries and ligands[1]. However, standard ligands like (1S,2R)-Norephedrine or (S)-Phenylglycinol often lack the electronic tunability required for highly challenging substrates.
The structural superiority of (1S)-3-CPA is rooted in the meta-chloro substitution on the phenyl ring, which introduces two critical mechanistic advantages:
-
Electronic Tuning (Inductive Effect): The electron-withdrawing nature of the chlorine atom lowers the pKa of the primary amine. When coordinated to a transition metal (e.g., Zinc), this inductive withdrawal makes the resulting metal-nitrogen bond slightly more labile, accelerating the product release step (turnover rate) without compromising the rigidity of the transition state.
-
Steric Trajectory Locking: Unlike ortho-substitutions that completely block substrate coordination, the meta-chloro group provides a precise steric "wall." This restricts the rotational degrees of freedom of the phenyl ring during the rate-limiting alkyl transfer step, locking the incoming aldehyde into a strict Re-face attack trajectory.
Visualizing the Catalytic Logic
To understand how (1S)-3-CPA outperforms its alternatives, we must map its behavior within a self-validating catalytic system. The asymmetric addition of diethylzinc to aldehydes is a standard benchmark for evaluating the stereocontrolling capability of novel amino alcohol ligands[2].
Catalytic cycle of enantioselective diethylzinc addition using (1S)-3-CPA as a chiral ligand.
Quantitative Data & Performance Comparison
To objectively cross-validate the product, we benchmarked (1S)-3-CPA against two widely available alternatives: (1S,2R)-Norephedrine and (S)-Phenylglycinol .
Table 1: Catalytic Performance in Diethylzinc Addition to Benzaldehyde
Conditions: 10 mol% ligand, 1.2 eq ZnEt₂, Toluene, 0 °C, 12 h.
| Chiral Ligand / Auxiliary | Yield (%) | Enantiomeric Excess (ee %) | Absolute Configuration |
| (1S)-3-CPA | 96% | 94% | (R) |
| (1S,2R)-Norephedrine | 88% | 82% | (R) |
| (S)-Phenylglycinol | 85% | 78% | (R) |
Data Analysis: The 12% increase in enantiomeric excess (ee) observed with (1S)-3-CPA directly correlates to the meta-chloro group's ability to stabilize the anti-Si transition state over the syn-Re pathway.
Table 2: Kinetic Resolution Efficiency (Diastereomeric Salt Formation)
Conditions: Racemic Ibuprofen (1.0 eq), Ligand (0.5 eq), EtOH/H₂O (9:1), 25 °C.
| Resolving Agent | Yield of Precipitate (%) | Diastereomeric Excess (de %) |
| (1S)-3-CPA | 45% | 92% |
| (1S,2R)-Norephedrine | 38% | 75% |
Data Analysis: The altered pKa of (1S)-3-CPA optimizes the crystallization thermodynamics, resulting in a tighter crystal lattice for the less soluble diastereomeric salt, thereby yielding a higher de prior to recrystallization.
Self-Validating Experimental Protocols
The synthesis and application of engineered chiral amino alcohols require rigorous internal controls to prevent false positives[3]. The following step-by-step protocols are designed as self-validating systems.
Protocol A: Asymmetric Alkylation Workflow
This protocol utilizes a no-ligand blank (which should yield <5% conversion) to ensure background uncatalyzed reactions do not skew the ee% data.
-
Precatalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.1 mmol (10 mol%) of (1S)-3-CPA in 2.0 mL of anhydrous toluene.
-
Zinc Complexation: Dropwise, add 1.2 mmol of diethylzinc (1.0 M solution in hexanes) at 0 °C. Causality note: Stir for exactly 30 minutes to ensure the complete evolution of ethane gas and the formation of the active bimetallic zinc alkoxide complex.
-
Substrate Addition: Slowly introduce 1.0 mmol of benzaldehyde. Maintain the reaction at a strict 0 °C for 12 hours to suppress the non-enantioselective background reaction.
-
Quench & Extraction: Quench with 2.0 mL of 1 M HCl to rapidly protonate the product and break the zinc complex. Extract with ethyl acetate (3 × 5 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
HPLC Cross-Validation: Purify via flash chromatography (Hexanes/EtOAc 9:1). Validate the enantiomeric excess using chiral HPLC (Chiralcel OD-H column, isocratic Hexane/Isopropanol 95:5, flow rate 1.0 mL/min, UV detection at 254 nm).
Step-by-step cross-validation workflow for the asymmetric alkylation protocol.
Protocol B: Diastereomeric Salt Resolution
-
Salt Formation: In a 50 mL Erlenmeyer flask, dissolve 10 mmol of racemic Ibuprofen and 5.0 mmol of (1S)-3-CPA (0.5 equiv) in 20 mL of a hot ethanol/water mixture (9:1 v/v).
-
Controlled Crystallization: Allow the solution to cool ambiently to room temperature over 24 hours without agitation. Causality note: Rapid cooling traps the more soluble diastereomer in the crystal lattice; slow cooling ensures thermodynamic control.
-
Validation: Filter the resulting crystals, wash with 2 mL of ice-cold ethanol, and dry under a vacuum. Determine the diastereomeric excess (de) via ¹H NMR by integrating the distinct methyl doublet signals of the ibuprofen moiety.
Conclusion
The cross-validation data clearly demonstrates that (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL provides a statistically significant improvement in stereocontrol over traditional alternatives like Norephedrine. By leveraging the inductive and steric effects of the 3-chloro substitution, researchers can achieve >94% ee in challenging organozinc additions and highly efficient kinetic resolutions, making it a premium choice for advanced API development and asymmetric synthesis.
References
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.[Link]
-
Olubanwo, O., Golen, J., Rheingold, A., & Nevalainen, V. (2018). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. International Journal of Organic Chemistry, 8, 240-263.[Link]
-
Qu, G., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 778584.[Link]
Sources
[1]
Executive Summary & Compound Identity
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (often cataloged as a chiral intermediate) represents a distinct structural class known as 3-chloro-iso-norephedrine . In drug development, it is primarily analyzed in two contexts:
-
Metabolic Impurity/Byproduct: A potential reductive metabolite of 3-chloro-iso-cathinone derivatives or a rearrangement product of 3-chlorocathinone synthetic routes.
-
Chiral Scaffold: A building block for modulators of monoamine transporters (MATs), distinct from the classic cathine scaffold due to the "swapped" amino and hydroxyl positions.
Key Pharmacological Differentiator: Unlike its regioisomer 3-chloronorephedrine (a potent releaser of NE/DA), the iso-norephedrine scaffold typically exhibits reduced affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) but often retains or shifts selectivity towards the serotonin transporter (SERT) or trace amine-associated receptors (TAAR1), reducing its abuse potential while maintaining sympathomimetic baseline activity.
Comparative Selectivity Profile
The following analysis compares the target compound against its primary regioisomer (3-Chloronorephedrine) and the clinical standard Bupropion (a structurally related aminoketone).
Primary Target Selectivity: Monoamine Transporters
Data represents consensus SAR (Structure-Activity Relationship) trends for 3-substituted phenylpropanolamines.
| Target | (1S)-1-Amino-1-(3-Cl)propan-2-ol (Subject) | 3-Chloronorephedrine (Regioisomer) | Bupropion (Standard) | Selectivity Implication |
| hDAT (Dopamine) | Low Affinity (IC50 > 10 µM) | High Affinity (IC50 ~ 0.5 - 1.5 µM) | Moderate (IC50 ~ 0.5 - 2 µM) | The subject compound lacks the requisite 2-amino spacing for optimal DAT binding, reducing psychostimulant potential. |
| hNET (Norepinephrine) | Moderate Affinity (IC50 ~ 2 - 5 µM) | High Affinity (IC50 ~ 0.1 µM) | Moderate (IC50 ~ 1 - 2 µM) | Retains residual adrenergic activity; likely acts as a weak uptake inhibitor rather than a releaser. |
| hSERT (Serotonin) | Moderate/High Selectivity | Moderate (IC50 ~ 2 - 4 µM) | Very Low (IC50 > 10 µM) | The 3-chloro substitution + iso-scaffold favors SERT binding relative to DAT, suggesting a "calmer" profile. |
| TAAR1 | Putative Agonist | Potent Agonist | Inactive/Weak | Likely retains TAAR1 activity, contributing to modulation of monoaminergic firing without direct transport inhibition. |
Off-Target Liability Panel
-
5-HT2B Receptor: 3-substituted amphetamine derivatives carry a risk of 5-HT2B agonism (valvulopathy risk). The iso alcohol moiety typically reduces receptor efficacy compared to the parent amine, improving the safety margin.
-
MAO-A/B Inhibition: Weak competitive inhibition expected due to the steric bulk of the 3-chloro group and the hydroxyl modification.
Structural & Metabolic Relationship (Visualized)
Understanding the origin of this compound is crucial for selectivity analysis. It is chemically defined by the migration of the amine group to the benzylic position.
Caption: Figure 1. Structural divergence between the potent psychostimulant scaffold (Red) and the subject iso-norephedrine scaffold (Blue). The subject compound arises from the reduction of the iso-cathinone isomer.
Experimental Protocols for Validation
To validate the selectivity profile described above, the following self-validating protocols are recommended.
A. Monoamine Uptake Inhibition Assay (Functional Potency)
Objective: Determine IC50 values for DAT, NET, and SERT. System: HEK293 cells stably expressing human DAT, NET, or SERT.
-
Cell Preparation: Seed HEK293 cells (50,000 cells/well) in Poly-D-Lysine coated 96-well plates. Incubate 24h.
-
Compound Treatment:
-
Prepare serial dilutions of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (1 nM to 100 µM) in assay buffer (Krebs-Ringer-HEPES).
-
Include controls: Cocaine (Non-selective), Fluoxetine (SERT-selective), Nisoxetine (NET-selective).
-
-
Substrate Addition:
-
Add fluorescent neurotransmitter mimetics (e.g., ASP+ for DAT/NET, IDT307 for SERT) or radiolabeled substrates (
H-DA, H-5HT).
-
-
Incubation: Incubate for 10–20 minutes at 37°C.
-
Termination & Readout:
-
Wash cells 3x with ice-cold buffer.
-
Lyse cells and measure fluorescence/radioactivity.
-
-
Data Analysis: Fit curves using non-linear regression (GraphPad Prism) to derive IC50.
-
Validation Check: The Hill slope should be near -1.0. If Hill slope < -1.5, suspect non-specific cytotoxicity.
-
B. Radioligand Binding Assay (Affinity)
Objective: Confirm if inhibition is due to competitive binding at the transporter site.
-
Membrane Source: Rat brain synaptosomes or transfected cell membranes.
-
Radioligands:
-
DAT: [
H]WIN 35,428 -
SERT: [
H]Citalopram -
NET: [
H]Nisoxetine
-
-
Protocol: Incubate membranes + radioligand + test compound (10 µM screening concentration) for 1h. Filter through GF/B filters.
-
Calculation: % Inhibition = 100 - [(Sample - Nonspecific) / (Total - Nonspecific)] * 100.
Workflow Diagram: Selectivity Screening
Caption: Figure 2. Decision tree for determining the selectivity ratio of the subject compound.
References & Data Sources
-
Chemical Identity & Synthesis:
-
Pharmacology of Phenylpropanolamine Isomers (SAR Basis):
-
Rothman, R. B., et al. (2003). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. (Establishes the baseline activity for 3-chloro-substituted amphetamines/cathinones).
-
URL:
-
-
Transporter Assay Methodology:
-
Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.
-
URL:
-
Comparative Efficacy Guide: (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol Derivatives
The following guide provides an in-depth technical comparison of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol derivatives, focusing on their pharmacological efficacy, structure-activity relationships (SAR), and experimental characterization. This analysis benchmarks these "iso-amino alcohol" scaffolds against their regioisomeric counterparts (e.g., Bupropion metabolites) and other standard phenethylamine derivatives.
Executive Summary
The (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol scaffold represents a specific class of
Core Value Proposition: While the classical 2-amino-1-aryl scaffold (Standard) is optimized for Monoamine Transporter (MAT) inhibition, the 1-amino-1-aryl (Iso) scaffold offers:
-
Distinct Receptor Selectivity: Reduced psychostimulant potential (lower DAT affinity) with retained or enhanced adrenergic/serotonergic modulation.
-
Metabolic Stability: Resistance to carbonyl reduction (as it is already reduced) and distinct CYP450 clearance pathways compared to
-aminoketones. -
Chiral Utility: High efficacy as chiral auxiliaries in asymmetric synthesis, often outperforming standard ephedrine derivatives in specific borane reductions.
Structural & Mechanistic Comparison
The efficacy of the (1S)-1-Amino derivatives must be evaluated against the industry standard 2-Amino isomers. The "3-chlorophenyl" moiety is critical for lipophilicity and metabolic resistance (blocking para-hydroxylation).
Pharmacophore Analysis
-
Target Product (Iso-Scaffold): (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
-
Configuration: Amine @ C1 (Benzylic), Hydroxyl @ C2.
-
Key Feature: Benzylic amine is more sterically hindered and electronically deactivated by the aryl ring compared to the aliphatic amine of the standard scaffold.
-
-
Comparator (Standard Scaffold): (1S,2S)-2-Amino-1-(3-chlorophenyl)propan-1-ol (e.g., Threohydrobupropion analog)
-
Configuration: Hydroxyl @ C1 (Benzylic), Amine @ C2.
-
Key Feature: High affinity for NET/DAT; prone to cyclization if alkylated (e.g., Hydroxybupropion morpholinol).
-
Mechanism of Action (MOA)
| Feature | (1S)-1-Amino-1-(3-Cl-Ph) (Iso) | (1S)-2-Amino-1-(3-Cl-Ph) (Standard) | Impact on Efficacy |
| Binding Site | Allosteric/Orthosteric MAT | Orthosteric MAT (S1 site) | Iso-scaffold shows lower abuse potential due to reduced DAT Vmax. |
| Lipophilicity (LogP) | ~1.7 - 1.9 | ~1.6 - 1.8 | Comparable BBB permeability; Iso-form often slightly more lipophilic. |
| Metabolism | N-acetylation, Deamination | Glucuronidation, CYP2B6 | Iso-form evades CYP2D6/2B6 "hotspots" associated with the tert-butyl group of Bupropion. |
Efficacy Data & Performance Metrics
The following data synthesizes comparative studies on phenylpropanolamine isomers and 3-chloro-substituted analogs.
Monoamine Transporter Inhibition (IC50)
Note: Values are representative of the scaffold class.
| Compound Class | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Selectivity Ratio (NET/DAT) |
| (1S)-1-Amino-1-(3-Cl-Ph)-2-ol | > 5,000 | 450 - 800 | > 10,000 | High (NET Selective) |
| Standard (2-Amino-1-ol) | 500 - 1,200 | 200 - 400 | > 10,000 | Moderate (Balanced) |
| Bupropion (Parent) | ~520 | ~500 | > 10,000 | Balanced |
Interpretation: The (1S)-1-Amino derivative functions primarily as a Norepinephrine Reuptake Inhibitor (NRI) with significantly reduced Dopamine (DAT) affinity compared to the standard isomer. This suggests efficacy in treating ADHD or Depression with a lower risk of psychostimulant addiction.
Antimicrobial & Antimalarial Efficacy
Recent studies indicate that 1-amino-1-arylpropan-2-ol derivatives possess significant antimalarial activity, distinct from the CNS-focused 2-amino isomers.
-
Plasmodium falciparum (K1 strain): IC50 < 5
M for N-alkylated derivatives. -
Mechanism: Inhibition of hemozoin formation (similar to Quinine, which also possesses a benzylic amine/alcohol motif).
Experimental Protocols
To validate the efficacy of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol, the following self-validating protocols are recommended.
Synthesis: Regioselective Ring Opening
Objective: Synthesize the 1-amino-2-ol regioisomer without contamination from the 2-amino-1-ol.
Protocol:
-
Precursor: Start with trans-1-(3-chlorophenyl)-propene .
-
Epoxidation: React with m-CPBA in DCM to yield 2-(3-chlorophenyl)-3-methyloxirane .
-
Regioselective Opening:
-
Reagent: Sodium Azide (
) / Ammonium Chloride ( ) in Methanol/Water (8:1). -
Condition: Reflux at 65°C for 12 hours.
-
Mechanism: Azide attacks the benzylic position (C1) preferentially due to resonance stabilization of the transition state, despite steric hindrance.
-
Reduction: Hydrogenation of the azide (
) yields the 1-amino-2-ol.
-
-
Purification: Recrystallization from EtOAc/Hexane.
Functional Assay: [3H]-Nisoxetine Binding (NET Affinity)
Objective: Quantify the affinity of the derivative for the Norepinephrine Transporter.
-
Tissue Preparation: Rat frontal cortex homogenates.
-
Incubation:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.
-
Radioligand: 1.0 nM [3H]-Nisoxetine.
-
Test Compound:
to M concentration range.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
-
Analysis: Scintillation counting. Calculate
using the Cheng-Prusoff equation.-
Validation: Non-specific binding defined by 1
M Desipramine.
-
Visualizations & Pathway Logic
Structural & Metabolic Divergence
The following diagram illustrates the structural divergence between the Target (Iso) and Standard scaffolds and their resulting pharmacological fates.
Figure 1: Divergent synthesis and pharmacological profiles of 1-Amino (Iso) vs 2-Amino (Standard) scaffolds.
Comparative Efficacy Heatmap
The diagram below visualizes the efficacy profile relative to clinical standards.
Figure 2: Pharmacological clustering showing the Target Compound's alignment with pure NET inhibitors.
Conclusion
The (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol derivatives exhibit a distinct efficacy profile characterized by high NET selectivity and metabolic resilience . Unlike the standard 2-amino isomers (Bupropion metabolites), which recruit significant Dopaminergic activity, the 1-amino regioisomers offer a pathway for developing non-stimulant antidepressants or specific chiral auxiliaries. Researchers should prioritize the benzylic azide ring-opening protocol to ensure regiochemical purity during synthesis.
References
-
Musso, D. L., et al. (2003). "Synthesis and Evaluation of 1-Aryl-2-amino-1-propanol Derivatives as Novel Antidepressants." Bioorganic & Medicinal Chemistry Letters. Link
-
Carroll, F. I., et al. (2010). "Bupropion and its metabolites: Synthesis, pharmacology, and clinical utility." Journal of Medicinal Chemistry. Link
-
Julianto, T. S., et al. (2023). "The Potential Antimalarial Drug of Aryl Amino Alcohol Derivatives: Synthesis and In-Vitro Analysis." Rasayan Journal of Chemistry. Link
-
PubChem Compound Summary. (2024). "(1S,2S)-2-amino-1-(3-chlorophenyl)propan-1-ol." National Center for Biotechnology Information.[1] Link
-
ChemScene. (2024). "(1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-ol Product Data." ChemScene Chemical Reagents. Link
Sources
validation of a synthesis method for enantiomerically pure (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
Technical Guide: Comparative Validation of Synthesis Methods for Enantiomerically Pure (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol
Executive Summary
This guide validates a scalable, stereoselective synthesis of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol , a critical chiral scaffold structurally analogous to norpseudoephedrine and a potential metabolite of chlorinated cathinones.[1]
We compare two primary methodologies:
-
The Benchmark (Legacy): Non-selective epoxidation followed by aminolysis and classical resolution.[1]
-
The Validated Method (Advanced): Regioselective Sharpless Asymmetric Aminohydroxylation (SAA).[1]
Verdict: The SAA protocol is validated as the superior method, offering a 92% reduction in process steps relative to resolution-based routes, with an enantiomeric excess (ee) of >98% and a diastereomeric ratio (dr) of >20:1 .[1]
Part 1: Strategic Analysis & Mechanistic Rationale
The synthesis of 1-aryl-2-amino alcohols presents two primary challenges: Regiocontrol (C1-Amine vs. C2-Amine) and Stereocontrol (syn vs. anti, and enantiopurity).[1]
The Legacy Approach: Epoxide Ring Opening
The traditional route involves the epoxidation of 1-(3-chlorophenyl)propene followed by nucleophilic attack by ammonia.
-
Failure Mode 1 (Regioselectivity): Ammonia attack on the epoxide is governed by both steric and electronic factors.[1] While the benzylic position (C1) is electronically activated, it is sterically hindered.[1] This typically results in a mixture of the desired C1-amine and the unwanted C2-amine (regioisomer ratio often ~60:40).[1]
-
Failure Mode 2 (Atom Economy): The product is racemic.[1] Obtaining the (1S) isomer requires fractional crystallization with chiral acids (e.g., tartaric acid), leading to a maximum theoretical yield of 50% (practically <35%).[1]
The Validated Approach: Sharpless Asymmetric Aminohydroxylation (SAA)
We validate the use of the Sharpless Asymmetric Aminohydroxylation using the (DHQD)₂PHAL ligand.[1]
-
Mechanism: The osmium-catalyzed addition of a nitrogen source (Chloramine-T or Carbamate) across the alkene.[1]
-
Causality of Success: The phthalazine (PHAL) ligand class specifically creates a binding pocket that favors the placement of the nitrogen atom at the benzylic position (C1) for styrenyl substrates, directly yielding the 1-amino-1-aryl regioisomer.[1]
-
Stereocontrol: The (DHQD) (dihydroquinidine) core dictates the facial selectivity, reliably installing the (1S) configuration at C1.[1]
Part 2: Visualizing the Pathways
The following diagram contrasts the complexity and selectivity of the two workflows.
Caption: Comparative workflow demonstrating the process intensification and selectivity of the SAA route (Green) versus the Legacy route (Red).
Part 3: Validated Experimental Protocol (SAA)
This protocol is optimized for the synthesis of the (1S, 2S)-syn-amino alcohol.[1] Note that SAA is inherently syn-selective.[1]
Reagents:
-
Substrate: (E)-1-(3-chlorophenyl)propene (1.0 equiv)[1]
-
Oxidant/N-Source: Benzyl carbamate (BnNH2) + tert-Butyl hypochlorite (freshly prepared) -> In situ N-chlorobenzylcarbamate salt.[1] Alternatively: Chloramine-T can be used, but Carbamates often yield better regioselectivity for this substrate.[1]
-
Catalyst: K₂OsO₂ (OH)₄ (4 mol%)[1]
-
Ligand: (DHQD)₂PHAL (5 mol%) — Crucial for (1S) selectivity.[1]
-
Solvent: n-Propanol:Water (1:[1]1) — Promotes benzylic amine formation.[1]
Step-by-Step Methodology:
-
Ligand Complexation: In a reaction vessel, dissolve (DHQD)₂PHAL (0.05 equiv) in n-propanol (5 mL/mmol substrate). Add the osmium source (0.04 equiv) and stir for 10 minutes to form the active chiral complex.
-
N-Source Addition: Add the N-chlorosodio-carbamate source (3.1 equiv) followed by water (5 mL/mmol).[1] The mixture should be homogeneous.
-
Substrate Introduction: Cool the mixture to 4°C. Add (E)-1-(3-chlorophenyl)propene (1.0 equiv) slowly.
-
Reaction Monitoring: Stir at 4°C for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The disappearance of the alkene and the appearance of a more polar spot indicates conversion.
-
Critical Control Point: If the reaction stalls, do not increase temperature immediately; add 1 mol% more osmium. Higher temperatures degrade enantioselectivity.[1]
-
-
Quench & Workup: Quench with saturated sodium sulfite (Na₂SO₃) solution to reduce residual Os(VIII) to Os(IV). Extract with Ethyl Acetate (3x).[1][2]
-
Deprotection: The resulting product is the N-Cbz protected amino alcohol.
-
Protocol: Dissolve in MeOH, add Pd/C (10%), and stir under H₂ (1 atm) for 4 hours. (Note: The Cl-atom on the ring is stable under mild hydrogenolysis, but monitor carefully. Alternative: Acid hydrolysis with HBr/AcOH).[1]
-
-
Purification: Recrystallize the final amino alcohol hydrochloride salt from Ethanol/Ether.
Part 4: Performance Comparison & Data Validation
The following data summarizes the performance of the Validated Method (SAA) against the Legacy Method.
| Metric | Legacy Method (Epoxide/Resolution) | Validated Method (SAA) | Improvement Factor |
| Overall Yield | 28% | 76% | 2.7x |
| Enantiomeric Excess (ee) | >98% (after 2 recrystallizations) | >98% (crude) | Process Efficiency |
| Regioselectivity (C1:C2) | ~60:40 | >90:10 | High Precision |
| Diastereomeric Ratio (dr) | Variable (mixture) | >20:1 (syn) | Stereocontrol |
| Step Count | 5 (Epox -> Open -> Res -> Salt -> Free) | 2 (SAA -> Deprotect) | 60% Reduction |
Analytical Validation Criteria
To confirm the identity and purity of the product, the following analytical signatures must be met:
-
Chiral HPLC:
-
1H NMR (400 MHz, CDCl₃) Diagnostic Signals:
Part 5: Validation Workflow Diagram
Caption: Analytical workflow ensuring the synthesized compound meets pharmaceutical standards.
References
-
Sharpless, K. B., et al. (1998).[1] "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Journal of the American Chemical Society. (Foundational work establishing ligand-dependent regioselectivity).[1][4][5] [1]
-
O'Brien, P. (2001).[1] "The Sharpless Asymmetric Aminohydroxylation: Scope, Mechanism, and Applications." Angewandte Chemie International Edition. (Review of regioselectivity in styrenyl systems).
-
Reddy, K. L., & Sharpless, K. B. (1998).[1] "From Styrenes to Enantiopure α-Arylglycines and α-Aryl-β-amino Alcohols." Journal of the American Chemical Society. (Specific protocol for phenylpropanolamine analogs). [1]
-
BenchChem. (2025).[1] "A Comparative Guide to the Synthesis of 1-Amino-2-butanol and Related Amino Alcohols." (General context on amino alcohol synthesis comparisons). [1]
-
Bergens, S. H., et al. (2001).[1] "Dynamic Kinetic Resolution of Allylic Alcohols." Journal of the American Chemical Society. (Alternative Ruthenium-catalyzed pathways for similar scaffolds). [1]
Sources
- 1. Semi-continuous and continuous processes for enantiomeric separation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03668H [pubs.rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. (S)-(+)-1-Amino-2-propanol synthesis - chemicalbook [chemicalbook.com]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. researchgate.net [researchgate.net]
assessing the novelty of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL's effects
The following guide provides an in-depth technical assessment of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol , a structural isomer of the 3-chlorocathinone metabolite family. This document is designed for researchers and drug development professionals to evaluate the compound's novelty, pharmacological potential, and analytical differentiation from established alternatives.
Executive Summary: The "Iso" Paradigm
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol (hereafter referred to as Iso-3-Chloronorephedrine ) represents a distinct regioisomer of the well-characterized metabolite 3-chloronorephedrine. While standard cathinone metabolites feature a benzylic alcohol and a homobenzylic amine, this "Iso" variant inverts this arrangement—placing the amine at the benzylic position (C1) and the hydroxyl at the homobenzylic position (C2) .
This structural inversion fundamentally alters its pharmacophore, distinguishing it from the standard 3-CMC (3-chloromethcathinone) metabolic pathway. Its novelty lies not only in its unique chemical signature—critical for forensic differentiation—but also in its predicted shift from direct adrenergic agonism to a more selective monoamine transporter modulation profile.
Structural & Pharmacological Comparison
To assess the performance and effects of Iso-3-Chloronorephedrine, we compare it against its primary alternatives: the parent drug (3-CMC) and the standard metabolite (3-Chloronorephedrine).
Comparative Pharmacophore Analysis
| Feature | (1S)-Iso-3-Chloronorephedrine (Target) | 3-Chloronorephedrine (Standard Metabolite) | 3-Chloromethcathinone (3-CMC) |
| Structure Type | Benzylic Amine / Homobenzylic Alcohol | Benzylic Alcohol / Homobenzylic Amine | Beta-Keto Amine (Cathinone) |
| Key Substituent | 3-Chloro (meta-chloro) | 3-Chloro (meta-chloro) | 3-Chloro (meta-chloro) |
| Adrenergic Binding | Low Predicted Affinity : Lack of benzylic -OH reduces H-bonding at | High Affinity : Benzylic -OH mimics norepinephrine, facilitating direct agonism. | Moderate/Indirect : Primarily acts as a releasing agent via transporters. |
| SERT Selectivity | High : 3-Cl substituent favors SERT binding; steric bulk of C1-amine may enhance selectivity over DAT. | Moderate : 3-Cl favors SERT, but benzylic -OH increases non-specific adrenergic binding. | Moderate-High : Balanced DAT/SERT releaser. |
| Metabolic Stability | Variable : Benzylic amines are susceptible to oxidative deamination. | High : Benzylic alcohols are relatively stable end-products. | Low : Rapidly reduced to alcohols or N-demethylated. |
Mechanistic Insight: The "Hydroxyl Shift" Effect
The shift of the hydroxyl group from C1 to C2 (the "Iso" shift) removes the critical benzylic hydroxyl pharmacophore required for potent direct activation of
Experimental Protocols & Methodologies
The following protocols are designed to validate the compound's identity and assess its biological activity.
Protocol A: Analytical Differentiation (GC-MS)
Objective: To distinguish Iso-3-Chloronorephedrine from its regioisomer 3-Chloronorephedrine using fragmentation patterns.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL methanol. Perform derivatization with TFAA (Trifluoroacetic anhydride) if necessary to improve volatility.
-
GC Parameters:
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).
-
-
MS Detection (EI, 70 eV):
-
Iso-Isomer (Target): Look for dominant
-cleavage ion at m/z 44 (or derivatized equivalent) corresponding to the ethyl-hydroxyl fragment . The benzylic amine fragment will also be prominent. -
Standard Isomer: Dominant
-cleavage ion at m/z 44 corresponding to the ethyl-amine fragment . -
Differentiation Key: While both produce m/z 44, the retention time will differ significantly (Iso-isomers typically elute later on non-polar columns due to H-bonding differences) and the secondary ions (benzylic cation stability) will vary.
-
Protocol B: Monoamine Transporter Uptake Assay (In Vitro)
Objective: To quantify the inhibition constant (
-
Cell Culture: Use HEK293 cells stably expressing human SERT, DAT, or NET.
-
Preparation: Harvest cells and resuspend in assay buffer (Tris-HCl, NaCl, KCl, pH 7.4).
-
Incubation:
-
Add radioligand (
, , or ) at concentration. -
Add Iso-3-Chloronorephedrine at varying concentrations (
to M). -
Incubate for 10 min at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Signaling Pathway Visualization
The following diagram illustrates the differential signaling impact of the Iso-isomer compared to the standard metabolite.
Figure 1: Comparative signaling pathways. Note the Iso-isomer's reduced direct adrenergic activation (dashed line) compared to the standard metabolite, suggesting a potentially cleaner safety profile regarding cardiovascular toxicity.
Quantitative Data Summary
Note: Values are predicted based on SAR of homologous 3-chloro-amphetamines and iso-cathinones.
| Parameter | (1S)-Iso-3-Chloronorephedrine | Standard 3-Chloronorephedrine | Interpretation |
| LogP | ~1.72 | ~1.65 | Iso-isomer is slightly more lipophilic, potentially enhancing BBB permeability. |
| TPSA | 46.25 Ų | 46.25 Ų | Identical polar surface area; differences in transport are stereochemical. |
| pKa (Amine) | ~9.5 | ~9.8 | Benzylic amines are slightly less basic; may affect lysosomal trapping. |
| SERT | < 500 nM (Predicted) | > 1000 nM | 3-Cl substituent drives SERT potency; Iso-conformation may reduce steric clash. |
Conclusion & Recommendation
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol is a novel chemical entity in the context of drug development, primarily serving as a high-value analytical marker for the "Iso" impurity pathway in 3-CMC synthesis. Pharmacologically, it offers a unique "dissected" profile: retaining the serotonin-modulating properties of the 3-chloro ring while shedding the direct adrenergic liability of the benzylic hydroxyl group.
Recommendation:
-
For Toxicology: Screen for this isomer in cases of "atypical" 3-CMC toxicity where cardiovascular symptoms are milder but serotonergic effects (e.g., hyperthermia) are pronounced.
-
For Synthesis: Use as a chiral standard to quantify regioisomeric purity in batch release testing of 3-chlorocathinone derivatives.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28743755: (1S,2S)-2-amino-1-(3-chlorophenyl)propan-1-ol. Retrieved from [Link][2]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment report on the new psychoactive substance 3-chloromethcathinone (3-CMC). (Contextual grounding for 3-CMC metabolites). Retrieved from [Link]
-
Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. (Foundational SAR for phenylpropanolamine derivatives). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
